2,5-Dimethylbenzenethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in fat. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUBUMQRJWWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063259 | |
| Record name | Benzenethiol, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4001-61-0 | |
| Record name | 2,5-Dimethylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Xylenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenethiol, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-XYLENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV04MU9ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethylbenzenethiol (CAS No. 4001-61-0), also known as 2,5-dimethylthiophenol. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and chemical reactivity.
Compound Identification and Chemical Structure
This compound is an aromatic thiol compound where a thiol (-SH) functional group and two methyl (-CH₃) groups are attached to a benzene ring at positions 1, 2, and 5, respectively.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Synonyms | 2,5-Dimethylthiophenol, 2,5-Xylenethiol, 2-Mercapto-p-xylene, p-Xylenethiol[3][4][5] |
| CAS Number | 4001-61-0[4][6] |
| EC Number | 223-649-3 |
| Molecular Formula | C₈H₁₀S[4][6] |
| Molecular Weight | 138.23 g/mol [6] |
| InChI | 1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3[1][4] |
| InChIKey | NHAUBUMQRJWWAT-UHFFFAOYSA-N |
| SMILES | Cc1ccc(C)c(S)c1 |
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety properties of this compound.
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid with a strong, unpleasant odor. | [4] |
| Boiling Point | 126.3 °C @ 50 mmHg | [2] |
| ~204-205 °C @ 760 mmHg (estimated) | [3] | |
| Melting Point | -30 °C (estimated) | [2] |
| Density | 1.02 g/mL at 25 °C | [2] |
| 1.031 - 1.033 g/mL at 20 °C | [3] | |
| Refractive Index (n₂₀/D) | 1.5698 | [2] |
| 1.5700 - 1.5720 | [3] | |
| Flash Point | 83 °C (181.4 °F) - Closed Cup | |
| Vapor Pressure | 0.366 mmHg @ 25 °C (estimated) | [3] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [4] |
Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Purity/Assay | 97% to >98% (GC) is commonly available. | |
| pKa | 6.92 ± 0.48 (Predicted) | [2] |
| LogP (Octanol/Water) | 3.397 (Estimated) | [2] |
| XlogP3 | 2.80 (Estimated) | [3] |
| Kovats Retention Index | 1206.2 (Semi-standard non-polar column) | [1] |
| Spectroscopy | Predicted Features |
| ¹H NMR (CDCl₃) | ~7.1-6.9 ppm (3H, m, Ar-H), ~3.4 ppm (1H, s, -SH), ~2.3 ppm (3H, s, Ar-CH₃), ~2.2 ppm (3H, s, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | ~137-125 ppm (6C, Ar-C), ~21 ppm (1C, Ar-CH₃), ~20 ppm (1C, Ar-CH₃) |
| IR Spectroscopy | ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2900-2980 cm⁻¹ (Alkyl C-H stretch), ~2550-2600 cm⁻¹ (S-H stretch, weak), ~1450-1600 cm⁻¹ (Ar C=C stretch) |
| Mass Spectrometry | Molecular Ion [M]⁺ : m/z 138. Key Fragments : m/z 123 ([M-CH₃]⁺), m/z 105 ([M-SH]⁺) |
Safety and Handling
| Property | Value | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | |
| Storage | Store in a cool, dark place (2-8°C recommended), under an inert atmosphere. Air sensitive. | [2] |
| WGK (Germany) | 3 (Highly hazardous for water) |
Synthesis and Reactivity
Synthetic Pathway
This compound can be synthesized via a two-step process starting from p-xylene. The first step is a chlorosulfonation reaction, followed by a reduction of the resulting sulfonyl chloride.
Caption: A typical two-step synthesis of this compound.
Chemical Reactivity
As a thiol, this compound undergoes several characteristic reactions. The thiol group can be deprotonated to form a nucleophilic thiolate, or it can be oxidized.
References
- 1. 2,5-Xylenethiol | C8H10S | CID 77615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-DIMETHYLTHIOPHENOL | 4001-61-0 [chemicalbook.com]
- 3. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]
- 4. CAS 4001-61-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 4001-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. scbt.com [scbt.com]
A Comprehensive Technical Guide to 2,5-Dimethylbenzenethiol (CAS: 4001-61-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2,5-Dimethylbenzenethiol, a key organosulfur compound utilized in various chemical syntheses. This document adheres to stringent data presentation and visualization standards to support advanced research and development activities.
Core Physical and Chemical Properties
This compound, also known as 2,5-dimethylthiophenol or p-xylenethiol, is a combustible liquid with a characteristic stench.[1] It serves as a versatile building block in organic synthesis.[2]
General Information
| Identifier | Value |
| CAS Number | 4001-61-0[3][4][5] |
| EC Number | 223-649-3[3][4] |
| Molecular Formula | C₈H₁₀S[5][6] |
| Molecular Weight | 138.23 g/mol [3][4][5] |
| Synonyms | 2,5-Dimethylthiophenol, 2-Mercapto-p-xylene, p-Xylenethiol[7] |
| Appearance | Colorless to almost colorless clear liquid[7] |
| Physical Form | Liquid[3] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing and executing experimental procedures.
| Property | Value | Conditions |
| Boiling Point | 126.3 °C[3] | at 50 mmHg |
| 218 °C[4] | (lit.) | |
| Density | 1.02 g/mL[3] | at 25 °C |
| 1.03100 to 1.03300 g/mL[8] | at 20.00 °C | |
| Refractive Index | 1.5698[3] | at 20 °C |
| 1.57000 to 1.57200[8] | at 20.00 °C | |
| Flash Point | 83 °C (181.4 °F)[3] | closed cup |
| Water Solubility | log10WS: -2.94 | Crippen Calculated Property[6] |
| Octanol/Water Partition Coefficient | logPoct/wat: 2.592 | Crippen Calculated Property[6] |
| Vapor Pressure | Pc: 3805.69 kPa | Joback Calculated Property[6] |
Spectroscopic and Structural Information
| Identifier | Value |
| SMILES String | Cc1ccc(C)c(S)c1[3][6] |
| InChI | 1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3[3][6] |
| InChI Key | NHAUBUMQRJWWAT-UHFFFAOYSA-N[3][6] |
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures and may require optimization based on available instrumentation and specific sample characteristics.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus under reduced pressure.
Determination of Density
A pycnometer is typically used for the precise determination of the density of liquid samples like this compound.
-
Calibration : The pycnometer is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Measurement : The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed.
-
Calculation : The density of the sample is calculated using the weights and the known density of the reference substance.
Determination of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of liquid samples.
-
Calibration : The refractometer is calibrated using a standard liquid with a known refractive index.
-
Measurement : A few drops of this compound are placed on the prism of the refractometer.
-
Reading : The refractive index is read directly from the instrument's scale after adjusting for a sharp borderline. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of conductive polymers and other complex molecules.[3][4] For instance, it is a key reactant in the synthesis of certain 1,3-butadiene and 1-buten-3-yne derivatives.[3]
A notable application is in the synthesis of vortioxetine, a drug used for treating depression and anxiety. The following diagram illustrates a generalized synthetic pathway.
Safety and Handling
This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area.[1] It is irritating to the skin, eyes, and respiratory system.[3]
Hazard Information
| Hazard Class | Statement |
| GHS Pictograms | GHS07 (Exclamation mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H315: Causes skin irritation[3] |
| H319: Causes serious eye irritation[3] | |
| H335: May cause respiratory irritation[3] | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended:
-
Eye Protection : Eyeshields or safety glasses.[3]
-
Hand Protection : Chemical-resistant gloves.[3]
-
Respiratory Protection : Use in a well-ventilated area. A suitable respirator (e.g., type ABEK (EN14387) respirator filter) may be required for higher concentrations.
Storage and Stability
-
Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1] It is recommended to store under an inert gas as it is air-sensitive.[7]
-
Incompatible Materials : Strong oxidizing agents and strong bases.[1]
-
Stability : Stable under normal storage conditions.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 4001-61-0 | Benchchem [benchchem.com]
- 3. This compound 97 4001-61-0 [sigmaaldrich.com]
- 4. This compound 97 4001-61-0 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylthiophenol (CAS 4001-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]
An In-depth Technical Guide to 2,5-Dimethylthiophenol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylthiophenol, systematically known as 2,5-dimethylbenzenethiol, is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its distinct chemical properties, stemming from the presence of a thiol group and a dimethyl-substituted benzene ring, make it a valuable building block in the development of various chemical entities, including pharmaceuticals and materials for gas sensing. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthesis.
Chemical Structure and IUPAC Name
The chemical structure of 2,5-Dimethylthiophenol consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a thiol (-SH) group at position 1.
IUPAC Name: this compound[1]
Synonyms: 2,5-Dimethylthiophenol, 2-Mercapto-p-xylene, p-Xylenethiol[2]
Chemical Formula: C₈H₁₀S[1]
CAS Registry Number: 4001-61-0[1]
The spatial arrangement of the functional groups on the aromatic ring dictates its reactivity and physical characteristics.
Physicochemical Properties
A summary of the key quantitative data for 2,5-Dimethylthiophenol is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 138.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow clear liquid | [5][6] |
| Boiling Point | 126.3 °C at 50 mmHg | [3][7] |
| Density | 1.02 g/mL at 25 °C | [3][7] |
| Refractive Index | n20/D 1.5698 | [3][7] |
| Flash Point | 83 °C (181.4 °F) - closed cup | [3][7] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [5] |
Experimental Protocols: Synthesis of 2,5-Dimethylthiophenol
General Three-Step Synthesis from 2,5-Dimethylphenol
This procedure is a well-established method for converting phenols to thiophenols.
1. Formation of O-(2,5-dimethylphenyl) dialkylthiocarbamate:
-
Reactants: 2,5-Dimethylphenol and an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride).
-
Procedure: 2,5-Dimethylphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base (e.g., pyridine or a tertiary amine) to facilitate the formation of the O-aryl dialkylthiocarbamate intermediate. The reaction is typically carried out in an inert solvent.
2. Newman-Kwart Rearrangement (Pyrolysis):
-
Procedure: The O-(2,5-dimethylphenyl) dialkylthiocarbamate is heated to a high temperature (typically 200-300 °C). This thermal rearrangement, known as the Newman-Kwart rearrangement, results in the migration of the thiocarbamoyl group from the oxygen atom to a carbon atom of the aromatic ring, yielding the S-(2,5-dimethylphenyl) dialkylthiocarbamate.
3. Hydrolysis to 2,5-Dimethylthiophenol:
-
Procedure: The S-(2,5-dimethylphenyl) dialkylthiocarbamate is then hydrolyzed under basic conditions (e.g., using a strong base like potassium hydroxide in a suitable solvent such as ethylene glycol). The hydrolysis cleaves the thiocarbamate group, and subsequent acidification of the reaction mixture yields the final product, 2,5-Dimethylthiophenol. The product is then purified, typically by distillation.
Logical Relationship: Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of 2,5-Dimethylthiophenol from its corresponding phenol, highlighting the key stages of the process.
References
- 1. 2,5-Dimethylthiophenol [webbook.nist.gov]
- 2. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound 97 4001-61-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CAS 4001-61-0: this compound | CymitQuimica [cymitquimica.com]
- 6. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]
- 7. This compound 97 4001-61-0 [sigmaaldrich.com]
Molecular weight and formula of 2-Mercapto-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols related to 2-Mercapto-p-xylene, also known as 2,5-dimethylbenzenethiol. This compound is a key intermediate in various organic syntheses, including the production of pharmaceutical agents.
Core Molecular and Physical Data
2-Mercapto-p-xylene is an aromatic thiol with the chemical formula C₈H₁₀S. Its molecular weight is 138.23 g/mol . The linear formula is (CH₃)₂C₆H₃SH.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 138.23 g/mol | [1] |
| Chemical Formula | C₈H₁₀S | [1] |
| Linear Formula | (CH₃)₂C₆H₃SH | [1] |
| CAS Number | 4001-61-0 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Assay | >98.0% (GC) | [2] |
| Density | 1.02 g/mL at 25 °C | [1] |
| Boiling Point | 126.3 °C at 50 mmHg | [1] |
| Refractive Index (n20/D) | 1.5698 | [1] |
| Flash Point | 83 °C (closed cup) | [1] |
Applications in Organic Synthesis
2-Mercapto-p-xylene is a versatile reagent in organic synthesis. It is notably used as a precursor in the synthesis of more complex molecules. For instance, it has been used in the synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene) and various trichloro-buten-yne and butadiene derivatives.
A significant application of a closely related isomer, 2,4-dimethylbenzenethiol, is in the synthesis of the multimodal antidepressant drug Vortioxetine.[1][3][4][5][6] In these syntheses, the thiol group of dimethylbenzenethiol is reacted with a halogenated aromatic compound, often in the presence of a base and a catalyst, to form a diaryl sulfide linkage.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a key intermediate in the production of Vortioxetine, adapted from patented procedures involving the use of a dimethylbenzenethiol.[1][4][6]
Synthesis of 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene
This procedure details the reaction of a dimethylbenzenethiol with a halogenated nitrobenzene to form a diaryl sulfide, a core component of Vortioxetine.
Materials:
-
2,4-dimethylbenzenethiol
-
1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the chosen aprotic solvent (e.g., DMF).
-
Add the base, potassium carbonate or sodium carbonate, to the solvent.
-
While stirring at room temperature (approximately 25°C), slowly add 2,4-dimethylbenzenethiol to the mixture.
-
Following the addition of the thiol, add the halogenated nitrobenzene (1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) to the reaction mixture.
-
The reaction can be carried out at a temperature ranging from -30°C to 100°C, with a preferred range of 20°C to 30°C.
-
The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the resulting intermediate, 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene, can be isolated and purified using standard work-up and purification procedures.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a diaryl sulfide intermediate using a dimethylbenzenethiol.
Signaling Pathways and Biological Activity
Based on the available search results, there is no readily available information on the direct involvement of 2-Mercapto-p-xylene in specific biological signaling pathways. Its primary role in the context of drug development appears to be as a synthetic intermediate in the creation of pharmacologically active molecules. Further research would be required to determine if 2-Mercapto-p-xylene itself possesses any significant biological activity.
References
- 1. CN104356092A - Preparation method for vortioxetine - Google Patents [patents.google.com]
- 2. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. scispace.com [scispace.com]
- 4. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]
Spectroscopic Analysis of 2,5-Dimethylbenzenethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethylbenzenethiol (also known as 2,5-dimethylthiophenol), a compound of interest in various chemical and pharmaceutical research domains. This document presents available experimental mass spectrometry and infrared spectroscopy data, alongside predicted nuclear magnetic resonance spectroscopy data. Detailed experimental protocols for these techniques are also provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.12 | s | 1H | Ar-H |
| 6.98 | d | 1H | Ar-H |
| 6.93 | d | 1H | Ar-H |
| 3.35 | s | 1H | SH |
| 2.30 | s | 3H | CH₃ |
| 2.25 | s | 3H | CH₃ |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 136.5 | Ar-C |
| 135.8 | Ar-C |
| 130.3 | Ar-C |
| 129.7 | Ar-C |
| 128.9 | Ar-C |
| 126.4 | Ar-C |
| 20.8 | CH₃ |
| 20.5 | CH₃ |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands from the Attenuated Total Reflectance (ATR) aund Vapor Phase Infrared Spectra of this compound.[1]
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (methyl) |
| ~2550 | Weak | S-H stretch |
| ~1600, ~1480 | Strong, Medium | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~800 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by electron ionization (EI). The major fragments are listed below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 50 | [M - CH₃]⁺ |
| 105 | 30 | [M - SH]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are general experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.
Infrared (IR) Spectroscopy
For liquid samples such as this compound, Fourier Transform Infrared (FTIR) spectroscopy can be performed using either the transmission cell method or the Attenuated Total Reflectance (ATR) method.
-
Transmission Method : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer's sample holder for analysis.
-
ATR Method : A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal.
A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like this compound. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Structure of this compound.
References
The Dual Nature of the Thiol Group: An In-depth Technical Guide to the Reactivity of Substituted Benzenethiols
For Researchers, Scientists, and Drug Development Professionals
The thiol group (-SH) of substituted benzenethiols is a cornerstone of reactivity in organic chemistry and drug development. Its unique electronic properties, existing in a delicate equilibrium between a protonated, less reactive thiol and a deprotonated, highly nucleophilic thiolate, govern its participation in a wide array of chemical transformations. This guide provides a comprehensive exploration of the factors influencing the reactivity of the thiol group in substituted benzenethiols, offering quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and biological signaling pathways. Understanding and harnessing this reactivity is paramount for the rational design of novel therapeutics and functional materials.
The Influence of Substituents on Thiol Acidity: pKa Values and Hammett Correlation
The reactivity of the thiol group is intrinsically linked to its acidity, as the concentration of the more reactive thiolate anion is dictated by the compound's pKa and the surrounding pH. The electronic nature of substituents on the benzene ring significantly modulates the pKa of the thiol group. Electron-withdrawing groups (EWGs) stabilize the thiolate anion through inductive and/or resonance effects, thereby lowering the pKa and increasing the acidity. Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a higher pKa.
This relationship can be quantified using the Hammett equation, which linearly correlates the reaction rates or equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents. The Hammett equation is given by:
log(K/K₀) = ρσ
where K is the acid dissociation constant of a substituted benzenethiol, K₀ is the acid dissociation constant of the unsubstituted benzenethiol, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a particular substituent. For the ionization of benzenethiols, a positive ρ value is observed, indicating that electron-withdrawing groups (with positive σ values) increase the acidity (larger K).
The following table summarizes the pKa values for a series of para-substituted benzenethiols, illustrating the profound impact of substituents on their acidity.
| Substituent (p-X) | pKa in Water | Hammett Constant (σp) |
| -NO₂ | 4.61 | 0.78 |
| -CN | 5.05 | 0.66 |
| -Br | 6.09 | 0.23 |
| -Cl | 6.13 | 0.23 |
| -H | 6.62 | 0.00 |
| -CH₃ | 6.91 | -0.17 |
| -OCH₃ | 6.95 | -0.27 |
| -NH₂ | 7.14 | -0.66 |
Data compiled from various sources. pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Nucleophilic Reactivity of the Thiolate Anion
The deprotonated thiolate anion is a potent nucleophile, readily participating in a variety of reactions, including nucleophilic aromatic substitution (SNA r) and Michael additions. The nucleophilicity is influenced by the same electronic factors that govern acidity; electron-donating groups increase electron density on the sulfur atom, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect.
Nucleophilic Aromatic Substitution (SNA r)
Substituted benzenethiolates can act as nucleophiles in SNA r reactions, displacing a leaving group on an activated aromatic ring. The reaction typically proceeds through a Meisenheimer complex intermediate.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNA r) involving a benzenethiolate.
Thiol-Michael Addition
The thiol-Michael addition is a conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is widely used in bioconjugation and materials science due to its high efficiency and selectivity. The reaction is typically base-catalyzed to generate the reactive thiolate.
Caption: Base-catalyzed Thiol-Michael addition mechanism.
Oxidation and Disulfide Bond Formation
One of the most characteristic reactions of thiols is their oxidation to form disulfides (-S-S-). This reversible reaction is crucial in biological systems for protein folding and redox signaling. The oxidation can be initiated by a variety of oxidizing agents, including molecular oxygen (often metal-catalyzed), hydrogen peroxide, and halogens. The reaction typically proceeds through a thiyl radical intermediate.
Caption: Radical mechanism for the oxidation of benzenethiol to a disulfide.
Role in Drug Development: Redox Signaling and Enzyme Inhibition
The thiol group's reactivity is of profound importance in drug development. Many cellular signaling pathways are regulated by the redox state of cysteine residues in proteins. Benzenethiol derivatives can modulate these pathways by reacting with these critical thiols. A prominent example is the inhibition of protein tyrosine phosphatases (PTPs), a family of enzymes that play a crucial role in cell signaling. The catalytic activity of PTPs depends on a highly reactive cysteine residue in their active site. Oxidation or covalent modification of this cysteine leads to enzyme inactivation.
The following diagram illustrates a simplified redox signaling pathway involving a Protein Tyrosine Phosphatase (PTP) and its inhibition by an electrophilic benzenethiol derivative.
Caption: Inhibition of a Protein Tyrosine Phosphatase (PTP) by an electrophilic benzenethiol derivative.
Experimental Protocols
Spectrophotometric Determination of pKa
Objective: To determine the pKa of a substituted benzenethiol using UV-Vis spectrophotometry. This method relies on the different UV absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻).
Materials:
-
Substituted benzenethiol
-
Series of buffer solutions with known pH values (e.g., phosphate, borate buffers) spanning a range of at least 3 pH units around the expected pKa.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Prepare a stock solution of the substituted benzenethiol in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
-
Prepare a series of solutions for measurement by adding a small, constant volume of the stock solution to a series of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer. The final concentration of the benzenethiol should be in the range of 20-50 µM.
-
Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm. Use the corresponding buffer solution as the blank.
-
Identify the wavelength of maximum absorbance for the thiolate anion (λmax), which is typically at a longer wavelength than the thiol.
-
Measure the absorbance of each solution at this λmax.
-
Plot the absorbance at λmax versus the pH of the buffer solutions. The resulting plot will be a sigmoidal curve.
-
Determine the pKa as the pH at the inflection point of the sigmoidal curve, which corresponds to the pH at which the absorbance is half of the maximum absorbance. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pKa = pH + log[(Amax - A)/(A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (at high pH), and Amin is the minimum absorbance (at low pH).
Kinetic Analysis of Thiol-Michael Addition by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction of a substituted benzenethiol with a Michael acceptor.
Materials:
-
Substituted benzenethiol
-
Michael acceptor (e.g., N-ethylmaleimide)
-
Buffer solution of appropriate pH (to ensure a significant concentration of the thiolate)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for fast reactions) or standard spectrophotometer
-
Syringes
Procedure:
-
Prepare stock solutions of the substituted benzenethiol and the Michael acceptor in the chosen buffer.
-
Determine the optimal wavelength for monitoring the reaction. This could be the wavelength where the product absorbs, or where one of the reactants' absorbance decreases significantly.
-
Set the spectrophotometer to the chosen wavelength and equilibrate the cuvette holder to the desired reaction temperature.
-
Initiate the reaction by rapidly mixing equal volumes of the benzenethiol and Michael acceptor solutions directly in the cuvette (for slow reactions) or using a stopped-flow apparatus (for fast reactions).
-
Record the absorbance as a function of time.
-
Analyze the kinetic data. For a second-order reaction under pseudo-first-order conditions (where one reactant is in large excess, e.g., [Michael Acceptor] >> [Benzenethiol]), the natural logarithm of the absorbance change versus time will be linear. The slope of this line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k = k' / [Michael Acceptor].
-
Repeat the experiment with different concentrations of the reactants to confirm the reaction order.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For substituted benzenethiols, a QSAR model could be developed to predict their reactivity (e.g., nucleophilicity) based on various molecular descriptors.
A hypothetical QSAR equation for the nucleophilic reactivity of substituted benzenethiols could take the form:
log(k) = c₀ + c₁σ + c₂logP + c₃EHOMO
where:
-
log(k) is the logarithm of the second-order rate constant for a specific reaction.
-
σ is the Hammett substituent constant, representing the electronic effect of the substituent.
-
logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.
-
EHOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor related to the molecule's ability to donate electrons.
-
c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis of a training set of compounds with known reactivities.
Such a model, once validated, could be used to predict the reactivity of novel, unsynthesized benzenethiol derivatives, thereby guiding the design of compounds with desired reactivity profiles for applications in drug development and materials science.
Conclusion
The reactivity of the thiol group in substituted benzenethiols is a multifaceted topic with significant implications for both fundamental and applied chemistry. By understanding the interplay of electronic effects, acidity, and reaction mechanisms, researchers can effectively predict and control the chemical behavior of these versatile compounds. The quantitative data, detailed protocols, and mechanistic visualizations provided in this guide serve as a valuable resource for scientists and professionals seeking to leverage the unique properties of substituted benzenethiols in their research and development endeavors.
An In-depth Technical Guide to the Electronic and Steric Effects in Dimethylbenzenethiol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic and steric effects of the six isomers of dimethylbenzenethiol (also known as xylenethiol). Understanding these properties is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the nuanced reactivity of these isomers can be harnessed for targeted molecular design.
Introduction to Electronic and Steric Effects
The chemical reactivity and physical properties of aromatic compounds are significantly influenced by the nature and position of substituents on the benzene ring. In the case of dimethylbenzenethiol isomers, the interplay of electronic and steric effects governs the acidity of the thiol group, the nucleophilicity of the sulfur atom, and the susceptibility of the aromatic ring to electrophilic substitution.
Electronic Effects refer to the influence of the electron-donating or electron-withdrawing nature of substituents on the electron density distribution within the molecule. The two methyl groups in dimethylbenzenethiol are electron-donating groups (EDGs) through an inductive effect, which increases the electron density of the aromatic ring. This, in turn, affects the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion.
Steric Effects arise from the spatial arrangement of atoms and groups within a molecule. The proximity of the methyl groups to the thiol functional group can cause steric hindrance, which can impede the approach of reactants and influence the stability of transition states, thereby affecting reaction rates and equilibria.
Isomers of Dimethylbenzenethiol
There are six structural isomers of dimethylbenzenethiol, each with a unique substitution pattern on the benzene ring:
-
2,3-Dimethylbenzenethiol
-
2,4-Dimethylbenzenethiol
-
2,5-Dimethylbenzenethiol
-
2,6-Dimethylbenzenethiol
-
3,4-Dimethylbenzenethiol
-
3,5-Dimethylbenzenethiol
The distinct positioning of the two methyl groups relative to the thiol group in each isomer leads to significant differences in their chemical behavior.
Comparative Analysis of Physicochemical Properties
A comparative analysis of the physicochemical properties of the dimethylbenzenethiol isomers is essential for understanding the impact of their structural differences. The following table summarizes key available data for these isomers.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Predicted pKa |
| 2,3-Dimethylbenzenethiol | 18800-51-6 | 138.23 | - | - | - | 7.02 ± 0.48 |
| 2,4-Dimethylbenzenethiol | 13616-82-5 | 138.23 | 207-208 | 1.022 | 1.569 | - |
| This compound | 4001-61-0 | 138.23 | 126.3 / 50 mmHg | 1.02 | 1.5698 | - |
| 2,6-Dimethylbenzenethiol | 118-72-9 | 138.23 | 122 / 50 mmHg | 1.038 | 1.5749 | - |
| 3,4-Dimethylbenzenethiol | 18800-53-8 | 138.23 | 218 | 1.027 | 1.5736 | - |
| 3,5-Dimethylbenzenethiol | 38360-81-5 | 138.23 | 127.5 / 50 mmHg | 1.015 | 1.568 | - |
Spectroscopic Data Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the molecular structure and electronic environment of the dimethylbenzenethiol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can reveal information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the electronic effects of the methyl and thiol groups.
¹H NMR: The chemical shift of the thiol proton (-SH) is particularly sensitive to the electronic environment and can provide an indirect measure of acidity. The aromatic protons will exhibit characteristic splitting patterns depending on their substitution.
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methyl groups. The carbon atom attached to the sulfur (ipso-carbon) will also show a characteristic chemical shift.
Specific, directly comparable experimental NMR data for all six isomers is not available in a single source. However, data for individual isomers can be found in various databases. For instance, ¹H and ¹³C NMR spectra for 2,4-dimethylbenzenethiol and 2,6-dimethylbenzenethiol can be accessed through PubChem. Similarly, ¹H and ¹³C NMR data for 3,5-dimethylbenzenethiol is available in SpectraBase.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the S-H functional group. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The position of this band can be subtly influenced by the electronic environment of the thiol group. IR spectra for 2,4-dimethylbenzenethiol are available on PubChem.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the extent of conjugation and the electronic effects of the substituents on the benzene ring.
Experimental Protocols
The synthesis of dimethylbenzenethiol isomers can be achieved through various methods, often starting from the corresponding dimethylaniline or dimethylphenol. A general and widely applicable method involves the reduction of the corresponding benzenesulfonyl chloride.
General Synthesis of Dimethylbenzenethiols via Reduction of Sulfonyl Chlorides
This method is described in patent literature (e.g., CN111187188A) and can be adapted for the synthesis of the various isomers.
Step 1: Sulfonylation of Dimethylbenzene (Xylene)
-
To a stirred solution of the appropriate xylene isomer in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Dimethylbenzenesulfonyl Chloride
-
Suspend the crude dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as zinc dust and an acid (e.g., sulfuric acid or hydrochloric acid), portion-wise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude dimethylbenzenethiol.
-
Purify the product by vacuum distillation or column chromatography.
Note: This is a general procedure and may require optimization for each specific isomer.
Visualizing the Influence of Isomerism
The structural differences between the dimethylbenzenethiol isomers directly impact their electronic and steric environments. This can be visualized to understand the expected trends in reactivity.
Logical Relationship of Steric Hindrance
The degree of steric hindrance around the thiol group is expected to increase with the presence of ortho-substituents.
Caption: Increasing steric hindrance around the thiol group in dimethylbenzenethiol isomers.
Workflow for Isomer Synthesis and Characterization
A general workflow for the preparation and analysis of the dimethylbenzenethiol isomers is outlined below.
Caption: General workflow for the synthesis and characterization of dimethylbenzenethiol isomers.
Conclusion
Solubility Profile of 2,5-Dimethylbenzenethiol in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzenethiol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation in drug development and other research applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Data Presentation: Solubility of this compound
The solubility of this compound is influenced by its aromatic structure and the presence of a thiol group. The two methyl groups on the benzene ring increase its lipophilicity compared to thiophenol. The following table summarizes the available solubility data in common laboratory solvents. It is important to note that quantitative data for this specific compound is limited, and some information is inferred from structurally similar compounds.
| Solvent | Chemical Formula | Type | Quantitative Solubility (at 25 °C) | Qualitative Solubility | Source |
| Water | H₂O | Polar Protic | ~ 50.36 mg/L (estimated) | Insoluble | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Soluble | [1] |
| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | Inferred |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Likely Soluble | Inferred |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Likely Soluble | Inferred |
| Chloroform | CHCl₃ | Polar Aprotic | Data not available | Soluble | Inferred |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Soluble* | Inferred |
| Hexane | C₆H₁₄ | Non-polar | Data not available | Likely Soluble | Inferred |
| Toluene | C₇H₈ | Non-polar | Data not available | Likely Soluble | Inferred |
*Solubility in methanol, chloroform, and ethyl acetate is inferred from the reported solubility of the isomeric compound 2,4-Dimethylbenzenethiol. Due to the similar chemical structure, this compound is expected to exhibit comparable solubility in these solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for many laboratory procedures. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of a compound like this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the concentration of a saturated solution of the compound at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable glass containers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent for analytical standard preparation.
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined experimentally.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in the specific solvent at the given temperature.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
A Technical Guide to the Safe Handling and Storage of Air-Sensitive Thiols
For Researchers, Scientists, and Drug Development Professionals
The inherent reactivity of the sulfhydryl group makes thiols both valuable reagents in a myriad of chemical and pharmaceutical applications and challenging compounds to handle and store. Their susceptibility to air-oxidation necessitates specific procedures to maintain their integrity and ensure experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the best practices for the safe handling and storage of air-sensitive thiols, incorporating detailed experimental protocols and quantitative data to support laboratory workflows.
Understanding the Instability of Thiols
The primary degradation pathway for thiols is oxidation. The thiol group (-SH) is readily oxidized by atmospheric oxygen, particularly in the presence of base, light, or metal ions, to form disulfides (R-S-S-R).[1][2] Further oxidation can lead to the formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.[3] The rate of this oxidation is significantly influenced by the pH of the solution, with deprotonated thiolate anions (R-S⁻) being more susceptible to oxidation.[4]
Key Factors Influencing Thiol Stability:
-
Oxygen: The presence of dissolved oxygen is the primary driver of thiol oxidation.
-
pH: Higher pH increases the concentration of the more reactive thiolate anion, accelerating oxidation.[4]
-
Temperature: Elevated temperatures can increase the rate of oxidation.
-
Light: UV light can promote the formation of reactive radical species that initiate oxidation.
-
Metal Ions: Transition metal ions can catalyze the oxidation of thiols.
Inert Atmosphere Techniques: The Cornerstone of Thiol Handling
To prevent oxidation, air-sensitive thiols must be handled under an inert atmosphere, such as nitrogen or argon. The two most common methods for achieving this are the use of a Schlenk line or a glovebox.
The Schlenk Line
A Schlenk line is a glass manifold with two parallel lines: one connected to a vacuum pump and the other to a source of purified inert gas. This setup allows for the manipulation of air-sensitive compounds in glassware that can be evacuated and refilled with an inert gas.
Experimental Protocol: Handling a Thiol Solution using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringes, cannulas) is thoroughly dried in an oven (e.g., at 120 °C overnight) to remove any adsorbed water.
-
Assembly and Purging: Assemble the glassware while hot and immediately connect it to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to remove air from the apparatus.
-
Solvent Degassing: Use a degassed solvent. Common methods for degassing include:
-
Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen, apply a vacuum to remove dissolved gases, and then thaw. Repeat this cycle at least three times.
-
Inert Gas Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.
-
-
Reagent Transfer:
-
Liquids: Use a gas-tight syringe that has been purged with inert gas to transfer the thiol solution.
-
Solids: If the thiol is a solid, it can be weighed out in a glovebox and transferred to the reaction flask under a positive pressure of inert gas.
-
-
Reaction and Storage: Conduct the reaction under a slight positive pressure of inert gas. For short-term storage, the Schlenk flask can be sealed under the inert atmosphere.
The Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection against air and moisture.
Experimental Protocol: Handling a Thiol in a Glovebox
-
Material Transfer: Introduce all necessary equipment (glassware, spatulas, stir bars, etc.) and reagents into the glovebox through the antechamber.
-
Antechamber Purging: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door to the main chamber.
-
Manipulation: Perform all manipulations, such as weighing, dissolving, and transferring the thiol, inside the glovebox.
-
Storage: Store the thiol in a sealed container within the glovebox.
Storage Procedures for Air-Sensitive Thiols
Proper storage is critical to maintain the long-term stability of thiols. The primary goals are to minimize exposure to oxygen and to slow down the rate of any potential degradation reactions.
Quantitative Data on Thiol Stability under Various Storage Conditions
| Parameter | Condition | Result | Reference |
| Temperature | -80°C | Serum thiol levels stable for 12 months. | [5] |
| -20°C | Serum thiol levels stable for 3 months. | [5] | |
| 4°C (refrigerator) | Significant decrease in thiol groups over 6 months. | [6] | |
| 20°C (room temp) | Significant decrease in thiol groups over 6 months. | [6] | |
| Humidity | 70% RH at 20°C | Decrease in free thiol groups observed. | [6] |
| 25% RH at 22°C | Less decrease compared to higher humidity. | [6] | |
| pH (Aqueous Solution) | pH 5 | Thiolated β-cyclodextrin almost stable. | [4] |
| pH 6 | Significant decline in thiol groups. | [4] | |
| pH 7.2 | Progressive oxidation with only 40% of -SH groups remaining after 3 hours. | [4] |
Recommended Storage Procedures:
-
Neat Thiols (Liquids and Solids):
-
Store in a tightly sealed container (e.g., an amber glass vial with a PTFE-lined cap).
-
Flush the headspace of the container with an inert gas (argon or nitrogen) before sealing.
-
Store at low temperatures, preferably -20°C or below, and protect from light.[1]
-
-
Thiol Solutions:
-
Prepare stock solutions in a high-purity, deoxygenated solvent.[1]
-
Store solutions in a tightly sealed vial with an inert gas headspace.
-
Store at -20°C or below.[1] For long-term storage, consider adding a cryoprotectant like glycerol (25-50%) to buffered solutions to prevent ice crystal formation.[7]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Experimental Protocol: Quantification of Thiol Concentration using Ellman's Assay
Regularly quantifying the concentration of free thiol groups is essential to ensure the quality of the material. Ellman's assay is a rapid and simple colorimetric method for this purpose. The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.[8][9]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Thiol Standard: A solution of a known concentration of a stable thiol, such as cysteine hydrochloride.
Procedure:
-
Prepare Standards: Prepare a series of dilutions of the thiol standard in the Reaction Buffer.
-
Prepare Samples: Dilute the thiol sample to be tested in the Reaction Buffer to a concentration that falls within the range of the standard curve.
-
Reaction:
-
In a microplate well or cuvette, add 50 µL of the DTNB solution to 250 µL of each standard and sample.
-
Include a blank containing 250 µL of Reaction Buffer and 50 µL of DTNB solution.
-
-
Incubation: Incubate the reactions at room temperature for 15 minutes.[7][8]
-
Measurement: Measure the absorbance of all samples and standards at 412 nm using a spectrophotometer.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[8]
-
Use of Antioxidants
In some applications, the addition of antioxidants can help to stabilize thiol solutions. Common antioxidants include butylated hydroxytoluene (BHT) and tocopherols (Vitamin E).[10][11] These compounds act as radical scavengers, inhibiting the initiation of oxidative chain reactions. However, their effectiveness can vary depending on the specific thiol and the solvent system. It is crucial to verify that the chosen antioxidant does not interfere with downstream applications.
Disposal of Thiol Waste
Due to their strong and unpleasant odor, proper disposal of thiol-containing waste is essential.
-
Liquid Waste: Collect all liquid waste containing thiols in a designated, sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste (e.g., pipette tips, gloves) should be sealed in a plastic bag and placed in a designated solid waste container.
-
Decontamination: Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution overnight in a fume hood before standard cleaning procedures.[12]
By adhering to these rigorous handling and storage procedures, researchers can ensure the integrity of their air-sensitive thiols, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
- 11. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
A Technical Guide to the Nomenclature of 2,5-Dimethylbenzenethiol for Researchers and Scientists
This guide provides a comprehensive overview of the key synonyms, identifiers, and structural information for the chemical compound 2,5-Dimethylbenzenethiol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate accurate identification and sourcing of this compound in scientific literature and chemical databases.
Compound Identification and Synonyms
This compound is an aromatic thiol compound. It is also recognized in the literature under several other names. The consistent use of a unique identifier, such as the CAS (Chemical Abstracts Service) number, is recommended to avoid ambiguity.
The various synonyms and identifiers for this compound are summarized in the table below for easy reference and comparison.
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Number | 4001-61-0[1][2][3][4] |
| Common Synonyms | 2,5-Dimethylthiophenol[1][2][3][4] |
| 2-Mercapto-p-xylene[2] | |
| p-Xylenethiol[2] | |
| 2,5-Xylenethiol[4] | |
| Benzenethiol, 2,5-dimethyl-[4][5] | |
| Molecular Formula | C₈H₁₀S[1][4] |
| Molecular Weight | 138.23 g/mol [1][3] |
| EC Number | 223-649-3[3] |
| Linear Formula | (CH₃)₂C₆H₃SH[3][6] |
| InChI Key | NHAUBUMQRJWWAT-UHFFFAOYSA-N[3] |
Logical Relationships of Identifiers
The following diagram illustrates the relationship between the primary name, its key synonyms, and its unique chemical identifiers.
Experimental Protocols
The prompt's requirement for detailed experimental protocols for key experiments cited is not directly applicable to the topic of chemical synonyms. However, for researchers interested in the practical application of this compound, a representative synthetic protocol is described in the literature. For instance, this compound has been used in the synthesis of various compounds, including:
-
Poly(2-dodecanoylsulfanyl-p-phenylenevinylene)[3].
-
1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne[3].
-
1,1,2,4-tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene[3].
-
1,1,2-trichloro-4,4-bis(2,5-dimethylphenylthio)-1,3-butadiene[3].
Researchers should refer to the specific publications for detailed methodologies of these synthetic procedures.
Signaling Pathways and Biological Activity
The request for diagrams of signaling pathways is noted; however, this compound is primarily a chemical intermediate and not a compound typically associated with specific biological signaling pathways. Its utility is largely in organic synthesis rather than as a bioactive agent in drug development. Therefore, a signaling pathway diagram would not be relevant to the core properties of this molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound 97 4001-61-0 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]
- 6. This compound 90 , technical grade 4001-61-0 [sigmaaldrich.com]
2,5-Dimethylthiophenol: A Technical Guide to Potential Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving 2,5-Dimethylthiophenol should be conducted in a controlled environment by trained personnel, adhering to all institutional and regulatory safety protocols.
Introduction
2,5-Dimethylthiophenol (CAS No. 4001-61-0), also known as 2,5-dimethylbenzenethiol, is an organosulfur compound with applications in chemical synthesis.[1][2] As with many reactive sulfur-containing molecules, a thorough understanding of its potential hazards and toxicity is crucial for safe handling and for predicting its biological effects in various research and development contexts. This guide provides an in-depth overview of the known hazards and toxicological profile of 2,5-Dimethylthiophenol, based on available data. It also outlines standard experimental protocols for assessing the toxicity of such compounds and discusses potential mechanisms of action based on related chemical structures.
Physicochemical and Hazard Information
A summary of the key physicochemical properties and hazard classifications for 2,5-Dimethylthiophenol is provided below. This information is compiled from various safety data sheets and chemical databases.
Table 1: Physicochemical Properties of 2,5-Dimethylthiophenol
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀S | [3] |
| Molecular Weight | 138.23 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Odor | Stench | [3][4] |
| Density | 1.020 g/cm³ | [3] |
| Boiling Point | 207 - 208 °C | [5] |
| Flash Point | 83.33 °C (182 °F) | [6] |
| Vapor Density | 4.77 (Air = 1.0) | [3] |
Table 2: GHS Hazard Classification for 2,5-Dimethylthiophenol
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 4 | H227: Combustible liquid | [4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4][5] |
Toxicological Profile
The toxicological properties of 2,5-Dimethylthiophenol have not been thoroughly investigated.[5] The available safety data sheets consistently state that there is no quantitative data for acute oral, dermal, or inhalation toxicity (LD50/LC50).[3][5] Similarly, there is a lack of specific studies on its mutagenic, carcinogenic, or reproductive toxicity.[3][5]
Acute Toxicity
No data is available for the acute oral, dermal, or inhalation toxicity of 2,5-Dimethylthiophenol.[3][5]
Skin and Eye Irritation
2,5-Dimethylthiophenol is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[3][4][5]
Respiratory Irritation
The compound is also classified as causing respiratory irritation (STOT SE 3).[3][4][5]
Sensitization
No data is available to assess the potential for skin or respiratory sensitization.[3]
Germ Cell Mutagenicity
There is no available data on the mutagenic potential of 2,5-Dimethylthiophenol.[3][5]
Carcinogenicity
No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]
Reproductive Toxicity
There is no available data on the reproductive toxicity of 2,5-Dimethylthiophenol.[3][5]
Symptoms of Overexposure
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4][7]
Potential Mechanisms of Toxicity and Signaling Pathways
While specific mechanistic studies on 2,5-Dimethylthiophenol are lacking, the toxicity of related thiophenols suggests potential pathways. Thiophenols can induce oxidative stress in biological systems.
A plausible mechanism involves the redox cycling of the thiol group. The thiophenol can be oxidized to a disulfide, which can then be reduced back to the thiol by intracellular reducing agents like glutathione. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and toxicity.
In human red blood cells, thiophenol has been shown to cause the conversion of oxyhemoglobin to methemoglobin, an indicator of oxidative stress. This process was also linked to the inhibition of key metabolic pathways like glycolysis and the hexose monophosphate shunt at higher concentrations.
Caption: Potential oxidative stress pathway for 2,5-Dimethylthiophenol.
Recommended Experimental Protocols for Toxicity Assessment
Due to the lack of publicly available toxicity data, a comprehensive assessment would require conducting a battery of standardized tests. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of 2,5-Dimethylthiophenol that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), are cultured in appropriate media and conditions.
-
Exposure: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of 2,5-Dimethylthiophenol for 24 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage viability relative to a vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of 2,5-Dimethylthiophenol by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology (based on OECD Guideline 471):
-
Strains: A set of at least five tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) should be used.
-
Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix from induced rat liver) to detect potential metabolites that may be mutagenic.
-
Exposure: The tester strains are exposed to various concentrations of 2,5-Dimethylthiophenol in the presence of a minimal amount of histidine.
-
Plating: The treated bacterial cultures are plated on minimal agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to a negative (vehicle) control.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, in one or more strains.
Caption: Simplified workflow for the Ames test.
Handling and Safety Precautions
Given its hazard profile, strict safety measures should be implemented when handling 2,5-Dimethylthiophenol.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are required.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.[3]
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[3][4]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][5]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and sulfur oxides.[3][5]
Ecotoxicity
Based on available data, 2,5-Dimethylthiophenol does not meet the criteria for classification as an environmental hazard.[3] However, this is based on a lack of data rather than conclusive evidence of non-toxicity. Thiophenols are generally considered harmful to aquatic life. Therefore, release into the environment should be avoided.
Conclusion
2,5-Dimethylthiophenol is a combustible liquid that is a known skin, eye, and respiratory irritant. There is a significant lack of quantitative toxicological data for this compound, including acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Based on the toxicological profiles of related thiophenols, there is a potential for toxicity mediated by oxidative stress. Further experimental investigation using standardized protocols, such as those outlined in this guide, is necessary to fully characterize its toxicological profile and establish safe exposure limits. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing stringent safety protocols to minimize exposure.
References
- 1. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotoxicity.com [biotoxicity.com]
- 6. 2,5-Xylenethiol | C8H10S | CID 77615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,5-Dimethylbenzenethiol: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylbenzenethiol, a valuable intermediate in the development of pharmaceuticals and functional materials. Two primary synthetic routes are presented: the reduction of 2,5-dimethylbenzenesulfonyl chloride and the Leuckart thiophenol reaction starting from 2,5-dimethylaniline. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the laboratory-scale preparation of this compound. Included are structured data tables for easy comparison of methodologies, detailed step-by-step protocols, and workflow diagrams generated using Graphviz to illustrate the chemical pathways.
Introduction
This compound, also known as 2,5-dimethylthiophenol, is an organosulfur compound with applications in organic synthesis. Its structural motif is found in various molecules of scientific interest. The synthesis of this thiol can be approached through several methods, with the two most common and reliable routes being the reduction of the corresponding sulfonyl chloride and the conversion of an amino group to a thiol via a diazonium salt intermediate. The choice of synthetic pathway may depend on the availability of starting materials, scalability, and safety considerations. This document outlines detailed procedures for both methods.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4001-61-0 | [1] |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 126.3 °C at 50 mmHg | [1] |
| Density | 1.02 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5698 | [1] |
Synthesis Protocols
Two robust methods for the synthesis of this compound are detailed below.
Method 1: Reduction of 2,5-Dimethylbenzenesulfonyl Chloride
This is a two-step process that begins with the chlorosulfonation of p-xylene to form 2,5-dimethylbenzenesulfonyl chloride, which is subsequently reduced to the desired thiol.
Step 1: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
This initial step involves the reaction of p-xylene with chlorosulfonic acid.
Experimental Protocol:
-
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Charge the flask with p-xylene.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred p-xylene over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
The crude 2,5-dimethylbenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent such as hexane or by distillation under reduced pressure.
Quantitative Data (Representative):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |
| p-Xylene | 106.17 | 1.0 | 116 mL | - |
| Chlorosulfonic Acid | 116.52 | 3.0 | 175 mL | - |
| 2,5-Dimethylbenzenesulfonyl Chloride | 204.68 | - | - | 75-85 |
Step 2: Reduction to this compound
The intermediate sulfonyl chloride is reduced using zinc dust and a mineral acid. The following protocol is adapted from a general procedure for the reduction of arylsulfonyl chlorides[2].
Experimental Protocol:
-
Set up a large round-bottom flask with a mechanical stirrer and a reflux condenser in a fume hood.
-
Prepare a dilute solution of sulfuric acid by adding concentrated sulfuric acid to crushed ice. For example, place 7.2 kg of ice in a 12-L flask and slowly add 2.4 kg of concentrated sulfuric acid[2].
-
Cool the acid solution to below 0 °C in an ice-salt bath.
-
Slowly add the crude or purified 2,5-dimethylbenzenesulfonyl chloride to the cold, stirred sulfuric acid solution.
-
Gradually add zinc dust to the reaction mixture in small portions. The temperature should be maintained at or below 0 °C during the initial phase of the addition[2].
-
After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then heat it gently to complete the reaction. The progress can be monitored by the cessation of hydrogen evolution.
-
The this compound can be isolated by steam distillation directly from the reaction mixture.
-
Separate the oily thiol layer from the aqueous distillate.
-
Dry the product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purify the final product by vacuum distillation.
Quantitative Data (Representative):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass | Yield (%) |
| 2,5-Dimethylbenzenesulfonyl Chloride | 204.68 | 1.0 | 204.7 g | - |
| Zinc Dust | 65.38 | 4.0 | 261.5 g | - |
| Sulfuric Acid (conc.) | 98.08 | - | - | - |
| This compound | 138.23 | - | - | 85-95 |
Method 2: Leuckart Thiophenol Reaction
This method involves the conversion of 2,5-dimethylaniline to the corresponding thiol through a diazonium salt intermediate, which is then reacted with a xanthate salt, followed by hydrolysis. This is a classic method for the preparation of aryl thiols from anilines[3][4].
Step 1: Diazotization of 2,5-Dimethylaniline
Experimental Protocol:
-
In a beaker, dissolve 2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Keep the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Formation and Hydrolysis of the Xanthate Intermediate
Experimental Protocol:
-
In a separate large beaker, dissolve potassium ethyl xanthate in water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A thick precipitate of the aryl xanthate may form.
-
Allow the mixture to stand for a short period to ensure complete reaction.
-
The intermediate xanthate is then hydrolyzed to the thiol. Add a solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture under reflux for several hours to effect hydrolysis.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to protonate the thiolate and precipitate the crude this compound.
-
The thiol can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.
-
After removing the solvent by rotary evaporation, purify the final product by vacuum distillation.
Quantitative Data (Representative):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass | Yield (%) |
| 2,5-Dimethylaniline | 121.18 | 1.0 | 121.2 g | - |
| Sodium Nitrite | 69.00 | 1.05 | 72.5 g | - |
| Potassium Ethyl Xanthate | 160.30 | 1.1 | 176.3 g | - |
| Sodium Hydroxide | 40.00 | - | - | - |
| This compound | 138.23 | - | - | 60-75 |
Purification and Characterization
The final product from either method should be purified by vacuum distillation. The purity can be assessed by gas chromatography (GC) and the structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Aryl diazonium salts can be explosive when dry and should be kept in solution and used immediately.
-
Thiols have strong, unpleasant odors. Proper handling and waste disposal procedures should be followed.
-
The reduction of the sulfonyl chloride with zinc and acid generates hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
Conclusion
The synthesis of this compound can be reliably achieved through either the reduction of its corresponding sulfonyl chloride or via the Leuckart thiophenol reaction. The sulfonyl chloride reduction method generally offers higher yields and a more straightforward purification, while the Leuckart reaction provides a viable alternative, particularly if 2,5-dimethylaniline is a more readily available starting material. The detailed protocols and data provided in this document serve as a comprehensive guide for the successful synthesis and purification of this important chemical intermediate.
References
Application Notes and Protocols: Laboratory Scale Synthesis of 2,5-Dimethylbenzenethiol from 2,5-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,5-dimethylbenzenethiol, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 2,5-dimethylphenol, and proceeds via the robust Newman-Kwart rearrangement. This three-step sequence involves the initial formation of an O-aryl thiocarbamate, followed by a thermal rearrangement to its S-aryl isomer, and concluding with hydrolysis to yield the target thiophenol.
Introduction
The conversion of phenols to their corresponding thiophenols is a significant transformation in organic synthesis. The Newman-Kwart rearrangement offers a reliable and high-yielding pathway to achieve this, making it a preferred method for accessing aryl thiols.[1][2][3] This application note details the synthesis of this compound from 2,5-dimethylphenol, outlining the experimental procedures, expected outcomes, and characterization data.
Overall Reaction Scheme
The synthesis of this compound from 2,5-dimethylphenol is accomplished in three sequential steps:
-
Step 1: Synthesis of O-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate
-
Step 2: Thermal Rearrangement to S-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate
-
Step 3: Hydrolysis to this compound
Experimental Protocols
Materials and Equipment
-
2,5-Dimethylphenol
-
N,N-Dimethylthiocarbamoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diphenyl ether
-
Potassium hydroxide
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnel, etc.)
-
Heating mantles with stirring capabilities
-
High-temperature thermometer or thermocouple
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Step 1: Synthesis of O-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate
Protocol:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting phenoxide solution back to 0 °C.
-
Add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in anhydrous DMF dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude O-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | ~7.1-6.8 (m, 3H, Ar-H), 3.4 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~187 (C=S), ~153 (Ar-C-O), ~137, ~131, ~128, ~124, ~122 (Ar-C), ~43 (N-CH₃), ~39 (N-CH₃), ~21, ~16 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~1540 (C=S stretch), ~1200 (C-O stretch) |
Step 2: Thermal Rearrangement to S-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate
Protocol:
-
Place the purified O-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate (1.0 eq) in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 220-250 °C with stirring.
-
Monitor the progress of the rearrangement by TLC. The S-aryl isomer is typically more polar than the O-aryl isomer.
-
Maintain the high temperature until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
The S-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate can be isolated by distillation of the solvent under reduced pressure or by direct use in the next step. If purification is desired, column chromatography on silica gel can be performed.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-90% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | ~7.3-7.0 (m, 3H, Ar-H), 3.1 (br s, 6H, N-(CH₃)₂), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~140, ~136, ~130, ~129, ~127 (Ar-C), ~37 (N-(CH₃)₂), ~21, ~20 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1150 (C-N stretch) |
Step 3: Hydrolysis to this compound
Protocol:
-
To the crude or purified S-(2,5-dimethylphenyl) N,N-dimethylthiocarbamate, add a solution of potassium hydroxide (5-10 eq) in methanol/water (e.g., 4:1 v/v).
-
Heat the mixture to reflux with stirring for 4-8 hours.
-
Monitor the hydrolysis by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-95% |
| Appearance | Colorless liquid |
| Boiling Point | 126.3 °C / 50 mmHg[4] |
| Density | 1.02 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.5698[4] |
| ¹H NMR (CDCl₃, δ) | ~7.0-6.8 (m, 3H, Ar-H), 3.4 (s, 1H, S-H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~136, ~135, ~130, ~129, ~127, ~125 (Ar-C), ~21, ~20 (Ar-CH₃) |
| IR (liquid film, cm⁻¹) | ~2560 (S-H stretch) |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key transformations in the synthesis of this compound.
References
Application Notes and Protocols for 2,5-Dimethylbenzenethiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzenethiol, also known as 2,5-dimethylthiophenol, is a versatile sulfur-containing aromatic building block utilized in a variety of organic synthesis applications. Its nucleophilic thiol group and substituted aromatic ring allow for the construction of diverse molecular architectures, ranging from functional polymers to biologically active heterocyclic compounds. These notes provide an overview of its applications and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Information
| Property | Value |
| CAS Number | 4001-61-0 |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 126.3 °C at 50 mmHg |
| Density | 1.02 g/mL at 25 °C |
| Refractive Index | n20/D 1.5698 |
Safety Precautions: this compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a range of organic molecules. Notable applications include its use in the preparation of conductive polymers, substituted butadienes, and, significantly, as a scaffold for novel antimicrobial agents.[1][2]
Synthesis of Antimicrobial Thiazole Derivatives
A significant application of this compound is in the synthesis of N-(2,5-dimethylphenyl)thioureido acid derivatives, which are precursors to potent antimicrobial thiazole compounds. These derivatives have shown excellent activity against multidrug-resistant Gram-positive pathogens.[2][3][4]
The general synthetic approach involves the initial formation of a thiourea derivative from 2,5-dimethylaniline, which is then elaborated into various thiazole-based structures. This highlights the utility of the 2,5-dimethylphenyl scaffold in medicinal chemistry for the development of new anti-infective agents.[2]
Synthesis of Thioethers and Disulfides
The nucleophilic nature of the thiol group in this compound makes it an excellent substrate for the synthesis of thioethers and disulfides. These reactions are fundamental in organic synthesis and provide access to a wide array of compounds with potential applications in materials science and medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea
This protocol details the synthesis of a thiourea derivative, a key intermediate for more complex heterocyclic structures.
Reaction Scheme:
Materials:
-
2,5-Dimethylaniline
-
Acetyl chloride
-
Ammonium thiocyanate
-
Acetone
-
Acidified cold water
-
Acetonitrile (for recrystallization)
Procedure: [5]
-
A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
The reaction mixture is refluxed for 30 minutes.
-
After cooling to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 ml) is added.
-
The mixture is then refluxed for an additional 3 hours.
-
The reaction mixture is poured into acidified cold water.
-
The precipitated product is collected by filtration and recrystallized from acetonitrile to yield pure 3-acetyl-1-(2,5-dimethylphenyl)thiourea.
Quantitative Data:
| Parameter | Value |
| Reactant Molar Ratio | 1:1:1 (2,5-Dimethylaniline:Acetyl chloride:Ammonium thiocyanate) |
| Reaction Time | 3.5 hours |
| Reaction Temperature | Reflux |
| Yield | Not explicitly reported in the provided source. |
Protocol 2: Synthesis of Diarylmethyl Thioethers via DABCO-Catalyzed 1,6-Conjugate Addition
This protocol describes a rapid and simple method for the synthesis of diarylmethyl thioethers using a thiol, such as this compound, and a para-quinone methide (p-QM), catalyzed by DABCO.[1][6]
Reaction Scheme:
Materials:
-
This compound
-
A suitable para-quinone methide (p-QM)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetone
-
In a reaction tube, dissolve the p-QM (0.10 mmol), this compound (0.10 mmol), and DABCO (0.01 mmol, 10 mol%) in 1 mL of acetone.
-
Stir the reaction mixture at room temperature for 5-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude mixture is purified by flash chromatography to obtain the desired diarylmethyl thioether.
Quantitative Data:
| Parameter | Value |
| Catalyst Loading | 10 mol% |
| Reaction Time | 5 - 30 minutes |
| Reaction Temperature | Room Temperature |
| Yield | 13 - 85% (depending on the specific p-QM used) |
Visualizing Reaction Workflows and Biological Pathways
Experimental Workflow for Thiazole Synthesis
The following diagram illustrates the general workflow for the synthesis of antimicrobial thiazole derivatives starting from 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid.
Caption: Synthetic workflow for antimicrobial thiazole derivatives.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of organosulfur compounds, including derivatives of this compound, is often attributed to their ability to interfere with essential bacterial enzymes. The proposed mechanism involves the formation of disulfide bonds with free sulfhydryl groups of cysteine residues in bacterial proteins, leading to enzyme inactivation and subsequent cell death.[7][8][9]
Caption: Proposed antimicrobial mechanism of action.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of functional materials and, notably, in the development of novel antimicrobial agents, underscores its importance for researchers in both academia and the pharmaceutical industry. The provided protocols offer a starting point for the exploration of its synthetic potential.
References
- 1. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of 2,5-Dimethylbenzenethiol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylbenzenethiol, a substituted aromatic thiol, serves as a versatile reagent in polymer chemistry, primarily utilized in the synthesis of specialized polymers and as a building block for functionalized molecules. Its applications stem from the reactivity of the thiol group, which can participate in various organic reactions, including nucleophilic substitution and addition reactions. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, focusing on its role in the creation of conductive polymers and as a precursor for halogenated thioethers.
Application Notes
The primary documented applications of this compound in polymer chemistry are:
-
Synthesis of Conductive Polymers: this compound is a key reactant in the synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene), a derivative of the well-known conductive polymer poly(p-phenylenevinylene) (PPV). The incorporation of the 2,5-dimethylphenylthio group can modify the electronic and physical properties of the resulting polymer, potentially enhancing its solubility and processability for applications in organic electronics.[1]
-
Precursor to Halogenated Thioethers: This thiol is used to synthesize various halogenated thioether compounds, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne, 1,1,2,4-tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene, and 1,1,2-trichloro-4,4-bis(2,5-dimethylphenylthio)-1,3-butadiene.[1][2] These molecules can serve as monomers or crosslinking agents in the synthesis of specialty polymers with tailored properties, such as flame retardancy or high refractive index.
Experimental Protocols
The following are detailed protocols for the key applications of this compound.
Protocol 1: Synthesis of Poly(2-dodecanoylsulfanyl-p-phenylenevinylene)
This protocol is based on the general principles of PPV synthesis, adapted for the incorporation of the this compound moiety.
Materials:
-
This compound
-
Precursor monomer for PPV (e.g., α,α'-dichloro-p-xylene)
-
Dodecanoyl chloride
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Methanol
Procedure:
-
Synthesis of the Thioester Monomer:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add dodecanoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude thioester monomer. Purify by column chromatography if necessary.
-
-
Polymerization:
-
The specific polymerization conditions for this derivative are not detailed in the available literature. However, a common method for PPV synthesis is the Gilch polymerization.
-
Dissolve the purified thioester-functionalized monomer in an appropriate anhydrous solvent.
-
Add a strong base, such as potassium tert-butoxide, to initiate the polymerization.
-
The reaction is typically carried out at room temperature or elevated temperatures for several hours.
-
The polymer precipitates from the solution and can be collected by filtration.
-
-
Purification:
-
Wash the collected polymer with methanol and other solvents to remove unreacted monomer and oligomers.
-
Dry the polymer under vacuum to a constant weight.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Monomer Conversion | >90% |
| Polymer Yield | 70-80% |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
Note: This data is illustrative and would need to be confirmed by experimental results.
Protocol 2: Synthesis of Halogenated Thioethers
This protocol describes a general method for the synthesis of thio-substituted butadiene and butenyne compounds.[6]
Materials:
-
This compound
-
Polyhalogenated butene or butadiene (e.g., 1,1,3,3,4,4-hexachloro-1-butene)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water solution
Procedure:
-
In a reaction vessel, dissolve this compound in an ethanol/water solution of sodium hydroxide.
-
Add the polyhalogenated butene or butadiene to the solution.
-
The reaction is typically carried out with stirring at room temperature or with gentle heating.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data:
| Product | Yield |
| 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne | Not specified |
| 1,1,2,4-tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene | Not specified |
| 1,1,2-trichloro-4,4-bis(2,5-dimethylphenylthio)-1,3-butadiene | Not specified |
Note: Specific yields for these reactions were not found in the provided search results.
Visualizations
Logical Workflow for Polymer Synthesis using this compound
Caption: Workflow for synthesizing polymers using this compound.
Reaction Pathway for Thiol-Ene "Click" Chemistry
Caption: General mechanism of a photoinitiated thiol-ene reaction.
References
- 1. 2,5-二甲基苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-二甲基苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 4. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,5-Dimethylbenzenethiol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential role of 2,5-dimethylbenzenethiol as a chemical intermediate in the synthesis of pharmaceutical compounds. While its isomer, 2,4-dimethylbenzenethiol, is more commonly cited in the synthesis of specific commercial drugs such as vortioxetine, this compound offers a unique structural motif for the development of new chemical entities. The protocols and data presented herein are illustrative and based on general chemical principles of thiophenol reactivity, providing a foundational guide for its application in drug discovery and development.
Introduction
This compound, also known as 2,5-dimethylthiophenol, is an aromatic thiol that can serve as a valuable building block in organic synthesis. The presence of the thiol group allows for the introduction of the 2,5-dimethylphenylthio moiety into a target molecule through various C-S bond-forming reactions. This can be of interest in medicinal chemistry for modifying the lipophilicity, metabolic stability, and target-binding interactions of a drug candidate. While specific examples of its use in late-stage clinical candidates or marketed drugs are not extensively documented in publicly available literature, its potential for creating novel pharmaceutical intermediates is significant. One notable mention is its identification as an impurity or related compound in the synthesis of the antidepressant vortioxetine.[1]
Key Properties of this compound:
| Property | Value |
| CAS Number | 4001-61-0[2] |
| Molecular Formula | C₈H₁₀S[2] |
| Molecular Weight | 138.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 126.3 °C at 50 mmHg[2] |
| Density | 1.02 g/mL at 25 °C[2] |
Potential Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its nucleophilic thiol group, which can readily participate in reactions such as:
-
S-Arylation: Coupling with aryl halides or pseudohalides to form diaryl sulfides. This is a common reaction in the synthesis of various active pharmaceutical ingredients (APIs).
-
S-Alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
These reactions allow for the incorporation of the 2,5-dimethylphenylthio group, which can influence the pharmacological profile of a molecule.
Illustrative Experimental Protocols
The following protocols are generalized procedures that demonstrate how this compound could be used to synthesize pharmaceutical intermediates.
3.1. Protocol 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol describes a typical palladium-catalyzed cross-coupling reaction to form a diaryl sulfide, a common structural motif in medicinal chemistry.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the base (2.0 mmol) and anhydrous solvent (5 mL).
-
Add this compound (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Data (Illustrative):
| Reactant (Aryl Halide) | Product | Yield (%) | Purity (%) |
| 1-bromo-4-nitrobenzene | 4-nitro-1-((2,5-dimethylphenyl)thio)benzene | 85-95 | >98 |
| 2-chloropyridine | 2-((2,5-dimethylphenyl)thio)pyridine | 70-85 | >97 |
Logical Workflow for S-Arylation:
3.2. Protocol 2: Base-Mediated S-Alkylation
This protocol outlines a straightforward S-alkylation reaction, a fundamental transformation in the synthesis of thioether-containing compounds.
Reaction Scheme:
Materials:
-
Alkyl halide (e.g., Benzyl bromide)
-
This compound
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the solvent (10 mL).
-
Add the base (1.5 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Expected Data (Illustrative):
| Reactant (Alkyl Halide) | Product | Yield (%) | Purity (%) |
| Benzyl bromide | Benzyl(2,5-dimethylphenyl)sulfane | 90-98 | >99 |
| Ethyl bromoacetate | Ethyl 2-((2,5-dimethylphenyl)thio)acetate | 85-95 | >98 |
Logical Workflow for S-Alkylation:
Potential Signaling Pathway Interactions
The introduction of a 2,5-dimethylphenylthio group can influence a molecule's interaction with biological targets. For example, in the context of kinase inhibitors, this lipophilic group could occupy hydrophobic pockets in the ATP-binding site. The diagram below illustrates a hypothetical scenario where a pharmaceutical intermediate synthesized using this compound is further elaborated into a final API that targets a signaling pathway.
Hypothetical Signaling Pathway Modulation:
Conclusion
This compound represents a potentially useful, yet underexplored, building block for the synthesis of pharmaceutical intermediates. The illustrative protocols and workflows provided here demonstrate its applicability in common C-S bond-forming reactions. Researchers in drug discovery and development are encouraged to consider this reagent for the generation of novel chemical entities with potentially unique pharmacological properties. Further investigation is warranted to fully elucidate its role in the synthesis of future therapeutic agents.
References
Application Notes and Protocols for C-S Coupling Reactions Using 2,5-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Carbon-Sulfur (C-S) cross-coupling reactions utilizing 2,5-dimethylbenzenethiol. This versatile thiol is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) such as derivatives of the antidepressant Vortioxetine. The protocols provided herein detail methodologies for palladium- and copper-catalyzed C-S coupling reactions, offering pathways to construct diaryl thioethers.
Introduction
Carbon-sulfur bond formation is a fundamental transformation in organic synthesis, yielding thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science. The C-S coupling of aryl thiols with aryl halides is a powerful method for creating these linkages. This compound is a readily available and reactive substrate for these transformations. This document outlines detailed experimental procedures for its successful coupling with aryl halides, focusing on common catalytic systems.
Data Presentation
The following table summarizes typical quantitative data for the C-S coupling of this compound with a representative aryl halide, 1-bromo-2-(piperazin-1-yl)benzene, to form 1-(2-((2,5-dimethylphenyl)thio)phenyl)piperazine, a key intermediate in the synthesis of certain drug candidates. The data is representative of typical yields and reaction conditions that can be expected.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 85 |
| 2 | CuI (10) | None | K₂CO₃ | DMF | 140 | 24 | 78 |
| 3 | NiCl₂(dppp) (5) | None | K₃PO₄ | Dioxane | 100 | 18 | 81 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
This protocol describes a typical palladium-catalyzed C-S cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-2-(piperazin-1-yl)benzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add the aryl halide (1.0 mmol) and this compound (1.2 mmol, 166 mg, 0.16 mL) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl thioether.
Protocol 2: Copper-Catalyzed C-S Coupling (Ullmann Condensation)
This protocol outlines a traditional copper-catalyzed C-S coupling reaction.
Materials:
-
This compound
-
Aryl iodide (e.g., 1-iodo-2-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, add CuI (0.1 mmol, 19.0 mg), potassium carbonate (2.0 mmol, 276.4 mg), the aryl iodide (1.0 mmol), and this compound (1.2 mmol, 166 mg, 0.16 mL).
-
Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 140 °C under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl thioether.
Visualizations
Experimental Workflow for Palladium-Catalyzed C-S Coupling
Caption: Workflow for Pd-catalyzed C-S coupling.
General Catalytic Cycle for Palladium-Catalyzed C-S Coupling
Caption: Palladium-catalyzed C-S coupling cycle.
Application Notes and Protocols for the Purification of 2,5-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2,5-Dimethylbenzenethiol following its synthesis. The methods outlined below are designed to remove common impurities and yield a product of high purity suitable for further research and development applications.
Introduction
This compound, also known as 2,5-dimethylthiophenol, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions and affect the quality of the final product. This application note details the common impurities encountered during the synthesis of this compound and provides robust protocols for its purification via vacuum distillation and flash column chromatography. Additionally, methods for purity assessment are described.
Common Impurities
The synthesis of this compound typically proceeds via the reduction of 2,5-dimethylbenzenesulfonyl chloride, which is obtained from the chlorosulfonation of p-xylene. Based on this synthetic route, the following impurities may be present in the crude product:
-
Unreacted p-xylene: The starting material for the synthesis.
-
2,5-Dimethylbenzenesulfonyl chloride: The intermediate in the synthesis.
-
Bis(2,5-dimethylphenyl) disulfide: Formed by the oxidation of the thiol.
-
Isomeric dimethylbenzenethiols: Arising from impurities in the starting p-xylene or non-selective reactions.
-
Residual acid and zinc salts: From the reduction step.[2]
Purification Protocols
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound.
Preliminary Work-up
Prior to distillation or chromatography, a standard aqueous work-up is recommended to remove inorganic salts and acids.
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by water, and finally a brine solution to remove the bulk of the water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
Vacuum Fractional Distillation
Vacuum distillation is a highly effective method for purifying liquids, especially those with high boiling points or those that are prone to thermal decomposition at atmospheric pressure.[3] Given that this compound has a boiling point of 126.3 °C at 50 mmHg, vacuum distillation is the preferred method for its purification on a larger scale.[4]
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[5]
-
Sample Charging: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
System Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin gentle heating of the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the head temperature closely. Collect any low-boiling impurities as a forerun. The main fraction containing the purified this compound should be collected at a stable temperature corresponding to its boiling point at the applied pressure.
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Flash Column Chromatography
For smaller scale purifications or to remove non-volatile impurities, flash column chromatography is a suitable technique.[6][7]
Experimental Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The ideal system should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Apply positive pressure to the column and begin eluting with the solvent system.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying any volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity and detect non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is a good starting point.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect any structurally similar impurities.
Data Summary
The following table summarizes the key physical and analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀S | [4] |
| Molecular Weight | 138.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 126.3 °C / 50 mmHg | [4] |
| Density | 1.02 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5698 | [4] |
| Purity (Commercial) | 97% to >98% (GC) |
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: Purification workflow for this compound.
Caption: Logic diagram for purity assessment.
References
- 1. 2,5-DIMETHYLTHIOPHENOL | 4001-61-0 [chemicalbook.com]
- 2. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]
- 3. Practical and Scaleable Syntheses of 3-Hydroxythiophenol - [www.rhodium.ws] [1xv44hc.257.cz]
- 4. 2,5-二甲基苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]
- 9. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]
Application Notes and Protocols: 2,5-Dimethylbenzenethiol as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general principles of arylthiolate chemistry in organometallic chemistry. Due to a lack of specific published data on the use of 2,5-dimethylbenzenethiol as a primary ligand in well-characterized, discrete organometallic complexes, the experimental procedures and expected data are derived from studies on closely related analogues, such as thiophenol and other substituted arylthiols. These protocols should be considered as starting points for research and development.
Introduction to this compound as a Ligand
This compound, also known as 2,5-dimethylthiophenol, is an aromatic thiol that possesses significant potential as a ligand in organometallic chemistry. The presence of the thiol group allows for the formation of strong metal-sulfur bonds with a variety of transition metals. The two methyl groups on the benzene ring influence the electronic and steric properties of the ligand, which in turn can modulate the reactivity, stability, and catalytic activity of the resulting metal complexes.
The electron-donating nature of the methyl groups can increase the electron density at the sulfur atom, enhancing its donor properties and potentially stabilizing higher oxidation states of the metal center. Sterically, the methyl groups can influence the coordination geometry around the metal and create specific pockets for substrate binding in catalytic applications.
Organometallic complexes featuring arylthiolate ligands are known to be active in various catalytic transformations, including cross-coupling reactions, polymerization, and hydrogenation. They also serve as models for understanding metal-sulfur interactions in biological systems.
Data Presentation: Properties of this compound
A summary of the physical and chemical properties of this compound is provided in the table below. This data is essential for handling and for the design of synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 126.3 °C at 50 mmHg | [3] |
| Density | 1.02 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5698 | [3] |
| CAS Number | 4001-61-0 | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a hypothetical transition metal complex of 2,5-dimethylbenzenethiolate. These are based on common synthetic routes for analogous arylthiolate complexes.
Synthesis of a Generic Late Transition Metal-2,5-Dimethylbenzenethiolate Complex (e.g., M = Ni, Pd, Pt)
This protocol describes a general salt metathesis reaction, a widely used method for the synthesis of metal thiolate complexes.
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
A late transition metal precursor (e.g., [MCl₂(PR₃)₂], where M = Ni, Pd, Pt and R = phenyl, cyclohexyl)
-
Anhydrous, deoxygenated solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Deprotonation of the Thiol: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the base (1.0 equivalent, e.g., NaH) portion-wise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of H₂ gas ceases (if using NaH). This generates the sodium or potassium 2,5-dimethylbenzenethiolate salt in situ.
-
Complexation: In a separate Schlenk flask, dissolve the metal precursor (e.g., [MCl₂(PR₃)₂], 0.5 equivalents for a bis(thiolato) complex) in anhydrous THF or DCM.
-
Reaction: Slowly add the solution of the 2,5-dimethylbenzenethiolate salt to the solution of the metal precursor at room temperature with vigorous stirring.
-
Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy if applicable. After completion, remove the solvent under reduced pressure.
-
Purification: Extract the residue with a suitable solvent (e.g., toluene, DCM) and filter to remove the inorganic salt byproduct (e.g., NaCl, KCl). The filtrate can be concentrated and the product purified by recrystallization from a suitable solvent system (e.g., toluene/hexane, DCM/pentane) to yield the desired metal-2,5-dimethylbenzenethiolate complex.
Characterization of the Metal-2,5-Dimethylbenzenethiolate Complex
The synthesized complex should be characterized using standard analytical techniques. Expected spectroscopic data, based on analogous arylthiolate complexes, are summarized below.
| Technique | Expected Observations |
| ¹H NMR | The aromatic protons of the 2,5-dimethylbenzenethiolate ligand will appear in the region of δ 6.5-7.5 ppm. The methyl protons will appear as singlets in the region of δ 2.0-2.5 ppm. The chemical shifts will be influenced by the metal center and other ligands. |
| ¹³C NMR | The aromatic carbons will resonate in the range of δ 120-150 ppm. The methyl carbons will appear around δ 20-25 ppm. The carbon atom attached to the sulfur (ipso-carbon) may show a characteristic shift upon coordination. |
| IR Spectroscopy | The characteristic S-H stretching vibration of the free thiol (around 2550 cm⁻¹) should be absent in the spectrum of the complex. The C-S stretching vibration may be observed in the range of 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the complex should be observed. Isotopic patterns, if applicable to the metal used, will aid in confirming the composition. |
| Elemental Analysis | The experimentally determined percentages of C, H, and S should be in good agreement with the calculated values for the proposed formula of the complex. |
Mandatory Visualizations
Experimental Workflow for the Synthesis of a Metal-2,5-Dimethylbenzenethiolate Complex
Caption: General workflow for synthesizing a metal-2,5-dimethylbenzenethiolate complex.
Hypothetical Catalytic Cycle for a Cross-Coupling Reaction
This diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a hypothetical Palladium-2,5-dimethylbenzenethiolate complex.
Caption: A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Potential Applications
While specific applications of this compound-based organometallic complexes are not yet documented, based on the chemistry of related arylthiolate complexes, potential areas of application include:
-
Homogeneous Catalysis: The electron-rich nature of the 2,5-dimethylbenzenethiolate ligand could be beneficial in catalytic cycles involving oxidative addition, such as in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Polymerization Catalysis: As seen with related thiophenolate ligands, these complexes could serve as catalysts or co-catalysts in olefin polymerization, potentially influencing the molecular weight and branching of the resulting polymers.[2]
-
Materials Science: Metal-thiolate complexes can be precursors for the synthesis of metal sulfide nanoparticles and thin films with applications in electronics and photovoltaics.
-
Bioinorganic Modeling: These complexes can serve as synthetic models for the active sites of metalloenzymes that feature cysteine (thiolate) coordination to a metal center, aiding in the understanding of biological processes.
Further research is needed to explore and validate these potential applications for organometallic complexes of this compound.
References
Application Note: 2,5-Dimethylbenzenethiol as a Potential Precursor for the Synthesis of the Insecticide Spirotetramat
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylbenzenethiol is a substituted aromatic thiol that holds potential as a versatile building block in the synthesis of complex organic molecules. This application note explores its prospective use as a precursor for the synthesis of the insecticide Spirotetramat. Spirotetramat is a potent, systemic insecticide that belongs to the class of tetramic acid derivatives and is effective against a broad range of sucking insects.[1][2] Its synthesis relies on the key intermediate, 2,5-dimethylphenylacetic acid or its corresponding acyl chloride.[3][4][5]
This document outlines a proposed synthetic pathway to convert this compound into this crucial intermediate, followed by a detailed, literature-based protocol for the synthesis of Spirotetramat. The protocols and data provided are intended to serve as a guide for researchers exploring novel synthetic routes to valuable agrochemicals.
Proposed Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step conversion of this compound to 2,5-dimethylphenylacetyl chloride, which is then used in the final steps to construct the Spirotetramat molecule. The initial steps from this compound are proposed based on established organic chemistry principles, while the subsequent conversion to Spirotetramat is based on patented synthetic routes.
Section 1: Proposed Synthesis of 2,5-Dimethylphenylacetyl Chloride from this compound
This section details a hypothetical, yet chemically plausible, multi-step synthesis of 2,5-dimethylphenylacetyl chloride starting from this compound.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic route from this compound to a key agrochemical intermediate.
Experimental Protocols (Proposed)
Step 1: Benzylic Bromination of this compound
-
Objective: To selectively brominate one of the benzylic methyl groups.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source, dissolve this compound (1 eq.) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-1,4-dimethyl-5-thiobenzene.
-
Step 2: Cyanation of 2-(bromomethyl)-1,4-dimethyl-5-thiobenzene
-
Objective: To convert the benzyl bromide to the corresponding nitrile.
-
Procedure:
-
Dissolve the crude product from Step 1 in a polar aprotic solvent like DMSO or acetone.
-
Add sodium cyanide (1.2 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2,5-dimethylphenylacetonitrile.
-
Step 3: Hydrolysis of 2,5-Dimethylphenylacetonitrile
-
Objective: To hydrolyze the nitrile to the corresponding carboxylic acid.
-
Procedure:
-
To the crude 2,5-dimethylphenylacetonitrile, add an excess of a strong acid solution (e.g., 50% sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and pour it onto ice.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 2,5-dimethylphenylacetic acid.
-
Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid
-
Objective: To convert the carboxylic acid to the more reactive acyl chloride.
-
Procedure:
-
In a fume hood, carefully add thionyl chloride (2 eq.) to the crude 2,5-dimethylphenylacetic acid.
-
Add a catalytic amount of DMF.
-
Gently warm the mixture to 50-60 °C and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,5-dimethylphenylacetyl chloride. This intermediate is often used immediately in the next step without further purification.
-
Section 2: Synthesis of Spirotetramat
This section describes the synthesis of Spirotetramat from 2,5-dimethylphenylacetyl chloride and cis-ethyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride, based on established patent literature.
Experimental Workflow for Spirotetramat Synthesis
Caption: Key reaction steps in the synthesis of the insecticide Spirotetramat.
Experimental Protocol (Literature-Based)
-
Objective: To synthesize Spirotetramat through amide coupling, cyclization, and enol carbonate formation.
Step 1: Synthesis of Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate
-
Suspend cis-ethyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride (1 eq.) in a suitable solvent like dichloromethane or toluene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a base, such as triethylamine (2.2 eq.), dropwise to the suspension.
-
Slowly add a solution of 2,5-dimethylphenylacetyl chloride (1.1 eq.) in the same solvent, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
Step 2: Synthesis of 3-(2,5-Dimethylphenyl)-8-methoxy-1-azaspiro[4.5]decan-2,4-dione
-
Dissolve the crude amide from the previous step in an anhydrous solvent such as THF or toluene.
-
Add a strong base, for example, sodium hydride (1.5 eq.), portion-wise at room temperature under an inert atmosphere.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude enol intermediate.
Step 3: Synthesis of Spirotetramat
-
Dissolve the crude enol intermediate in a solvent such as dichloromethane.
-
Add a base, for instance, pyridine or triethylamine (1.5 eq.).
-
Cool the solution to 0-5 °C and add ethyl chloroformate (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain Spirotetramat.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Spirotetramat from 2,5-dimethylphenylacetyl chloride. Yields for the proposed initial steps are estimated based on similar literature transformations.
| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Solvent | Typical Yield (%) |
| Proposed Steps | |||||
| Benzylic Bromination | This compound | N-Bromosuccinimide | AIBN | CCl₄ | 70-80 (Est.) |
| Cyanation | 2-(bromomethyl)-...-thiobenzene | Sodium Cyanide | - | DMSO | 85-95 (Est.) |
| Hydrolysis | 2,5-Dimethylphenylacetonitrile | Water | Sulfuric Acid | - | 75-85 (Est.) |
| Acyl Chlorination | 2,5-Dimethylphenylacetic Acid | Thionyl Chloride | DMF (cat.) | - | >95 (Crude) |
| Literature-Based Steps | |||||
| Amide Coupling | 2,5-Dimethylphenylacetyl Chloride | Amine Hydrochloride | Triethylamine | Dichloromethane | 85-95 |
| Intramolecular Cyclization | Amide Intermediate | - | Sodium Hydride | Toluene | 70-80 |
| Enol Carbonate Formation | Enol Intermediate | Ethyl Chloroformate | Pyridine | Dichloromethane | 80-90 |
Disclaimer: The synthesis of 2,5-dimethylphenylacetyl chloride from this compound is a proposed route based on established chemical principles and has not been explicitly described in the context of agrochemical synthesis in the reviewed literature. Researchers should exercise standard laboratory safety precautions and optimize the proposed reaction conditions. The subsequent synthesis of Spirotetramat is based on procedures outlined in the patent literature.
References
- 1. CN102228039A - Pesticide composition containing spirotetramat and chlorfenapyr - Google Patents [patents.google.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 4. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 5. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Handling the Strong Odor of 2,5-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for safely handling 2,5-Dimethylbenzenethiol, a compound known for its potent and unpleasant odor. Adherence to these procedures is critical for maintaining a safe and comfortable laboratory environment. The protocols outlined below cover essential aspects of handling, including the use of personal protective equipment (PPE), engineering controls, and effective techniques for odor neutralization and waste disposal.
Introduction
Safety Precautions and Personal Protective Equipment (PPE)
All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation and control the spread of its odor.[4] Standard laboratory PPE should be worn at all times, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).[4][5] Contaminated gloves should be disposed of immediately in a sealed waste bag within the fume hood.[6]
Odor Control and Neutralization Techniques
The most effective method for neutralizing the odor of thiols is through chemical oxidation, which converts the volatile and odorous thiol into less volatile and non-odorous compounds like disulfides or sulfonic acids.[7] The following sections detail protocols for using common oxidizing agents for this purpose.
Sodium Hypochlorite (Bleach)
Sodium hypochlorite, the active ingredient in household bleach, is a readily available and effective oxidizing agent for neutralizing thiols.[7]
Quantitative Data on Thiol Neutralization with Bleach
| Parameter | Value | Reference |
| Recommended Concentration for Glassware Decontamination | 1:1 mixture of commercial bleach and water | [8] |
| Recommended Soaking Time for Glassware | At least 14 hours (overnight) | [8][9] |
| Estimated Quenching Capacity of 5.25% Sodium Hypochlorite | Approximately 7 mL of thiol per liter of bleach solution | [7] |
Experimental Protocols
-
Protocol 1: Decontamination of Glassware and Surfaces
-
Preparation of Bleach Bath: In a designated container inside a chemical fume hood, prepare a 1:1 (v/v) solution of commercial bleach and water.[8]
-
Immersion: Immediately after use, immerse all contaminated glassware and equipment into the bleach bath. Ensure items are fully submerged.
-
Soaking: Allow the items to soak for a minimum of 14 hours to ensure complete oxidation of the thiol.[8][9]
-
Rinsing: After soaking, remove the items from the bleach bath and rinse them thoroughly with water before proceeding with standard cleaning procedures.
-
Surface Decontamination: For contaminated surfaces within the fume hood, wipe down with the 1:1 bleach solution, followed by a water rinse.
-
-
Protocol 2: Setting up a Bleach Trap for Reactions
-
Apparatus: Assemble a gas washing bottle (bubbler) filled with commercial-grade bleach.
-
Connection: Connect the outlet of your reaction apparatus (e.g., from a condenser or vacuum trap) to the inlet of the bleach trap using chemically resistant tubing.
-
Venting: The outlet of the bleach trap should be vented to the back of the fume hood.[8]
-
Flow Rate: For reactions under a positive flow of inert gas, adjust the flow rate to produce a gentle stream of bubbles (approximately 1-2 bubbles per second) through the bleach trap to ensure efficient capture and neutralization of volatile thiols.[8]
-
Hydrogen Peroxide
Hydrogen peroxide is another effective oxidizing agent for thiols, converting them to disulfides or sulfonic acids.[10][11]
Experimental Protocol
-
Protocol 3: Quenching of this compound with Hydrogen Peroxide
-
Caution: The reaction of thiols with hydrogen peroxide can be exothermic. Perform the reaction with appropriate cooling and on a small scale initially to assess the reaction vigor.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere within a fume hood, cool the solution containing this compound to 0-5 °C using an ice bath.
-
Addition of Oxidant: Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the cooled thiol solution with vigorous stirring. The molar ratio of hydrogen peroxide to thiol may need to be optimized, but a starting point of 2-3 equivalents of H₂O₂ per equivalent of thiol is recommended.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) to ensure complete consumption of the thiol.
-
Work-up: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the careful addition of a reducing agent, such as sodium sulfite or sodium thiosulfate solution, until the peroxide is no longer detected (e.g., by peroxide test strips).
-
Extraction: Proceed with the appropriate aqueous work-up and extraction of the desired product.
-
Potassium Permanganate
Potassium permanganate is a strong oxidizing agent that can be used to oxidize thiols.[12] The reaction is often vigorous and should be performed with caution.
Experimental Protocol
-
Protocol 4: Quenching of this compound with Potassium Permanganate
-
Caution: The reaction of thiols with potassium permanganate is highly exothermic and can produce manganese dioxide as a byproduct. Perform the reaction with efficient cooling and on a small scale initially.
-
Reaction Setup: In a reaction vessel with vigorous stirring and an ice-salt bath for cooling, dissolve the this compound in a suitable solvent (e.g., acetone, water with a phase-transfer catalyst).
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the cooled thiol solution. The characteristic purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue the addition until a faint pink or purple color persists, indicating an excess of permanganate and complete oxidation of the thiol.
-
Work-up: Quench the excess potassium permanganate by the addition of a reducing agent, such as sodium bisulfite, until the solution becomes colorless. The resulting manganese dioxide precipitate can be removed by filtration.
-
Extraction: Proceed with the appropriate aqueous work-up and extraction of the oxidized product.
-
Spill Cleanup
In the event of a spill, evacuate the area and ensure adequate ventilation by working within a fume hood.[4]
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Neutralization: Carefully treat the absorbed material with a 1:1 bleach solution and let it sit for at least one hour in the fume hood.
-
Collection: Collect the neutralized absorbent material into a sealed, labeled container for hazardous waste disposal.[6]
-
Final Cleaning: Clean the spill area with the 1:1 bleach solution, followed by a thorough rinse with water.
Waste Disposal
All waste contaminated with this compound, including reaction mixtures, solvents, and disposable materials, must be treated as hazardous waste.
-
Liquid Waste: Quench liquid waste containing this compound with an excess of bleach solution in the fume hood.[7] Allow the mixture to stir for several hours to ensure complete neutralization before transferring it to a labeled hazardous waste container.
-
Solid Waste: Disposable items such as gloves, paper towels, and contaminated absorbent materials should be placed in a sealed plastic bag.[6][9] This bag should then be placed in a designated solid hazardous waste container.
Visualizations
Caption: A typical experimental workflow for handling this compound.
Caption: A decision tree for selecting the appropriate odor control technique.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. contracosta.ca.gov [contracosta.ca.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 4001-61-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Kinetics on ethanethiol oxidation by potassium permanganate in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,5-Dimethylbenzenethiol in the Synthesis of Vortioxetine Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and analysis of Vortioxetine impurities originating from the starting material, 2,5-Dimethylbenzenethiol. The provided protocols are intended to guide researchers in the identification, characterization, and control of these process-related impurities, ensuring the quality and safety of Vortioxetine active pharmaceutical ingredient (API).
Introduction
Vortioxetine, an antidepressant, is synthesized through a multi-step process where 2,4-dimethylbenzenethiol is the intended reactant. However, the presence of its isomer, this compound, as a starting material impurity can lead to the formation of a key process-related impurity, 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine. The structural similarity between the desired product and this impurity presents a significant analytical challenge. This document outlines the synthetic pathway leading to this impurity and provides detailed analytical methods for its detection and quantification.
Impurity Profile and Synthesis
The primary impurity resulting from the use of this compound is 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine. Several other potential impurities can also arise during the synthesis of Vortioxetine.
Table 1: Key Vortioxetine Impurities Associated with Dimethylbenzenethiol Isomers
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine | 508233-77-0 | C₁₈H₂₂N₂S | 298.45 | Isomeric impurity formed from this compound.[1] |
| Vortioxetine (Active Ingredient) | 508233-74-7 | C₁₈H₂₂N₂S | 298.45 | Synthesized from 2,4-Dimethylbenzenethiol. |
| 1-(2-(m-Tolylthio)phenyl)piperazine hydrochloride | 1293342-89-8 | C₁₇H₂₀N₂S · HCl | 320.88 | An example of another structurally similar impurity.[1] |
| 1-(2-(o-Tolylthio)phenyl)piperazine hydrochloride | 1293342-91-2 | C₁₇H₂₀N₂S · HCl | 320.88 | Another potential isomeric impurity. |
Experimental Protocols
Protocol 1: Synthesis of Vortioxetine Impurity - 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine
This protocol is adapted from general synthetic procedures for aryl thioether formation and subsequent amination, as described in the patent literature for Vortioxetine and its analogues.
Materials:
-
This compound
-
1-bromo-2-iodobenzene or 2-bromoiodobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
Step 1: Synthesis of 1-(2-bromophenyl)-4-((2,5-dimethylphenyl)thio)benzene (Intermediate)
-
To a dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), 1-bromo-2-iodobenzene (1.1 eq.), and anhydrous toluene.
-
Add the palladium catalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).
-
Add sodium tert-butoxide (2.0-3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude intermediate by column chromatography on silica gel.
Step 2: Synthesis of 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine
-
To a dried three-neck round-bottom flask under an inert atmosphere, add the purified intermediate from Step 1 (1.0 eq.), piperazine (1.5-2.0 eq.), and anhydrous toluene.
-
Add the palladium catalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).
-
Add sodium tert-butoxide (2.0-3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Step 1.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired impurity.
Protocol 2: Analytical Method for the Quantification of Vortioxetine and its Isomeric Impurities by HPLC
This method is based on established HPLC procedures for the analysis of Vortioxetine and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak-ADH (250 x 4.6 mm, 5 µm) or equivalent C18 column (250 x 4.6 mm, 5 µm) for achiral separations.[2] |
| Mobile Phase A | For chiral separation: A mixture of n-hexane, ethanol, diethylamine, and trifluoroacetic acid (75:25:0.05:0.05, v/v/v/v).[2] For reversed-phase: A mixture of triethylamine aqueous solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (90:10, v/v).[3] |
| Mobile Phase B | For reversed-phase: Acetonitrile.[3] |
| Gradient | Isocratic for chiral separation. For reversed-phase, a gradient elution may be necessary to separate all impurities. |
| Flow Rate | 1.0 mL/min.[2][4] |
| Column Temp. | 40 °C.[3] |
| Detection | UV at 226 nm or 235 nm.[2][3] |
| Injection Vol. | 10 µL. |
| Diluent | Mobile phase. |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the synthesized and purified 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Vortioxetine API sample in the diluent to a suitable concentration (e.g., 1 mg/mL).
Procedure:
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and response of the impurity.
-
Inject the sample solution.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity in the sample using the external standard method.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathway leading to the formation of the 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine impurity and the general analytical workflow for its identification and quantification.
Caption: Synthetic route to 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine.
Caption: General workflow for impurity analysis by HPLC.
Conclusion
The control of isomeric impurities, such as 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine, is critical in the manufacturing of Vortioxetine. The protocols provided in these application notes offer a framework for the synthesis of this impurity for use as a reference standard and for its subsequent analysis. By implementing robust analytical methods, researchers and drug development professionals can ensure the purity and quality of the final drug product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. epa.oszk.hu [epa.oszk.hu]
- 3. CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents [patents.google.com]
- 4. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2,5-Dimethylbenzenethiol
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of 2,5-Dimethylbenzenethiol during storage. Adherence to these protocols is crucial for maintaining the purity and reactivity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to oxidation?
A1: this compound, like other thiols, contains a sulfhydryl (-SH) group that is readily oxidized. The presence of the aromatic ring can also influence its reactivity. Exposure to atmospheric oxygen can lead to the formation of disulfides and other oxidized species, compromising the purity of the material.[1][2][3][4]
Q2: What are the primary signs of oxidation in my this compound sample?
A2: Visual indicators of oxidation can include a change in color from colorless or pale yellow to a more pronounced yellow or even brown hue. Analytically, you may observe the appearance of new peaks in your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, corresponding to the disulfide dimer or other oxidation byproducts. A decrease in the peak area of the this compound is also a key indicator.
Q3: What are the ideal storage conditions to minimize oxidation?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere, such as argon or nitrogen.[5][6][7][8] Several suppliers recommend refrigeration at 2-8°C. It is crucial to use a tightly sealed container designed for air-sensitive reagents.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: While antioxidants are used to stabilize some organic compounds, their use with this compound is not a standard practice for maintaining purity in research applications. Introducing an antioxidant would constitute adding an impurity to your sample. The most effective method to prevent oxidation is to strictly exclude air by storing under an inert atmosphere. If an antioxidant is deemed necessary for a specific application, thorough validation and compatibility studies must be conducted.
Q5: My sample has already oxidized. Can I purify it?
A5: If oxidation has occurred, purification may be possible through techniques such as distillation or column chromatography. The feasibility of purification will depend on the extent of degradation and the nature of the oxidation byproducts. It is recommended to analyze the purity of the sample before and after any purification attempt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the liquid (yellowing) | Exposure to air and subsequent oxidation. | Verify the integrity of the container seal. If the seal is compromised, transfer the remaining pure liquid (if any) to a new, properly prepared storage vessel under an inert atmosphere. Consider purifying the discolored portion if a high-purity sample is required. |
| Appearance of new peaks in GC/HPLC analysis | Formation of oxidation byproducts, primarily the corresponding disulfide. | Compare the new peaks with a reference standard of the suspected disulfide if available. If significant oxidation has occurred, purification of the bulk material is necessary. For future use, strictly adhere to the recommended storage and handling protocols. |
| Inconsistent experimental results | Degradation of the this compound reagent leading to lower effective concentration and potential interference from byproducts. | Always use a fresh sample or a sample that has been stored under optimal conditions. It is good practice to re-analyze the purity of the thiol before use in sensitive experiments. |
| Precipitate formation | Formation of insoluble oxidation products or impurities. | Do not use the material. The presence of a precipitate indicates significant degradation. Dispose of the material according to your institution's safety guidelines. |
Experimental Protocols
Protocol 1: Safe Storage of this compound
This protocol outlines the recommended procedure for storing this compound to prevent oxidation.
Materials:
-
This compound
-
Schlenk flask or a vial with a PTFE-lined septum cap
-
Inert gas (Argon or Nitrogen) source with a manifold
-
Vacuum pump (optional, for Schlenk line techniques)
-
Syringes and needles
-
Parafilm or other sealing tape
-
Refrigerator (2-8°C)
Procedure:
-
Container Preparation: Use a clean, dry Schlenk flask or a vial with a septum cap. If transferring from a supplier's bottle, ensure the receiving vessel is appropriately sized to minimize headspace.
-
Inerting the Atmosphere:
-
For Septum Vials: Pierce the septum with a needle connected to an inert gas line and another needle to act as a vent. Gently flush the vial with the inert gas for several minutes to displace all the air.
-
For Schlenk Flasks: Connect the flask to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Transferring the Liquid: If transferring the thiol, use a syringe that has been purged with inert gas. Insert the needle through the septum of the source bottle and withdraw the desired amount. Quickly transfer it to the prepared storage vessel by piercing its septum.
-
Sealing the Container:
-
Once the transfer is complete, remove the needles and immediately wrap the cap and septum area with Parafilm to provide an extra barrier against atmospheric intrusion.
-
For Schlenk flasks, ensure the stopcock is securely closed.
-
-
Storage: Store the sealed container in a refrigerator at 2-8°C. The area should be dark and well-ventilated.
Protocol 2: Monitoring the Purity of Stored this compound
This protocol describes a general method for checking the purity of your stored sample over time.
Materials:
-
Stored this compound sample
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Solvent for dilution (e.g., dichloromethane or hexane, HPLC grade)
-
Microsyringe
Procedure:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox or using a gentle inert gas flow over the vial opening), carefully take a small aliquot of the stored this compound using a microsyringe.
-
Dilution: Dilute the aliquot in a suitable solvent to a concentration appropriate for your GC method.
-
GC Analysis: Inject the diluted sample into the GC.
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Monitor for the appearance or increase in the area of impurity peaks over time. The primary oxidation product, the disulfide, will have a longer retention time.
-
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Simplified oxidation pathway of this compound.
References
- 1. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the yield of 2,5-Dimethylbenzenethiol synthesis reactions
Technical Support Center: Synthesis of 2,5-Dimethylbenzenethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis method involves a two-step process. The first step is the chlorosulfonation of p-xylene to produce 2,5-dimethylbenzenesulfonyl chloride. The subsequent step is the reduction of this sulfonyl chloride to the desired this compound.
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges are achieving a high yield and purity. Common side reactions include:
-
Formation of Disulfides: The thiol product is susceptible to oxidation, leading to the formation of bis(2,5-dimethylphenyl) disulfide. This is often the most significant factor in yield reduction.
-
Hydrolysis of the Sulfonyl Chloride: The intermediate, 2,5-dimethylbenzenesulfonyl chloride, can be hydrolyzed to the unreactive 2,5-dimethylbenzenesulfonic acid if moisture is present.
-
Incomplete Reduction: The reduction of the sulfonyl chloride may not go to completion, leaving unreacted starting material.
Q3: How can I minimize the formation of the disulfide byproduct?
A3: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Additionally, conducting the reduction under acidic conditions can help to prevent the oxidation of the thiol. If disulfide formation is still an issue, the disulfide can be cleaved back to the thiol in a subsequent step using a reducing agent.
Q4: What are the recommended reducing agents for the conversion of 2,5-dimethylbenzenesulfonyl chloride to this compound?
A4: Several reducing agents are effective for this transformation. The choice of reducing agent can impact the reaction conditions, yield, and workup procedure. Common options include:
-
Zinc dust and a mineral acid (e.g., sulfuric acid or hydrochloric acid)
-
Triphenylphosphine
-
Catalytic hydrogenation using a palladium catalyst.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Oxidation of the Thiol Product to Disulfide.
-
Recommendation: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Degas all solvents before use. If significant disulfide is formed, it can be isolated and then reduced back to the thiol.
-
-
Possible Cause 2: Incomplete Reduction of the Sulfonyl Chloride.
-
Recommendation: Increase the reaction time or temperature, depending on the reducing agent used. Ensure the reducing agent is of high quality and used in the correct stoichiometric amount. For instance, with zinc/acid reduction, activating the zinc powder may be necessary.
-
-
Possible Cause 3: Hydrolysis of 2,5-dimethylbenzenesulfonyl chloride.
-
Recommendation: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. Handle the 2,5-dimethylbenzenesulfonyl chloride in a dry environment.
-
Issue 2: Difficulty in Product Purification
-
Possible Cause 1: Presence of Both Thiol and Disulfide in the Crude Product.
-
Recommendation: If feasible, convert the entire crude product to the thiol by performing a disulfide cleavage step. This will result in a single product that is easier to purify. Alternatively, column chromatography can be used to separate the thiol from the less polar disulfide.
-
-
Possible Cause 2: Emulsion Formation During Aqueous Workup.
-
Recommendation: Add a saturated brine solution to the aqueous layer to break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Aryl Sulfonyl Chloride Reduction
| Reducing Agent | Typical Reaction Conditions | Reported Yield Range (%) | Key Considerations |
| Zinc / Mineral Acid | 30-50°C, acidic aqueous solution | 70-90 | Generates metallic waste.[2] |
| Triphenylphosphine | Toluene, exothermic reaction | 71-94 | Requires stoichiometric amounts of triphenylphosphine.[3] |
| Catalytic Hydrogenation (Palladium) | 20-110°C, 700-7000 kPa H₂ | Can be high (e.g., 92.5% selectivity) | Requires specialized high-pressure equipment.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Zinc/Acid Reduction
This protocol is adapted from a similar procedure for the synthesis of 2,4-dimethylthiophenol.[2]
-
Preparation of 2,5-dimethylbenzenesulfonyl chloride: (This is the precursor to the final product. A detailed protocol for its synthesis from p-xylene is not provided here but is a standard chlorosulfonation reaction.)
-
Reduction to this compound:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dimethylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., toluene or acetic acid).
-
Add zinc dust (typically 2-3 equivalents) to the solution.
-
Slowly add a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid, 2-4 equivalents) via the dropping funnel while maintaining the temperature between 30°C and 50°C with external cooling.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Protocol 2: Cleavage of Disulfide Byproduct
-
Dissolve the crude product containing the disulfide in a suitable solvent (e.g., ethanol or a mixture of THF and water).
-
Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a slight excess.
-
Stir the reaction at room temperature for several hours until the disulfide is no longer detectable by TLC or LC-MS.
-
Proceed with the standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Desired reaction pathway and common side reaction.
References
Identifying common side products in 2,5-Dimethylbenzenethiol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylbenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions involving this compound?
A1: The most common side product is the corresponding disulfide, bis(2,5-dimethylphenyl) disulfide. This is formed by the oxidation of the thiol, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[1] Exposure of the thiol to air is a primary cause of disulfide formation.[1]
Q2: What are other potential side products in this compound reactions?
A2: Besides disulfide formation, other side products can occur depending on the reaction type:
-
Overoxidation: Under strong oxidizing conditions, the thiol can be further oxidized to form 2,5-dimethylbenzenesulfinic acid and ultimately 2,5-dimethylbenzenesulfonic acid.[2][3][4][5]
-
S-Alkylation Reactions: In S-alkylation reactions, common side products include unreacted starting material and the disulfide. The formation of C-alkylated products is also a possibility, though generally less common for soft nucleophiles like thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: In these reactions, side products can arise from homo-coupling of the aryl halide or the thiol, as well as products from competing reaction pathways. The thiol can also act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.[6][7]
-
Ullmann Condensation: Similar to palladium-catalyzed reactions, Ullmann-type couplings can lead to homo-coupling of the aryl halide. These reactions often require high temperatures, which can lead to thermal decomposition or other side reactions.[8]
Q3: How can I minimize the formation of the disulfide side product?
A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] Degassing solvents and reagents prior to use is also highly recommended.[9] Maintaining a slightly acidic to neutral pH can also help, as the thiolate anion is more susceptible to oxidation than the neutral thiol.[9]
Q4: How can I remove the disulfide side product from my reaction mixture?
A4: If disulfide formation occurs, it can often be removed by treating the reaction mixture with a reducing agent. A water-soluble reducing agent like 2-mercaptoethanesulfonic acid can be used, which can then be easily removed by an aqueous wash.[1] For non-aqueous conditions, other reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be employed. Purification by flash column chromatography can also be effective in separating the desired product from the disulfide.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in S-Alkylation Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired thioether, with significant amounts of unreacted this compound and/or disulfide present. | 1. Incomplete deprotonation of the thiol. 2. Oxidation of the thiol to the disulfide. 3. Insufficient reactivity of the alkylating agent. | 1. Ensure a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃) is used to fully deprotonate the thiol. 2. Perform the reaction under a strict inert atmosphere. Degas all solvents and reagents. 3. Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). |
Issue 2: Reaction Failure in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| No desired product is formed, and only starting materials are recovered. | 1. Catalyst poisoning by the thiol. 2. Inactive catalyst. 3. Unfavorable reaction conditions. | 1. Use a pre-formed palladium-thiolate complex or add the thiol slowly to the reaction mixture. Consider using a ligand that is less susceptible to displacement by the thiol. 2. Ensure the palladium catalyst is active. Use a fresh batch of catalyst and ensure anhydrous and anaerobic conditions. 3. Screen different ligands, bases, and solvents. The choice of these components can have a significant impact on the reaction outcome.[12] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Formation in Reactions with this compound
-
Degassing of Solvents and Reagents: Before setting up the reaction, thoroughly degas all solvents and liquid reagents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes.
-
Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum. Backfill the apparatus with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe. Add this compound and other reagents under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction can be quenched and worked up. If disulfide formation is suspected, a reducing agent can be added during the work-up.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for S-alkylation of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
Technical Support Center: Troubleshooting Sluggish Reactions Involving Substituted Thiophenols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting sluggish or low-yielding reactions involving substituted thiophenols. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
My cross-coupling reaction with a substituted thiophenol is sluggish or has stalled. What are the likely causes and how can I fix it?
Sluggish cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) involving substituted thiophenols are frequently due to catalyst poisoning or suboptimal reaction conditions. Thiols and their corresponding thiolates are known to strongly coordinate to transition metal catalysts, particularly palladium, which can lead to the formation of inactive catalyst species and hinder the catalytic cycle.[1][2]
Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate the Catalyst System:
-
Catalyst Poisoning: The primary suspect is often the poisoning of the palladium catalyst by the thiol.[1][3] Consider increasing the catalyst loading or using a more robust catalyst system. Pre-catalysts, which are more stable and activate in situ, can sometimes be more effective.[4]
-
Ligand Choice: The ligand plays a critical role in protecting the metal center and facilitating the catalytic cycle. For C-S coupling reactions, sterically hindered biarylphosphine ligands are often effective.[1][5] If your current ligand is not performing well, consider screening a panel of ligands with varying steric and electronic properties.[6]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but may not be suitable for base-sensitive functional groups on your thiophenol.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may necessitate higher reaction temperatures.[1]
-
Solvent Choice: The solvent must dissolve all reaction components, including the base.[4] Anhydrous, degassed solvents are essential to prevent side reactions and catalyst deactivation. Common choices include toluene, dioxane, and THF.[1]
-
Temperature: Increasing the reaction temperature can often overcome activation barriers. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
-
Check Reagent Quality:
-
Thiophenol Purity: Impurities in the substituted thiophenol, such as disulfides formed by oxidation, can inhibit the reaction.[7] Ensure the purity of your thiophenol, and consider purifying it if necessary.
-
Other Reagents: Verify the quality and dryness of all other reagents and solvents.
-
My Nucleophilic Aromatic Substitution (SNAr) reaction is not proceeding to completion. What should I investigate?
Slow or incomplete SNAr reactions with substituted thiophenols are often related to the electronic properties of the substrates, the choice of base and solvent, or the presence of moisture.
-
Substrate Electronics:
-
Aryl Halide Activation: SNAr reactions require an electron-poor aromatic ring. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for activating the substrate towards nucleophilic attack.[8][9][10] If your aryl halide is not sufficiently activated, the reaction will be sluggish.
-
Thiophenol Nucleophilicity: The nucleophilicity of the substituted thiophenol is influenced by its substituents. Electron-donating groups on the thiophenol ring will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.[11]
-
-
Reaction Conditions:
-
Base: The reaction is typically performed in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate. The choice of base is important; common options include inorganic bases like K₂CO₃ or Cs₂CO₃, or stronger bases like NaH or KOtBu for less reactive systems.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[8]
-
Temperature: Increasing the temperature can often drive the reaction to completion.
-
I am observing significant disulfide formation as a side product. How can I minimize this?
The oxidation of thiophenols to disulfides is a common side reaction, particularly in the presence of air (oxygen) or other oxidizing agents.[7] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Inert Atmosphere: The most effective way to prevent disulfide formation is to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[12] Ensure all solvents are thoroughly degassed prior to use.
-
Fresh Reagents: Use freshly opened or purified thiophenols, as prolonged storage can lead to gradual oxidation.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to mitigate disulfide formation, but this must be compatible with the overall reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: How do substituents on the thiophenol affect its reactivity in cross-coupling reactions?
Substituents can have a significant electronic effect. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the sulfur atom, which can enhance its coordination to the metal center but may also increase its potential to act as a catalyst poison. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the sulfur, which can sometimes lead to cleaner but slower reactions.[13][14]
Q2: Can I use an unprotected thiophenol in a Suzuki coupling?
While possible in some cases, using unprotected thiophenols in Suzuki couplings is often problematic due to catalyst poisoning.[1] If you are experiencing low yields, protecting the thiol group (e.g., as a thioester) before the coupling reaction and deprotecting it afterward is a common and effective strategy.
Q3: What is the best ligand for a sluggish Buchwald-Hartwig C-S coupling with a hindered thiophenol?
For sterically demanding substrates, bulky and electron-rich biarylphosphine ligands are often the most effective. Ligands such as XPhos, SPhos, and RuPhos have shown good performance in challenging C-S coupling reactions.[5][6] However, the optimal ligand is substrate-dependent, and screening a few different options is often necessary.[4]
Q4: My thiol-ene reaction is incomplete. What are the common reasons?
Incomplete thiol-ene reactions can be due to several factors:
-
Oxygen Inhibition: Radical-mediated thiol-ene reactions are highly sensitive to oxygen, which can quench the radical chain reaction.[7] Thoroughly degassing the reaction mixture is crucial.
-
Initiator Issues: The choice and concentration of the radical initiator (photoinitiator or thermal initiator) are critical. Ensure you are using an appropriate initiator and that its concentration is sufficient.[7]
-
Stoichiometry: A 1:1 molar ratio of thiol to ene functional groups is typically ideal. An imbalance can lead to incomplete conversion of the limiting reagent.[7]
-
Side Reactions: Homopolymerization of the alkene component can be a competing side reaction, especially with electron-poor alkenes like acrylates.[7]
Quantitative Data
Table 1: Effect of Base and Ligand on Buchwald-Hartwig C-S Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 85 |
| 2 | Pd₂(dba)₃ (2) | DPEPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 78 |
| 3 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 82 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | High |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High |
Data compiled and adapted from analogous C-N and C-O coupling reactions and general knowledge of C-S coupling. "High" indicates a successful reaction as reported in the literature without a specific yield provided in the abstract.[1][14]
Table 2: Influence of Thiophenol Substituent on Copper-Catalyzed Thiolation Yield
| Entry | Aryl Iodide | Thiophenol Substituent | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxy | 90 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Nitro | 88 |
| 3 | 1-Iodo-2-methylbenzene | 2-Methyl | 85 |
| 4 | 4-Iodobenzamide | 4-Amino | 82 |
| 5 | Methyl 4-iodobenzoate | 4-Carboxy | 89 |
Data adapted from a study on CuI-catalyzed coupling of aryl iodides with sulfur powder followed by reduction, which provides insights into the tolerance of various functional groups.[15]
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Sluggish Palladium-Catalyzed C-S Cross-Coupling Reaction
This protocol outlines a systematic approach to optimize a sluggish C-S coupling reaction.
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the substituted thiophenol (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
-
Troubleshooting Variables (to be screened in parallel reactions):
-
Ligand Screen: Replace XPhos with other bulky biarylphosphine ligands such as SPhos, RuPhos, or a ferrocene-based ligand like dppf.
-
Base Screen: Replace Cs₂CO₃ with other bases such as K₃PO₄, K₂CO₃, or NaOtBu.
-
Solvent Screen: Replace toluene with other anhydrous, degassed solvents like dioxane or THF.
-
Temperature Screen: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 110 °C).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and identify any major byproducts. Purify by column chromatography if necessary.
-
Protocol 2: Diagnosing and Mitigating Catalyst Deactivation
This protocol helps to determine if catalyst deactivation is the cause of a sluggish reaction.
-
Baseline Reaction:
-
Set up the reaction as described in Protocol 1 using the conditions that resulted in a sluggish reaction. Monitor the reaction for 2-4 hours to establish a baseline conversion rate.
-
-
Catalyst Addition Experiment:
-
Set up an identical parallel reaction. After 2-4 hours (once the reaction has noticeably slowed or stalled), add a second portion of the palladium catalyst and ligand (e.g., another 1-2 mol%).
-
Continue to monitor both reactions. If the reaction with the additional catalyst shows a significant increase in conversion rate compared to the baseline reaction, it is a strong indication of catalyst deactivation.
-
-
Mitigation Strategies if Deactivation is Confirmed:
-
Increase Initial Catalyst Loading: Rerun the reaction with a higher initial catalyst loading (e.g., 3-5 mol%).
-
Use a More Robust Ligand: Switch to a more sterically hindered or electron-donating ligand that can better protect the palladium center from the thiolate.
-
Slow Addition of Thiophenol: In some cases, slow addition of the thiophenol via a syringe pump over several hours can maintain a low concentration of the thiol in the reaction mixture, thereby reducing the rate of catalyst poisoning.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 3. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Substitution with 2,5-Dimethylbenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylbenzenethiol in nucleophilic substitution reactions.
Troubleshooting Guides
Low Reaction Yield
Low product yield is a common issue in nucleophilic substitution reactions. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes and Solutions
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The base is not strong enough to fully deprotonate the this compound. | Use a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). |
| Poor Nucleophile Activity | The thiolate anion may be oxidized to the disulfide, especially in the presence of air.[1] | Degas the solvent prior to use and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Use freshly opened or purified this compound. |
| Suboptimal Solvent | The solvent may not be suitable for the specific nucleophilic substitution mechanism (SNAr or SN2). | For SNAr reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the thiolate salt, increasing the reactivity of the anionic nucleophile.[1] |
| Low Reaction Temperature | The reaction temperature may be too low to overcome the activation energy, especially with sterically hindered substrates. | Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. |
| Insufficient Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. |
| Steric Hindrance | The methyl groups on the this compound and substituents on the electrophile may sterically hinder the nucleophilic attack. | Consider using a less sterically hindered electrophile if possible. Increasing the reaction temperature may also help overcome steric hindrance. |
Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions
Caption: Potential reaction pathways leading to side products.
Troubleshooting Side Product Formation
| Side Product | Formation Pathway | Prevention Strategy |
| Bis(2,5-dimethylphenyl) disulfide | Oxidation of the thiolate anion by atmospheric oxygen.[1] | Degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) during the reaction. |
| Elimination Products (e.g., Styrenes) | If the electrophile has a proton beta to the leaving group, a strong base can promote E2 elimination as a competing reaction to substitution.[1] | Use a non-nucleophilic, sterically hindered base if only deprotonation is required. If the thiolate acts as the base, consider running the reaction at a lower temperature to favor substitution, which generally has a lower activation energy than elimination.[1] |
| Products of Reaction with Solvent | In some cases, the solvent (e.g., DMF, DMSO) can participate in side reactions, especially at high temperatures. | If side reactions with the solvent are suspected, consider using a more inert solvent such as dioxane or toluene, if compatible with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for deprotonating this compound?
A1: The choice of base depends on the specific reaction conditions and the electrophile.
-
For SNAr with activated aryl halides: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and can minimize side reactions.
-
For less reactive electrophiles: A stronger base such as sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) may be necessary to ensure complete formation of the more nucleophilic thiolate.
Q2: Which solvent is optimal for nucleophilic substitution with this compound?
A2: Polar aprotic solvents are generally the best choice for nucleophilic aromatic substitution (SNAr) reactions involving thiolates.
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the counter-ion of the thiolate, enhancing the nucleophilicity of the sulfur atom.[1]
-
Acetonitrile (MeCN) can also be used and may be easier to remove during work-up.
-
For reactions following an SN2 pathway on an alkyl halide, a less polar solvent like acetone or THF can also be effective.
Q3: How does the steric hindrance from the two methyl groups on this compound affect the reaction?
A3: The two methyl groups on the aromatic ring of this compound can introduce steric hindrance, which may slow down the reaction rate compared to an unsubstituted benzenethiol. This effect is more pronounced when the electrophile is also sterically hindered. To overcome this, you may need to use higher reaction temperatures or longer reaction times.
Q4: My this compound has a strong, unpleasant odor. Are there any handling precautions I should take?
A4: Yes, thiols are known for their strong and unpleasant odors and should be handled with care in a well-ventilated fume hood. It is also recommended to quench any residual thiol in reaction flasks and on glassware with bleach before washing.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Activated Aryl Halide
This protocol describes a general procedure for the reaction of this compound with an activated aryl halide, such as a nitro-substituted fluorobenzene.
Experimental Workflow
Caption: A typical workflow for an SNAr reaction with this compound.
Materials:
-
This compound
-
Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the base (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred suspension at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the thiolate.
-
Add the activated aryl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of the SNAr reaction between this compound and 1-fluoro-4-nitrobenzene. This data is representative and actual results may vary.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 12 | 78 |
| 2 | Cs₂CO₃ | DMF | 100 | 12 | 85 |
| 3 | NaH | DMF | 100 | 8 | 92 |
| 4 | KOtBu | DMF | 100 | 8 | 90 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 100 | 8 | 92 |
| 2 | NaH | DMSO | 100 | 8 | 95 |
| 3 | NaH | Acetonitrile | 80 | 16 | 75 |
| 4 | NaH | THF | 65 | 24 | 45 |
References
Technical Support Center: Challenges in Separating Isomers of Dimethylbenzenethiol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the separation of dimethylbenzenethiol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of dimethylbenzenethiol?
A1: The main difficulty in separating isomers of dimethylbenzenethiol arises from their structural similarities. Isomers are compounds with identical atomic compositions but different arrangements of atoms.[1] This leads to nearly identical physicochemical properties, such as boiling points and polarity, making their separation by standard techniques like distillation or basic chromatography extremely challenging.[2][3] Consequently, isomers often co-elute, resulting in poor resolution and mixed fractions during chromatographic analysis.[3]
Q2: Which isomers of dimethylbenzenethiol are commonly encountered in industrial applications?
A2: In pharmaceutical synthesis, particularly for antidepressants like Vortioxetine, 2,4-dimethylbenzenethiol is a key intermediate.[4][5] During its synthesis, isomeric impurities such as 3,5-dimethylbenzenethiol can be introduced, which may be carried through to the final product.[5] Therefore, robust analytical methods are required to separate and quantify these and other potential isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-) to ensure the purity and safety of the final drug substance.
Q3: What are the most effective analytical techniques for separating dimethylbenzenethiol isomers?
A3: The most effective techniques for separating these challenging isomers are high-resolution chromatographic and electrophoretic methods:
-
Gas Chromatography (GC): GC is a powerful tool, especially when coupled with specialized capillary columns. The choice of stationary phase is critical for achieving separation.[6] Novel materials, such as pillar[7]arenes and cyclodextrin-modified phases, have shown significant advantages over standard columns by offering unique selectivity for aromatic isomers.[2][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used, particularly for quality control in pharmaceutical manufacturing.[4] Achieving separation often requires specialized columns that enhance specific molecular interactions. For instance, columns that promote π-π interactions (e.g., Phenyl or Pyrenylethyl phases) are recommended for separating aromatic positional isomers.[9][10]
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and is an excellent alternative for isomer analysis.[11] For neutral isomers like dimethylbenzenethiols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used.[12] The addition of chiral selectors, such as cyclodextrins, to the buffer can also facilitate the separation of closely related isomers.[7][13]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q: My GC analysis shows poor or no resolution between dimethylbenzenethiol isomer peaks. What steps can I take to improve separation?
A: When facing co-elution of dimethylbenzenethiol isomers, a systematic approach to method optimization is necessary.
-
Select an Appropriate Stationary Phase: Standard non-polar columns may be insufficient. Consider columns with unique selectivity for aromatic isomers. The Agilent CP-Chirasil-DEX CB, which has a cyclodextrin-modified stationary phase, has proven effective for separating xylene isomers and is a strong candidate for dimethylbenzenethiol.[8] Similarly, custom stationary phases like pillar[7]arenes have demonstrated high-resolution performance for aromatic isomers.[2]
-
Optimize the Temperature Program: A slow, shallow temperature gradient around the elution temperature of the isomers can significantly enhance resolution. Avoid high initial temperatures that can cause the compounds to move through the column too quickly.
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects efficiency. Ensure the flow rate is optimized for your column's internal diameter to achieve the best resolution.
-
Consider a Longer Column: Increasing the column length can improve resolving power, although this will also increase analysis time.[6]
Q: I am observing peak tailing for my dimethylbenzenethiol peaks. What is the likely cause and solution?
A: Peak tailing in GC is often caused by unwanted interactions between the analyte and the column or system.
-
Active Sites: The thiol group (-SH) in dimethylbenzenethiol can interact with active sites (e.g., exposed silanols) in the injector liner or on the column itself. Ensure you are using a deactivated liner and a high-quality, well-conditioned column.
-
Column Contamination: Contamination at the column inlet can lead to peak distortion. Trim the first few centimeters of the column or, if the problem persists, bake out the column according to the manufacturer's instructions.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try diluting your sample.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: I cannot separate 2,4-dimethylbenzenethiol from its isomers using a standard C18 column. What should I try next?
A: Standard C18 columns separate primarily based on hydrophobicity, which is often very similar between isomers. To resolve them, you need a column that offers alternative separation mechanisms.
-
Change Column Chemistry: Switch to a column that provides shape selectivity or π-π interactions. Phenyl, Pentafluorophenyl (PFP), or Biphenyl columns are excellent choices for separating positional aromatic isomers.[9] Columns with pyrenylethyl groups bonded to the silica also show exceptional molecular shape selectivity.[10]
-
Modify the Mobile Phase: A patent for detecting 2,4-dimethylbenzenethiol impurities suggests a mobile phase of methanol and a phosphate buffer, which successfully separated it from related substances.[4] Avoid aggressive organic solvents like acetonitrile if they fail to resolve all peaks.[4] Adding ion-pairing reagents can also alter selectivity.[4]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better separation.
Q: My HPLC system pressure is fluctuating or consistently high during analysis. How can I diagnose and resolve this?
A: Pressure issues are common in HPLC and typically point to a blockage or a leak in the system.[14]
-
Isolate the Column: First, disconnect the column and replace it with a zero-dead-volume (ZDV) union.[14] If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the injector or tubing).[15]
-
Address Column Blockage: If the column is the source of high pressure, try back-flushing it (disconnect from the detector first). If this fails, the inlet frit may be clogged with particulates from the sample or pump seal wear.[15]
-
Check for Leaks: If the pressure is low or fluctuating, systematically check all fittings for leaks, starting from the pump and moving toward the detector.
-
Buffer Precipitation: If you are using buffered mobile phases, ensure the buffer is fully dissolved and that you are not mixing it with high concentrations of organic solvent that could cause it to precipitate. Always flush the system with water before switching to a high-organic mobile phase.[15]
Data Presentation
Table 1: Example GC Method Parameters for Aromatic Isomer Separation
| Parameter | Agilent CP-Chirasil-DEX CB Method for Xylene Isomers[8] | Custom DNP/DIP Phase Method for Xylene Isomers[16] |
| Technique | Gas Chromatography (GC) | Gas Chromatography (GC) |
| Column | Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm df | 5% Di Nonyl Phthalate (DNP) and 10% Di Iso Nonyl Phthalate (DIP) |
| Temperature Program | 80 °C (6 min) → 130 °C at 25 °C/min | Isothermal (Temperature not specified) |
| Carrier Gas | Helium, 40 kPa (6 psi) | Nitrogen |
| Injector | Split (1:20), 210 °C | Not specified |
| Detector | FID, 230 °C | Not specified |
| Sample Volume | 0.5 µL | Not specified |
| Key Outcome | Good separation of para- and meta-xylene isomers. | Complete separation of p-xylene and m-xylene. |
Table 2: Example HPLC Method Parameters for Dimethylbenzenethiol Isomer Separation
| Parameter | Method for 2,4-Dimethylbenzenethiol and Impurities[4] | Method for 1-[2-(2,4-dimethyl-thiophenyl)-phenyl]piperazine Isomer[5] |
| Technique | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Octadecylsilane bonded silica (C18), 5 µm, 250 x 4.6 mm | Not specified, but successful separation achieved. |
| Mobile Phase | Methanol and Phosphate Buffer | Not specified |
| Flow Rate | 0.8 - 1.2 mL/min (1.0 mL/min preferred) | 0.6 mL/min |
| Column Temperature | 20 - 40 °C (30 °C preferred) | 30 °C |
| Detection | UV at 230 nm | DAD at 226 nm |
| Injection Volume | 10 - 20 µL | 20 µL |
| Key Outcome | Effective separation of 2,4-dimethylbenzenethiol from its relevant material. | High separation of the main compound from its 3,5-dimethyl isomer. |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of 2,4-Dimethylbenzenethiol and Related Impurities
This protocol is adapted from patent CN107843656A and is intended as a starting point for method development.[4]
-
Sample Preparation: Accurately weigh a sample of 2,4-dimethylbenzenethiol and dissolve it in methanol to a final concentration of approximately 2 mg/mL.
-
Chromatographic System:
-
HPLC Column: Use a C18 column (e.g., Kromasil 100-5C18, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and a phosphate buffer. The exact ratio should be optimized to achieve the best separation.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30 °C.
-
Detector: Set the UV detector to a wavelength of 230 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution into the chromatograph.
-
Record the chromatogram and identify the peaks corresponding to 2,4-dimethylbenzenethiol and its isomers or impurities based on their retention times (a reference standard is required for positive identification).
-
Protocol 2: GC Method for High-Resolution Separation of Dimethyl-Aromatic Isomers
This protocol is based on an Agilent application note for xylene isomers and can be adapted for dimethylbenzenethiol isomers.[8]
-
Sample Preparation: Prepare a solution of the dimethylbenzenethiol isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 10-20%.
-
Chromatographic System:
-
GC Column: Use an Agilent CP-Chirasil-DEX CB column (25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Use Helium at a constant pressure of 40 kPa (6 psi).
-
Injector: Set the injector temperature to 210 °C and use a split ratio of 1:20.
-
Oven Program: Set the initial oven temperature to 80 °C and hold for 6 minutes. Then, ramp the temperature to 130 °C at a rate of 25 °C/min.
-
Detector: Use a Flame Ionization Detector (FID) set at 230 °C.
-
-
Analysis:
-
Inject 0.5 µL of the prepared sample.
-
Record the chromatogram. The isomers will elute based on their interaction with the chiral stationary phase.
-
Mandatory Visualizations
Caption: Workflow for developing a separation method for isomers.
Caption: Troubleshooting flowchart for poor chromatographic resolution.
Caption: Logical relationship of isomer properties and separation challenges.
References
- 1. biocompare.com [biocompare.com]
- 2. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
- 5. CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof - Google Patents [patents.google.com]
- 6. vurup.sk [vurup.sk]
- 7. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. welch-us.com [welch-us.com]
- 10. nacalai.com [nacalai.com]
- 11. whitman.edu [whitman.edu]
- 12. usp.org [usp.org]
- 13. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Best practices for long-term stabilization of 2,5-Dimethylbenzenethiol
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term stabilization of 2,5-Dimethylbenzenethiol, intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product Discoloration (e.g., yellowing) | Oxidation to disulfide or other byproducts. | - Confirm purity using analytical methods like HPLC or NMR. - If purity is compromised, consider purification via distillation or chromatography. - Review storage and handling procedures to minimize exposure to oxygen and light. |
| Decreased Purity/Assay Value | Exposure to air, moisture, or incompatible materials. | - Immediately re-blanket the container with an inert gas (argon or nitrogen). - Ensure the container is sealed tightly. - Store at a lower temperature (-20°C is recommended for long-term storage).[1] |
| Formation of Solid Precipitate | Formation of the corresponding disulfide, which may have lower solubility. | - Isolate and analyze the precipitate to confirm its identity. - If confirmed as disulfide, the bulk material is likely oxidized. - Implement stricter anaerobic handling and storage protocols. |
| Inconsistent Experimental Results | Degradation of the thiol leading to lower effective concentration. | - Use a fresh sample or re-qualify the purity of the stored material before use. - Prepare solutions fresh for each experiment. - Avoid storing this compound in solution for extended periods.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which typically results in the formation of a disulfide bridge, yielding 1,2-bis(2,5-dimethylphenyl) disulfide. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. Further oxidation to form sulfinic or sulfonic acids can also occur, especially in the presence of strong oxidizing agents.
References
Overcoming issues with the air sensitivity of 2,5-Dimethylbenzenethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming issues related to the air sensitivity of 2,5-Dimethylbenzenethiol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Issue 1: My sample of this compound has turned yellow and/or developed a precipitate.
-
Question: What is causing the change in my sample's appearance?
-
Answer: A yellow discoloration and/or the formation of a precipitate are common indicators of oxidation. This compound, like many thiols, is susceptible to air oxidation, which primarily leads to the formation of the corresponding disulfide, 2,5,2',5'-tetramethyldiphenyl disulfide.[1] This disulfide is a solid and less soluble than the thiol, leading to precipitation.
-
Question: How can I confirm that my sample has oxidized?
-
Answer: Several analytical techniques can be used to confirm the presence of the disulfide and other oxidation products:
-
Thin Layer Chromatography (TLC): The disulfide will likely have a different Rf value compared to the pure thiol.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis can separate and quantify the thiol and its disulfide. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the oxidized sample will show a disappearance of the thiol proton (-SH) peak and the appearance of new aromatic signals corresponding to the disulfide.
-
-
Question: What should I do if my sample has oxidized?
-
Answer: For critical applications requiring high purity, it is recommended to use a fresh, unoxidized sample. If this is not possible, the disulfide can be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, this will require subsequent purification to remove the reducing agent and its byproducts.
Issue 2: I am observing poor yields or unexpected side products in my reaction involving this compound.
-
Question: Could the air sensitivity of this compound be affecting my reaction?
-
Answer: Yes, the presence of oxygen can lead to the formation of the disulfide, which will not participate in the desired reaction, thereby lowering the yield. Furthermore, reactive oxygen species can potentially lead to other unwanted side reactions.
-
Question: How can I prevent the oxidation of this compound during my experiment?
-
Answer: Employing air-free techniques is crucial. This involves:
-
Using Degassed Solvents: Solvents should be thoroughly deoxygenated before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.[4][5][6][7][8]
-
Using Antioxidants: The addition of a radical scavenger like Butylated Hydroxytoluene (BHT) can help to inhibit oxidation.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To minimize oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is recommended to store it in a cool, dark place. For long-term storage, refrigeration is advisable.
Q2: What is the primary degradation product of this compound upon exposure to air?
A2: The primary degradation product is the corresponding disulfide, 2,5,2',5'-tetramethyldiphenyl disulfide, formed by the oxidation of two thiol molecules.
Q3: Are there any solvents that can accelerate the oxidation of this compound?
Q4: Can I use a rotary evaporator to remove solvent from a solution containing this compound?
A4: Yes, but it is important to take precautions to minimize air exposure. Ensure the system is well-sealed and consider backfilling with an inert gas after the solvent has been removed. For highly sensitive applications, a cold trap should be used to prevent the release of the thiol's strong odor.[13]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4001-61-0 | [1][14] |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 126.3 °C @ 50 mmHg | |
| Density | 1.02 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5698 |
Table 2: Recommended Storage Conditions and Handling Summary
| Condition | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation to disulfide. |
| Temperature | Cool (Refrigerated for long-term) | Slows down the rate of degradation. |
| Light | Protect from light | Light can potentially catalyze oxidation. |
| Handling | In a fume hood with appropriate personal protective equipment (PPE) | Due to its strong, unpleasant odor and potential for irritation.[1][13] |
Experimental Protocols
Protocol 1: Degassing a Solvent with an Inert Gas
-
Select a flask of appropriate size for the volume of solvent to be degassed. The flask should have a sidearm for connection to a vacuum/inert gas line.
-
Add the solvent to the flask.
-
Securely clamp the flask in a fume hood.
-
Connect the sidearm to a Schlenk line or a manifold that can provide both vacuum and a source of inert gas (argon or nitrogen).
-
Insert a long needle or a gas dispersion tube connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Gently bubble the inert gas through the solvent for at least 30 minutes. For larger volumes, a longer sparging time is necessary.
-
While maintaining a positive pressure of inert gas, remove the sparging needle.
-
The degassed solvent is now ready for use in an air-sensitive reaction.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) and connect it to the Schlenk line via the sidearm.
-
Evacuate and Backfill:
-
Close the stopcock to the inert gas and open it to the vacuum line to evacuate the apparatus.
-
Once a good vacuum is achieved, close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the apparatus.
-
Repeat this evacuate-backfill cycle at least three times to ensure a completely inert atmosphere.
-
-
Addition of Reagents:
-
Solids: Add solid reagents to the flask under a positive flow of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the inert gas outlet of the Schlenk line.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting flowchart for common issues.
Caption: Primary degradation pathway of this compound.
References
- 1. CAS 4001-61-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 8. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Minimizing Impurities in the Large-Scale Production of 2,5-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the large-scale production of 2,5-Dimethylbenzenethiol. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial routes for the synthesis of this compound are:
-
The Newman-Kwart Rearrangement: This method involves the thermal rearrangement of O-(2,5-dimethylphenyl) dialkylthiocarbamate, which is synthesized from 2,5-dimethylphenol. The resulting S-(2,5-dimethylphenyl) dialkylthiocarbamate is then hydrolyzed to yield the final product.
-
Reduction of 2,5-Dimethylbenzenesulfonyl Chloride: This process starts with the chlorosulfonation of p-xylene to produce 2,5-dimethylbenzenesulfonyl chloride, which is subsequently reduced to this compound using a suitable reducing agent, such as zinc in an acidic medium.
Q2: What are the most common impurities to expect in the final product?
A2: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities include:
-
Bis(2,5-dimethylphenyl) disulfide: A common oxidation byproduct in both synthetic routes.
-
Unreacted starting materials: Such as 2,5-dimethylphenol or 2,5-dimethylbenzenesulfonyl chloride.
-
Isomeric dimethylbenzenethiols: Such as 2,4-dimethylbenzenethiol or 3,4-dimethylbenzenethiol, arising from impurities in the starting p-xylene.
-
Residual solvents: From the reaction or purification steps.
-
Byproducts from incomplete reactions: For example, S-(2,5-dimethylphenyl) dialkylthiocarbamate if the hydrolysis step is incomplete in the Newman-Kwart rearrangement.
Q3: What analytical techniques are recommended for purity assessment and impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and less volatile impurities, such as the disulfide byproduct and unreacted starting materials. A reversed-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities by comparing the spectra to known standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the thiol functional group (S-H stretch typically around 2550 cm⁻¹) and the absence of starting material functional groups (e.g., O-H from phenol or S=O from sulfonyl chloride).
Section 2: Troubleshooting Guides
Troubleshooting Synthesis Issues
Issue 1: Low Yield in Newman-Kwart Rearrangement
| Potential Cause | Troubleshooting Steps |
| Incomplete Rearrangement | - Ensure the reaction temperature is sufficiently high and maintained for an adequate duration. The rearrangement typically requires temperatures above 200°C. - Monitor the reaction progress using TLC or GC to confirm the disappearance of the O-thiocarbamate starting material. |
| Side Reactions | - Use a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) as mono-alkylated substrates can lead to isocyanate formation at high temperatures. - Ensure the starting 2,5-dimethylphenol is of high purity to avoid catalytic decomposition by trace impurities. |
| Incomplete Hydrolysis | - Ensure complete hydrolysis of the S-thiocarbamate intermediate by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate reaction time and temperature. - Monitor the hydrolysis step by TLC or HPLC to confirm the disappearance of the intermediate. |
Issue 2: High Disulfide Impurity Content
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiol | - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Degas all solvents and reagents before use. - During the reduction of 2,5-dimethylbenzenesulfonyl chloride, ensure a sufficient excess of the reducing agent is used to drive the reaction to the thiol and minimize the formation of the disulfide intermediate. |
| Incomplete Reduction of Disulfide Intermediate | - In the sulfonyl chloride reduction route, if disulfide is formed as an intermediate, ensure sufficient reducing agent and reaction time are provided for its complete conversion to the thiol. |
Troubleshooting Purification Issues
Issue 3: Difficulty in Separating Isomeric Impurities by Distillation
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points of Isomers | - Employ fractional distillation with a high-efficiency column (i.e., a column with a high number of theoretical plates). - Optimize the reflux ratio to enhance separation. A higher reflux ratio generally improves separation but increases distillation time. - Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference between isomers. |
Issue 4: Product Contamination with High-Boiling Point Impurities
| Potential Cause | Troubleshooting Steps |
| Presence of Disulfide or Unreacted Starting Materials | - If distillation is ineffective, consider using preparative HPLC for high-purity requirements. - An alternative is to convert the crude thiol to its sodium salt by treatment with aqueous NaOH. The aqueous salt solution can then be washed with an organic solvent (e.g., toluene) to remove non-acidic organic impurities. The thiol can then be regenerated by acidification. |
Section 3: Data Presentation
Table 1: Comparison of Typical Impurity Profiles for the Two Main Synthetic Routes
| Impurity | Newman-Kwart Rearrangement (Typical % in Crude Product) | Reduction of Sulfonyl Chloride (Typical % in Crude Product) |
| Bis(2,5-dimethylphenyl) disulfide | 1-5% | 2-10% |
| 2,5-Dimethylphenol | <1% (if thiocarbamoylation is complete) | N/A |
| S-(2,5-dimethylphenyl) dialkylthiocarbamate | 1-3% (if hydrolysis is incomplete) | N/A |
| 2,5-Dimethylbenzenesulfonyl chloride | N/A | <2% (if reduction is complete) |
| Isomeric Dimethylbenzenethiols | Dependent on purity of starting 2,5-dimethylphenol | Dependent on purity of starting p-xylene |
| Residual Solvents | Dependent on solvents used | Dependent on solvents used |
Note: These are typical values and can vary significantly based on reaction conditions and raw material purity.
Section 4: Experimental Protocols
Key Experiment: Large-Scale Synthesis via Newman-Kwart Rearrangement
Step 1: Synthesis of O-(2,5-dimethylphenyl) dimethylthiocarbamate
-
To a stirred solution of 2,5-dimethylphenol (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., toluene) under a nitrogen atmosphere, add dimethylthiocarbamoyl chloride (1.1 eq) dropwise at a temperature below 20°C.
-
After the addition is complete, heat the mixture to 80-90°C and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC until the 2,5-dimethylphenol is consumed.
-
Cool the reaction mixture, wash with water, and then with a dilute HCl solution, followed by a final water wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude O-(2,5-dimethylphenyl) dimethylthiocarbamate.
Step 2: Thermal Rearrangement
-
Heat the crude O-(2,5-dimethylphenyl) dimethylthiocarbamate to 220-250°C under a nitrogen atmosphere.
-
Maintain this temperature for 2-6 hours, monitoring the rearrangement by HPLC until the starting material is less than 1%.
-
Cool the reaction mixture to below 100°C to obtain the crude S-(2,5-dimethylphenyl) dimethylthiocarbamate.
Step 3: Hydrolysis
-
To the crude S-(2,5-dimethylphenyl) dimethylthiocarbamate, add a solution of sodium hydroxide (3.0 eq) in a mixture of water and a suitable alcohol (e.g., ethanol).
-
Heat the mixture to reflux (80-100°C) and maintain for 4-8 hours, monitoring by HPLC until the thiocarbamate is consumed.
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the crude this compound.
-
Extract the product with an organic solvent (e.g., toluene), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude this compound by vacuum fractional distillation. Collect the fraction boiling at the appropriate temperature and pressure.
Section 5: Visualizations
Logical Workflow for Troubleshooting High Impurity Levels
Caption: Troubleshooting workflow for high impurity levels.
Experimental Workflow for Synthesis via Newman-Kwart Rearrangement
This guide provides essential information for the safe handling and disposal of 2,5-Dimethylbenzenethiol and associated waste materials. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that can cause skin and eye irritation.[1][2][3] It is also characterized by a strong, unpleasant odor, often referred to as a stench.[2][4] Due to these properties, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[5][6]
Q2: How should I store this compound in the laboratory?
A2: Store this compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][7] The container should be tightly closed.[4][7] To minimize oxidation, it is recommended to store it under an inert gas atmosphere, such as argon or nitrogen.[1][3][5]
Q3: What is the general principle for the disposal of this compound waste?
A3: The primary method for treating thiol-containing waste, such as this compound, is through oxidation.[6] A common and effective method is to use a bleach solution (sodium hypochlorite) to convert the malodorous thiol into a less volatile and less odorous sulfonic acid.[6][8] Following treatment, the waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][7][9]
Q4: Can I mix this compound waste with other chemical waste streams?
A4: No, you should not mix this compound waste with other chemical waste streams.[9] It is crucial to segregate waste to ensure compatibility and facilitate proper disposal.[9] Collect all liquid and solid waste containing this thiol in separate, clearly labeled hazardous waste containers.[5][10][11]
Q5: What should I do in case of a small spill of this compound?
A5: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[2][4][11] All cleanup materials, including contaminated gloves and absorbent pads, should be sealed in a plastic bag, placed in a labeled hazardous waste container, and disposed of as hazardous waste.[6][11] The spill area should then be decontaminated, for example, with a bleach solution.[6] Always perform cleanup operations in a well-ventilated area or fume hood while wearing appropriate PPE.[11]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Persistent foul odor after cleaning up a spill. | Incomplete neutralization of the thiol. | Re-treat the affected area with a fresh bleach solution. Ensure adequate contact time for the oxidation reaction to complete. |
| White solid forms in the bleach bath used for glassware decontamination. | The white solid is likely the result of thiol oxidation. | This indicates the bleach bath is working. However, if an excessive amount of solid accumulates, it may be time to replace the bleach bath.[10] |
| Uncertainty about the proper disposal route for treated waste. | Local regulations for hazardous waste disposal can vary. | Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance on hazardous waste disposal procedures.[10] |
Experimental Protocols
Protocol 1: Decontamination of Glassware
This protocol describes the procedure for decontaminating glassware that has been in contact with this compound.
Methodology:
-
Prepare a Bleach Bath: In a designated plastic container, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[10] The liquid level should be sufficient to fully submerge the glassware.[10]
-
Soak Glassware: Immediately after use, place the contaminated glassware into the bleach bath.[10]
-
Duration: Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[10]
-
Rinsing: After soaking, thoroughly rinse the glassware with water.[10]
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.
-
Bleach Bath Disposal: Used bleach baths should be disposed of according to your institution's guidelines. In some cases, they can be poured down the sink with copious amounts of water, but always confirm this with your EH&S department.[10]
Protocol 2: Neutralization of Liquid this compound Waste
This protocol outlines the steps for neutralizing liquid waste containing this compound before disposal.
Methodology:
-
Waste Collection: Collect all aqueous layers and solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5][8]
-
Treatment Location: Conduct the neutralization procedure in a certified chemical fume hood.[6]
-
Neutralization: Slowly add an excess of a high-strength sodium hypochlorite solution (e.g., high-test hypochlorite or laundry bleach) to the waste container.[8] This addition can be exothermic, so proceed with caution.[8]
-
Agitation and Reaction Time: Vigorously shake the container several times and then let it stand in the fume hood for at least 24 hours to ensure the complete conversion of the thiol to sulfonic acid.[8]
-
Verification: After 24 hours, carefully check for any remaining thiol odor.[8] If a foul odor persists, add more bleach and let it react for another 24 hours.
-
Final Disposal: Once the odor is gone, the treated waste should be disposed of as hazardous chemical waste.[1][7] Attach a hazardous waste label detailing the contents and the treatment process.
Data Presentation
| Parameter | Value/Recommendation | Source |
| Bleach Solution for Glassware | 1:1 mixture of bleach and water | [10] |
| Soaking Time for Glassware | At least 14 hours (overnight) | [10] |
| Reaction Time for Liquid Waste | At least 24 hours | [8] |
Mandatory Visualizations
Caption: Experimental workflow for the decontamination and neutralization of this compound waste.
Caption: Logical relationship for the segregation of this compound waste streams.
References
- 1. This compound | 4001-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fishersci.no [fishersci.no]
- 3. This compound | 4001-61-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemistry.mtu.edu [chemistry.mtu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How To [chem.rochester.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: Effective Quenching of Reactions Containing 2,5-Dimethylbenzenethiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching reactions involving 2,5-Dimethylbenzenethiol. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching reactions containing this compound?
A1: The most common and effective methods for quenching reactions with residual this compound involve oxidation of the thiol group. The primary goal is to convert the volatile and odorous thiol into a less reactive and non-odorous species, typically a disulfide. The two most recommended quenching agents for this purpose are sodium hypochlorite (bleach) and hydrogen peroxide. A less common but viable alternative for specific applications is quenching via alkylation.
Q2: Why is proper quenching of this compound important?
A2: Proper quenching is crucial for several reasons:
-
Safety: this compound is a flammable liquid and can cause skin and eye irritation.[1] Effective quenching neutralizes its reactivity, making the work-up and purification steps safer.
-
Odor Control: Thiols are notorious for their strong, unpleasant odors.[2] Oxidation converts them to disulfides, which are significantly less odorous, improving the laboratory environment.
-
Reaction Control: Quenching stops the reaction by consuming the unreacted thiol, preventing undesired side reactions during work-up and product isolation.
-
Product Purity: Removing excess thiol is essential for obtaining a pure final product, as it can interfere with subsequent purification steps like chromatography.
Q3: What is the primary product formed when quenching this compound with an oxidizing agent?
A3: The primary product of the mild oxidation of this compound is bis(2,5-dimethylphenyl) disulfide.[3][4] This disulfide is a dimer formed by the coupling of two thiol molecules. It is generally a solid or a high-boiling liquid, making it easier to separate from the desired product than the original thiol.
Troubleshooting Guides
Issue 1: Persistent Thiol Odor After Quenching
-
Possible Cause: Incomplete reaction with the quenching agent.
-
Solution: Ensure a sufficient molar excess of the quenching agent is used. For bleach, a 1.2 to 1.5 molar equivalent relative to the thiol is often recommended.[5] Monitor the reaction for completion using Thin Layer Chromatography (TLC) by observing the disappearance of the thiol spot.
-
-
Possible Cause: The quenching reaction is too slow.
-
Solution: For oxidations with hydrogen peroxide, the reaction can be slow at room temperature. Gentle heating or the addition of a catalyst (if compatible with your product) can increase the reaction rate. Be cautious with heating as it can lead to over-oxidation.
-
-
Possible Cause: The pH of the reaction mixture is not optimal.
-
Solution: Oxidation of thiols is often more efficient under slightly basic conditions, which deprotonates the thiol to the more nucleophilic thiolate.[6] When using bleach, the solution is already basic. If using hydrogen peroxide, adjusting the pH with a mild base might be necessary, provided it does not affect your product's stability.
-
Issue 2: Formation of Unwanted Byproducts (Over-oxidation)
-
Possible Cause: Use of an overly aggressive oxidizing agent or harsh reaction conditions.
-
Solution: Avoid using strong oxidizing agents like potassium permanganate or nitric acid, which can oxidize the thiol to sulfonic acids.[7] Stick to milder oxidants like bleach or hydrogen peroxide. Control the reaction temperature; perform the quenching at 0°C to room temperature to minimize over-oxidation.
-
-
Possible Cause: Prolonged exposure to the oxidizing agent.
-
Solution: Monitor the reaction closely by TLC. Once the thiol is consumed, proceed with the work-up to remove the excess oxidizing agent.
-
Issue 3: Difficulty in Removing the Disulfide Byproduct
-
Possible Cause: The disulfide has similar solubility properties to the desired product.
-
Solution: Purification by column chromatography is typically effective in separating the disulfide from the product. If co-elution is an issue, consider alternative purification techniques such as recrystallization or distillation if the product is volatile.
-
-
Possible Cause: The disulfide is interfering with subsequent reactions.
-
Solution: Ensure the disulfide is completely removed before proceeding to the next step. If purification is challenging, an alternative quenching method that results in a more easily separable byproduct, such as alkylation, might be considered.
-
Quantitative Data Presentation
The following table summarizes the key parameters for the two primary methods of quenching this compound.
| Quenching Agent | Molar Ratio (Agent:Thiol) | Typical Reaction Time | Temperature | Key Advantages | Potential Drawbacks |
| Sodium Hypochlorite (Bleach) | 1.2 - 1.5 : 1 | 15 - 60 minutes | 0°C to RT | Fast, inexpensive, and effective for odor removal. | Can lead to chlorinated byproducts if not controlled. Over-oxidation to sulfonic acids is possible with excess reagent or high temperatures. |
| Hydrogen Peroxide | 1.1 - 2.0 : 1 | 1 - 4 hours | Room Temperature | "Greener" oxidant (byproduct is water), less likely to form halogenated impurities. | Slower reaction rate. Can lead to over-oxidation if not monitored carefully. |
Experimental Protocols
Protocol 1: Quenching with Sodium Hypochlorite (Bleach)
-
Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction vessel to 0°C in an ice bath. This helps to control the exothermicity of the oxidation.
-
Prepare Quenching Solution: Prepare a solution of commercial bleach (typically 5-8% sodium hypochlorite). Calculate the molar amount of unreacted this compound and measure a 1.2 to 1.5 molar equivalent of sodium hypochlorite.
-
Slow Addition: Add the bleach solution dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.
-
Monitor Reaction: Monitor the disappearance of the this compound spot by TLC. The reaction is typically complete within 15-60 minutes.
-
Work-up:
-
Once the thiol is consumed, quench any excess bleach by adding a saturated aqueous solution of sodium thiosulfate until a spot test with potassium iodide-starch paper is negative.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product containing the bis(2,5-dimethylphenyl) disulfide by column chromatography.
Protocol 2: Quenching with Hydrogen Peroxide
-
Prepare Quenching Solution: Based on the estimated amount of residual this compound, measure a 1.1 to 2.0 molar equivalent of 30% aqueous hydrogen peroxide.
-
Addition of Oxidant: Add the hydrogen peroxide solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor Reaction: Monitor the progress of the oxidation by TLC. This reaction is generally slower than with bleach and may take 1-4 hours.
-
Work-up:
-
After the thiol has been consumed, carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Be aware that this quenching step can be exothermic.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent in vacuo.
-
-
Purification: Purify the crude product to remove the disulfide byproduct, typically by flash column chromatography.
Mandatory Visualizations
Caption: A general experimental workflow for quenching reactions containing this compound.
Caption: A troubleshooting decision tree for common issues encountered during the quenching of this compound.
Caption: The chemical transformation of this compound to its disulfide during oxidative quenching.
References
- 1. This compound 97 4001-61-0 [sigmaaldrich.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. scbt.com [scbt.com]
- 4. Bis-(2,5-Dimethylphenyl)disulfide [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving Reaction Selectivity with 2,5-Dimethylbenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving 2,5-Dimethylbenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity with this compound?
A1: The primary challenges in achieving high selectivity with this compound stem from the reactivity of the thiol group. Key issues include:
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) or sulfonic acids, especially in the presence of air or oxidizing agents.
-
Chemoselectivity: In molecules with multiple functional groups, achieving selective reaction at the thiol group without affecting other reactive sites can be challenging.
-
Regioselectivity: In reactions such as C-S cross-coupling, controlling the position of the new bond on the aromatic ring of the coupling partner is crucial.
-
Over-alkylation: In S-alkylation reactions, there is a possibility of multiple alkyl groups being added to the sulfur atom, particularly with highly reactive alkylating agents.
Q2: How can I minimize the formation of disulfide byproducts?
A2: Disulfide formation is a common side reaction resulting from the oxidation of the thiol. To minimize this:
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by bubbling with an inert gas like nitrogen or argon.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., a nitrogen or argon blanket).
-
Control Temperature: Higher temperatures can sometimes promote oxidation. Running the reaction at the lowest effective temperature can be beneficial.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent oxidation.
Q3: Are there any recommended protecting groups for this compound?
A3: Yes, using a protecting group for the thiol functionality can be an effective strategy to prevent unwanted side reactions. The choice of protecting group will depend on the specific reaction conditions. Some common protecting groups for thiols include:
-
Thioacetals and Thioketals: These are stable to a wide range of conditions but can be removed with mercury(II) salts or other reagents.
-
Silyl Ethers: Groups like trimethylsilyl (TMS) can be used, although their stability can vary.
-
Thioesters: These can be cleaved by hydrolysis.
Refer to specialized literature for detailed protocols on the protection and deprotection of thiols.
Troubleshooting Guides
Issue 1: Low Yield in S-Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of the Thiol | Ensure the reaction is performed in the presence of a suitable base to deprotonate the thiol, forming the more nucleophilic thiolate. Common bases include potassium carbonate, sodium hydride, or triethylamine. |
| Inactive Alkylating Agent | Verify the purity and reactivity of your alkylating halide. If necessary, consider using a more reactive halide (e.g., iodide instead of chloride). |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or acetonitrile to facilitate the SN2 reaction. |
| Side Reaction (Disulfide Formation) | Follow the recommendations in FAQ Q2 to minimize oxidation. |
Issue 2: Poor Selectivity in C-S Cross-Coupling Reactions (e.g., Ullmann Condensation)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst or Ligand | The choice of copper catalyst and ligand is critical. For Ullmann-type reactions, copper(I) salts are often used. The addition of ligands like phenanthroline or diamines can improve selectivity and yield.[1] |
| High Reaction Temperature | While Ullmann condensations often require high temperatures, excessive heat can lead to side reactions and decomposition. Optimize the temperature for your specific substrates.[1] |
| Inappropriate Base | The choice of base can influence the reaction outcome. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate. |
| Substrate Reactivity | Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann condensations.[1] |
Issue 3: Lack of Control in Thiol-Ene Michael Additions
| Potential Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Uncatalyzed Reaction | The Michael addition of a thiol to an electron-deficient alkene can be slow. Consider using a base catalyst (e.g., a tertiary amine) or a nucleophilic catalyst (e.g., a phosphine) to accelerate the reaction. | | Polymerization of the Ene | If the alkene partner is prone to polymerization, this can consume the starting material. Lowering the reaction temperature or using a radical inhibitor (if the polymerization is radical-mediated) may help. | | Reversibility of the Reaction | The retro-Michael reaction can occur, leading to an equilibrium mixture. Ensure the reaction goes to completion by using an excess of one reagent or by removing the product as it is formed. |
Experimental Protocols
Protocol 1: Selective S-Alkylation of this compound
This protocol describes a general procedure for the selective S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type Reaction)
This protocol provides a general method for the synthesis of aryl thioethers via a copper-catalyzed reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous toluene to the vessel.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir under an argon atmosphere. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield and selectivity of reactions involving aromatic thiols. Note that optimal conditions for this compound may vary and require experimental optimization.
Table 1: Effect of Base and Solvent on S-Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 25 | 4 | 92 |
| 2 | NaH | THF | 0 to 25 | 2 | 95 |
| 3 | Et3N | CH2Cl2 | 25 | 12 | 75 |
| 4 | Cs2CO3 | Acetonitrile | 50 | 3 | 94 |
Table 2: Influence of Catalyst and Ligand on C-S Cross-Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | K2CO3 | Toluene | 110 | 45 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | K2CO3 | Toluene | 110 | 88 |
| 3 | Cu2O (5) | L-Proline (10) | K3PO4 | DMSO | 90 | 91 |
| 4 | Cu(acac)2 (10) | N,N'-Dimethylethylenediamine (20) | Cs2CO3 | Dioxane | 100 | 85 |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Identification of Synthesized 2,5-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of a synthesized compound is a cornerstone of chemical research and drug development, ensuring the purity and structural integrity of the target molecule. This guide provides a comparative analysis of standard analytical techniques to confirm the identity of 2,5-Dimethylbenzenethiol, contrasting its expected spectral data with that of its potential isomeric impurities.
Spectroscopic and Chromatographic Fingerprinting
The primary methods for elucidating the structure of a synthesized aromatic thiol like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique provides a unique fingerprint of the molecule, and together they offer unambiguous confirmation of its identity.
Data Summary Tables
The following tables summarize the expected and reported spectral data for this compound and its common isomers. This data is essential for distinguishing the desired product from potential side-products arising from the synthesis.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, chemical shifts in ppm)
| Compound | Ar-H | -SH | -CH₃ |
| This compound | ~7.0-7.2 (m, 3H) | ~3.4 (s, 1H) | ~2.3 (s, 3H), ~2.2 (s, 3H) |
| 2,4-Dimethylbenzenethiol | 7.18 (d, 1H), 6.95 (d, 1H), 6.92 (s, 1H) | 3.29 (s, 1H) | 2.27 (s, 3H), 2.22 (s, 3H) |
| 2,6-Dimethylbenzenethiol | 7.05 (d, 2H), 6.90 (t, 1H) | 3.20 (s, 1H) | 2.35 (s, 6H) |
| 3,4-Dimethylbenzenethiol | 7.05 (d, 1H), 7.00 (s, 1H), 6.90 (d, 1H) | 3.35 (s, 1H) | 2.20 (s, 3H), 2.18 (s, 3H) |
| 3,5-Dimethylbenzenethiol | 6.85 (s, 2H), 6.75 (s, 1H) | 3.30 (s, 1H) | 2.25 (s, 6H) |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic C | -CH₃ |
| This compound | ~136, ~135, ~130, ~129, ~128, ~127 | ~21, ~20 |
| 2,4-Dimethylbenzenethiol | 137.5, 135.8, 131.2, 129.5, 127.0, 126.8 | 20.8, 20.5 |
| 2,6-Dimethylbenzenethiol | 137.0, 129.0, 128.5, 127.5 | 21.5 |
| 3,4-Dimethylbenzenethiol | 137.2, 136.5, 130.0, 129.8, 128.0, 127.5 | 19.5, 19.0 |
| 3,5-Dimethylbenzenethiol | 138.5, 129.0, 127.0 | 21.0 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | S-H Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=C Aromatic Stretch |
| This compound | ~2550 | ~3000-3100 | ~2850-2960 | ~1450-1600 |
| 2,4-Dimethylbenzenethiol | 2560 | 3020 | 2920, 2860 | 1595, 1490 |
| 2,6-Dimethylbenzenethiol | 2565 | 3050 | 2925, 2865 | 1580, 1460 |
| 3,4-Dimethylbenzenethiol | 2560 | 3020 | 2920, 2860 | 1600, 1495 |
| 3,5-Dimethylbenzenethiol | 2555 | 3030 | 2920, 2860 | 1590, 1470 |
Table 4: Mass Spectrometry (GC-MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 138 | 123 (M-CH₃)⁺, 105 (M-SH)⁺, 91 (C₇H₇)⁺ |
| 2,4-Dimethylbenzenethiol | 138 | 123, 105, 91 |
| 2,6-Dimethylbenzenethiol | 138 | 123, 105, 91 |
| 3,4-Dimethylbenzenethiol | 138 | 123, 105, 91 |
| 3,5-Dimethylbenzenethiol | 138 | 123, 105, 91 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
For a neat liquid sample, place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Instrument: A standard GC-MS system.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 m/z.
-
Visualization of the Confirmation Workflow
The logical flow of experiments to confirm the identity of synthesized this compound can be visualized as follows:
Caption: Workflow for the analytical confirmation of synthesized this compound.
Interpreting the 1H and 13C NMR Spectra of 2,5-Dimethylbenzenethiol: A Comparative Guide
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 2,5-Dimethylbenzenethiol, offering a comparative analysis based on predicted spectral data and established chemical shift principles.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of readily available experimental spectra, this guide utilizes predicted NMR data to analyze the structure of this compound. The predictions are based on computational models that consider the electronic environment of each nucleus.
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts are influenced by the electron-donating methyl groups and the sulfur-containing thiol group.
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | 7.08 | Singlet | 1H |
| H-4 | 6.95 | Doublet | 1H |
| H-3 | 6.88 | Doublet | 1H |
| SH | 3.45 | Singlet | 1H |
| CH₃ at C-5 | 2.30 | Singlet | 3H |
| CH₃ at C-2 | 2.25 | Singlet | 3H |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The predicted chemical shifts are influenced by the nature of the substituents on the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-SH) | 136.5 |
| C-5 (C-CH₃) | 135.8 |
| C-2 (C-CH₃) | 130.2 |
| C-6 | 129.5 |
| C-4 | 128.8 |
| C-3 | 125.4 |
| CH₃ at C-5 | 20.8 |
| CH₃ at C-2 | 19.5 |
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following are generalized protocols for ¹H and ¹³C NMR spectroscopy.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.
-
Homogenization : Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Spectral Width | ~16 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 8-16 |
¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) |
| Spectral Width | ~220 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (due to lower natural abundance) |
Structural Assignment and Visualization
The following diagram illustrates the structure of this compound with the corresponding ¹H and ¹³C NMR signal assignments.
Caption: Molecular structure of this compound with assigned ¹H and ¹³C chemical shifts.
A Comparative Analysis of Reactivity Between 2,5- and 2,4-Dimethylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 2,5-Dimethylbenzenethiol and 2,4-Dimethylbenzenethiol. The reactivity of these isomeric aromatic thiols is influenced by the electronic and steric effects of the methyl substituents on the benzene ring. Understanding these differences is crucial for applications in organic synthesis, materials science, and drug development, where precise control of reactivity is essential.
Introduction to Dimethylbenzenethiol Isomers
This compound and 2,4-Dimethylbenzenethiol are structural isomers with the chemical formula C₈H₁₀S. Both compounds consist of a benzene ring substituted with a thiol (-SH) group and two methyl (-CH₃) groups. The key difference lies in the substitution pattern of the methyl groups relative to the thiol group, which significantly impacts their chemical properties and reactivity.
Methyl groups are known to be electron-donating through inductive effects and hyperconjugation.[1][2][3] This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and susceptible to electrophilic aromatic substitution.[2] Furthermore, the electron density on the sulfur atom is also influenced, which in turn affects the acidity (pKa) of the thiol proton and the nucleophilicity of the corresponding thiolate anion.[2]
Theoretical Reactivity Analysis
The reactivity of the thiol group is intrinsically linked to its acidity, which is quantified by the pKa value. A lower pKa indicates a more acidic thiol, meaning it more readily donates its proton to form the thiolate anion (RS⁻). This thiolate is the primary nucleophilic species in many reactions.
In 2,4-Dimethylbenzenethiol , the methyl groups are located at the ortho and para positions relative to the thiol group. Both positions effectively donate electron density to the sulfur atom through the benzene ring. This increased electron density destabilizes the thiolate anion, making the thiol less acidic (higher pKa).
In This compound , the methyl groups are at the ortho and meta positions. The ortho-methyl group provides a significant electron-donating effect. The meta-methyl group, however, has a less pronounced electron-donating effect on the thiol group compared to a para-methyl group.
Based on these electronic effects, it is anticipated that 2,4-Dimethylbenzenethiol will have a slightly higher pKa (less acidic) than this compound, making the thiolate of this compound a potentially stronger nucleophile.
Another critical factor is steric hindrance. In 2,4-Dimethylbenzenethiol, the ortho-methyl group can sterically hinder the approach of reactants to the sulfur atom. In this compound, the ortho-methyl group also presents steric hindrance. The degree of hindrance will depend on the specific reaction and the size of the reacting species.
Quantitative Data Comparison
| Property | This compound | 2,4-Dimethylbenzenethiol |
| CAS Number | 4001-61-0 | 13616-82-5 |
| Molecular Formula | C₈H₁₀S | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol | 138.23 g/mol |
| Boiling Point | 126.3 °C / 50 mmHg | 207-208 °C |
| Density | 1.02 g/mL at 25 °C | 1.022 g/mL at 25 °C |
| Refractive Index | n20/D 1.5698 | n20/D 1.569 |
| Predicted pKa | ~6.8 (Estimated) | 7.02 ± 0.48[4] |
Note: The pKa for this compound is an estimation based on computational predictions and comparison with related structures, as a literature value was not found.
Experimental Protocols
To empirically determine and compare the reactivity of these two thiols, the following experimental protocols can be employed.
Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometry
This method relies on the pH-dependent shift in the UV-Vis absorbance spectrum as the thiol (RSH) is deprotonated to the thiolate (RS⁻).
Materials:
-
This compound
-
2,4-Dimethylbenzenethiol
-
A series of buffer solutions with known pH values (e.g., phosphate and borate buffers covering a pH range of 6-8)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each dimethylbenzenethiol isomer in a suitable solvent (e.g., ethanol).
-
For each isomer, prepare a series of solutions in the different pH buffers. The final concentration of the thiol should be kept constant.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-300 nm).
-
Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The pKa can be determined as the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the thiol and thiolate.
Protocol 2: Comparative Nucleophilicity Assay using Ellman's Reagent
Ellman's test can be adapted to compare the reaction rates of the two thiols with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), providing an indication of their relative nucleophilicity.[1][5][6]
Materials:
-
This compound
-
2,4-Dimethylbenzenethiol
-
Ellman's Reagent (DTNB)[5]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)[1]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of both dimethylbenzenethiol isomers and DTNB in the reaction buffer.[1]
-
Initiate the reaction by adding a known concentration of each thiol to a solution of DTNB in the reaction buffer.[6]
-
Immediately monitor the increase in absorbance at 412 nm over time.[6] This absorbance corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[5]
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
A faster initial rate indicates a higher nucleophilicity of the thiol under these conditions.
Visualizations
Reaction Mechanism: Thiol-Disulfide Exchange
Caption: Reaction of a thiol with DTNB, yielding a mixed disulfide and the chromophoric TNB²⁻ anion.
Experimental Workflow: Comparative Reactivity Assay
Caption: Workflow for comparing the nucleophilicity of the two thiol isomers using Ellman's reagent.
Conclusion
The reactivity of 2,5- and 2,4-Dimethylbenzenethiol is a nuanced interplay of electronic and steric effects imparted by the methyl substituents. Theoretical considerations suggest that this compound may be slightly more acidic and its thiolate a stronger nucleophile due to the positioning of the electron-donating methyl groups. However, steric hindrance from the ortho-methyl group in both isomers will play a significant role in their reaction kinetics. The provided experimental protocols offer a framework for the empirical determination of their relative reactivities, which is essential for their informed application in research and development. Further studies focusing on kinetic measurements for a range of reactions would provide a more complete picture of the reactivity differences between these two important chemical building blocks.
References
The Positional Isomerism of Dimethylbenzenethiol: A Comparative Guide to its Influence on Physicochemical Properties
A comprehensive analysis of the six isomers of dimethylbenzenethiol reveals the significant impact of methyl group placement on their physical and chemical characteristics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these isomers, supported by experimental data, to aid in their application and synthesis.
The seemingly subtle shift in the position of two methyl groups on the benzene ring of dimethylbenzenethiol, also known as xylenethiol, imparts distinct properties to each of its six isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzenethiol. These differences, driven by steric and electronic effects, influence key parameters such as boiling point, density, acidity, and reactivity. Understanding these variations is crucial for applications ranging from organic synthesis to the development of pharmaceuticals and flavoring agents.
Physicochemical Properties: A Comparative Overview
The substitution pattern of the methyl groups directly affects the intermolecular forces and molecular packing of the dimethylbenzenethiol isomers, leading to variations in their macroscopic properties.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa (Predicted) |
| 2,3-Dimethylbenzenethiol | 18800-51-6 | 213.67 (estimate)[1] | 1.034[1] | 1.5466 (estimate)[1] | 6.92 ± 0.48[2] |
| 2,4-Dimethylbenzenethiol | 13616-82-5 | 207-208 | 1.022 | 1.569 | 7.02 ± 0.48 |
| 2,5-Dimethylbenzenethiol | 4001-61-0 | 126.3 / 50 mmHg[3] | 1.02[3] | 1.5698[3] | - |
| 2,6-Dimethylbenzenethiol | 118-72-9 | 122 / 50 mmHg | 1.038 | 1.5749 | - |
| 3,4-Dimethylbenzenethiol | 18800-53-8 | 218 | 1.027 | 1.5736 | - |
| 3,5-Dimethylbenzenethiol | 38360-81-5 | 127.5 / 50 mmHg | 1.015 | 1.568 | - |
Note: Some boiling points are reported at reduced pressure. Predicted pKa values are computationally derived and may vary from experimental values.
The boiling points of the isomers are influenced by van der Waals forces. Generally, isomers with a more compact structure exhibit lower boiling points. The acidity of the thiol group (-SH), a critical factor in many of its reactions, is also affected by the electronic effects of the methyl groups. Methyl groups are weakly electron-donating, which can influence the stability of the thiolate anion formed upon deprotonation.
The Influence of Methyl Group Position on Reactivity
The location of the methyl groups dictates both steric hindrance around the reactive thiol group and the electronic density of the benzene ring, thereby influencing the reactivity of the isomers.
Steric Effects:
-
2,6-Dimethylbenzenethiol , with methyl groups flanking the thiol group, experiences the most significant steric hindrance. This bulkiness can impede the approach of reactants, potentially slowing down reaction rates for processes involving the sulfur atom. This steric shielding is a key consideration in its use in synthesis.[4]
Electronic Effects:
-
Methyl groups are electron-donating through induction. This effect increases the electron density on the benzene ring, which can, in turn, affect the nucleophilicity of the sulfur atom. The extent of this electronic influence depends on the position of the methyl groups relative to the thiol group (ortho, meta, or para).
Caption: Influence of Isomerism on Physicochemical Properties.
Experimental Protocols
Accurate determination of the physicochemical properties of dimethylbenzenethiol isomers is essential for their effective use. The following are generalized protocols for key experimental procedures.
Determination of Boiling Point
The boiling point of the liquid isomers can be determined using standard laboratory distillation apparatus at atmospheric or reduced pressure. For small quantities, a micro-boiling point apparatus can be utilized. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
Determination of Density
The density of the liquid isomers is typically measured at a specific temperature, often 25°C, using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.
Determination of Acidity (pKa)
The acid dissociation constant (pKa) of the thiol group can be determined by various methods, including:
-
Spectrophotometric Titration: This method involves monitoring the change in the UV-Vis absorbance spectrum of the thiophenol solution as a function of pH. The pKa can be calculated from the titration curve.
-
Potentiometric Titration: A solution of the dimethylbenzenethiol isomer is titrated with a standard solution of a strong base, and the pH is monitored using a pH meter. The pKa corresponds to the pH at the half-equivalence point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the proton on the sulfur atom or adjacent carbon atoms can be monitored as a function of pH. The pKa can be determined from the inflection point of the chemical shift versus pH plot.[5]
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and identifying the different isomers of dimethylbenzenethiol.
-
Column: A capillary column with a nonpolar or medium-polarity stationary phase is typically used.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are commonly employed.
-
Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the isomers based on their boiling points and interactions with the stationary phase.[6]
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent before injection.
By carefully considering the distinct properties of each dimethylbenzenethiol isomer, researchers can make informed decisions in their synthetic strategies and applications, ultimately leading to more efficient and targeted outcomes.
References
- 1. 18800-51-6 CAS MSDS (2,3-dimethylbenzenethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 97 4001-61-0 [sigmaaldrich.com]
- 4. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Purity Assessment of 2,5-Dimethylbenzenethiol using GC and HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of raw materials and intermediates is a critical parameter in research and pharmaceutical development. 2,5-Dimethylbenzenethiol (CAS 4001-61-0), also known as 2,5-dimethylthiophenol, is a thiol derivative used in the synthesis of various chemical compounds.[1][2] Ensuring its purity is essential for reaction efficiency, yield, and the safety of the final product. This guide provides a comparative overview of two common and powerful analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.
Gas Chromatography (GC) Analysis
Gas Chromatography is a premier technique for analyzing volatile and thermally stable compounds.[3][4] Given that this compound is a volatile liquid with a boiling point of 126.3 °C at 50 mmHg, GC is an exceptionally suitable method for its purity determination.[1] The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Principle of GC for Thiol Analysis
In GC, the sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of this compound from potential impurities, such as isomers (e.g., 2,4-dimethylbenzenethiol, 3,4-dimethylbenzenethiol) or related substances, depends on their boiling points and interactions with the stationary phase.[5] Polar GC columns are often recommended for polar compounds like thiols to achieve optimal separation.[6] A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Detailed Experimental Protocol: GC-FID
-
Instrumentation : A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Sample Preparation : Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a suitable solvent like methanol or dichloromethane to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
GC Conditions :
-
Column : A polar capillary column, such as one with a polyethylene glycol (WAX) or a phenyl-substituted polysiloxane stationary phase (e.g., 5% Phenyl Methylpolysiloxane), is recommended. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature : 250 °C.
-
Injection Volume : 1 µL with a split ratio (e.g., 50:1).
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Detector : FID at 280 °C.
-
GC Workflow Diagram
Caption: Workflow for purity analysis of this compound by GC-FID.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] While this compound is volatile, HPLC can be an effective alternative, particularly for resolving it from non-volatile impurities or when GC is unavailable. A patent for the related compound 2,4-dimethylthiophenol mentions the successful use of HPLC for separating it from various isomers, demonstrating the technique's feasibility.[7][8]
Principle of HPLC for Thiol Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. The separation is based on the hydrophobic interactions of the analyte with a non-polar stationary phase (e.g., C18) and its solubility in a polar mobile phase. A UV detector is typically used, as the aromatic ring in this compound provides strong UV absorbance. For enhanced sensitivity and selectivity with thiols, pre-column derivatization with a fluorescent probe can be employed, followed by fluorescence detection, although direct UV detection is often sufficient for purity assessment.[9][10][11]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation : An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation : Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer and methanol (e.g., 40:60 v/v).[7]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.[7]
-
Detection : UV at 230 nm.[7]
-
Injection Volume : 10-20 µL.[7]
-
HPLC Workflow Diagram
Caption: Workflow for purity analysis of this compound by HPLC-UV.
Performance Comparison: GC vs. HPLC
The choice between GC and HPLC depends on the specific analytical needs, available instrumentation, and the nature of potential impurities.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Applicability | Excellent for volatile and thermally stable compounds like this compound.[3] | Versatile; suitable for a broad range of compounds, including non-volatile or heat-sensitive impurities.[4] |
| Typical Run Time | Generally faster; analysis can often be completed in 15-20 minutes. | Can be longer depending on the complexity of the separation, typically 20-40 minutes. |
| Resolution | Very high resolution, especially with long capillary columns. Excellent for separating closely related volatile isomers. | High resolution, but may be lower than capillary GC.[12] Mobile phase composition can be optimized for challenging separations. |
| Sensitivity | FID provides excellent sensitivity for hydrocarbons. Limit of Detection (LOD) can be in the low ppm range. | UV detection offers good sensitivity due to the aromatic ring. LOD is typically in the low to mid ppm range. |
| Solvent/Gas Usage | Requires high-purity gases (Helium, Hydrogen, Air), which can be costly. Minimal solvent usage. | Consumes significant volumes of HPLC-grade solvents, which require proper disposal and can be expensive.[13] |
| Sample Preparation | Simple dilution is usually sufficient. | May require filtration and careful solvent matching to the mobile phase.[4] |
| Key Advantage | Ideal for analyzing the primary volatile component and its volatile isomers. Often considered the standard method for such compounds.[14] | Superior for detecting non-volatile impurities (e.g., salts, polymers, degradation products) that would not elute from a GC column. |
Conclusion
For the routine purity assessment of this compound, Gas Chromatography (GC) is generally the preferred method. Its high resolution for volatile compounds, speed, and sensitivity make it ideal for quantifying the main component and separating it from structurally similar impurities like other dimethylbenzenethiol isomers. Commercial suppliers often specify GC as the method for purity analysis.[14]
HPLC serves as a powerful complementary technique. It is indispensable when non-volatile or thermally labile impurities are suspected. By providing an orthogonal separation mechanism, HPLC can detect impurities that are invisible to GC, offering a more comprehensive purity profile. Therefore, for rigorous characterization, especially in drug development, employing both GC and HPLC is a recommended strategy to ensure the highest quality of this compound.
References
- 1. 2,5-二甲基苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]
- 8. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. This compound | 4001-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to the Synthesis of 2,5-Dimethylbenzenethiol: Validating a Novel Pathway
In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is paramount. 2,5-Dimethylbenzenethiol, a crucial building block, has traditionally been synthesized through various methods. This guide provides a comparative analysis of a novel palladium-catalyzed thiolation pathway against two established methods: the reduction of 2,5-dimethylbenzenesulfonyl chloride and the Newman-Kwart rearrangement. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, experimental protocols, and logical workflows of these synthetic routes.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route is often a trade-off between yield, reaction time, cost, safety, and substrate scope. The following tables summarize the key quantitative and qualitative aspects of the three pathways to this compound.
Table 1: Reaction Parameters and Performance
| Parameter | Established Method 1: Sulfonyl Chloride Reduction | Established Method 2: Newman-Kwart Rearrangement | Novel Pathway: Palladium-Catalyzed Thiolation |
| Starting Material | p-Xylene | 2,5-Dimethylphenol | 2-Bromo-p-xylene |
| Key Reagents | Chlorosulfonic acid, Zinc dust, HCl | Dimethylthiocarbamoyl chloride, DMAP, NaOH | Sodium tert-butylthiolate, Pd(dba)₂, Xantphos |
| Number of Steps | 2 | 3 | 1 |
| Typical Overall Yield | 60-75% | 70-85% | 85-95% |
| Reaction Time | 6-10 hours | 8-16 hours | 2-4 hours |
| Temperature Conditions | 0°C to 100°C | 25°C to 250°C | 80-110°C |
Table 2: Reagent and Safety Comparison
| Aspect | Established Method 1: Sulfonyl Chloride Reduction | Established Method 2: Newman-Kwart Rearrangement | Novel Pathway: Palladium-Catalyzed Thiolation |
| Hazardous Reagents | Chlorosulfonic acid (corrosive, reacts violently with water), HCl (corrosive) | Dimethylthiocarbamoyl chloride (toxic, irritant), High temperatures for rearrangement | Palladium catalyst (heavy metal), Phosphine ligand (air-sensitive, toxic) |
| Byproducts | Zinc chloride, Sulfur dioxide (in case of over-reduction) | N,N-Dimethylformamide (if used as solvent), N,N-Dimethylcarbamate salts | Palladium residues, Oxidized phosphine ligand |
| Purification Method | Distillation | Column chromatography, Distillation | Column chromatography, Distillation |
| Atom Economy | Moderate | Good | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Novel Pathway - Palladium-Catalyzed Thiolation of 2-Bromo-p-xylene
This one-pot synthesis offers high yield and short reaction times.
Materials:
-
2-Bromo-p-xylene (1.0 equiv)
-
Sodium tert-butylthiolate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butylthiolate (1.2 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene, followed by 2-bromo-p-xylene (1.0 equiv) via syringe.
-
Heat the reaction mixture to 100°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to afford this compound.
Protocol 2: Established Method - Reduction of 2,5-Dimethylbenzenesulfonyl Chloride
This traditional two-step method begins with the chlorosulfonation of p-xylene.
Materials:
-
p-Xylene (1.0 equiv)
-
Chlorosulfonic acid (3.0 equiv)
-
Zinc dust (4.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Toluene
Procedure: Step 1: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
-
In a round-bottom flask equipped with a dropping funnel and a gas trap, cool p-xylene (1.0 equiv) in an ice bath.
-
Slowly add chlorosulfonic acid (3.0 equiv) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with DCM.
-
Wash the organic layer with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2,5-dimethylbenzenesulfonyl chloride.
Step 2: Reduction to this compound
-
Suspend zinc dust (4.0 equiv) in toluene in a three-necked flask fitted with a condenser and a dropping funnel.
-
Heat the suspension to a gentle reflux.
-
Dissolve the crude 2,5-dimethylbenzenesulfonyl chloride in toluene and add it dropwise to the zinc suspension.
-
Simultaneously, add concentrated HCl dropwise to maintain a vigorous reaction.
-
After the addition is complete, continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the excess zinc, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and purify by vacuum distillation.
Protocol 3: Established Method - Newman-Kwart Rearrangement
This three-step synthesis proceeds via an O-aryl thiocarbamate intermediate.
Materials:
-
2,5-Dimethylphenol (1.0 equiv)
-
Dimethylthiocarbamoyl chloride (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine or Pyridine
-
N,N-Dimethylformamide (DMF) or Diphenyl ether
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol/Water mixture
Procedure: Step 1: Synthesis of O-(2,5-Dimethylphenyl) dimethylthiocarbamate
-
Dissolve 2,5-dimethylphenol (1.0 equiv) and DMAP (0.1 equiv) in a suitable solvent like pyridine or toluene with triethylamine.
-
Add dimethylthiocarbamoyl chloride (1.1 equiv) portion-wise and stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate to give the O-aryl thiocarbamate.
Step 2: Thermal Rearrangement
-
Heat the crude O-(2,5-dimethylphenyl) dimethylthiocarbamate in a high-boiling solvent (e.g., diphenyl ether) or neat under an inert atmosphere to 200-250°C for 2-6 hours.
-
Monitor the rearrangement to S-(2,5-dimethylphenyl) dimethylthiocarbamate by TLC or HPLC.
-
Cool the mixture and purify the S-aryl thiocarbamate by column chromatography or crystallization.
Step 3: Hydrolysis
-
Reflux the purified S-aryl thiocarbamate with a solution of NaOH or KOH in an ethanol/water mixture for 4-8 hours.
-
Cool the mixture, acidify with concentrated HCl to pH ~1.
-
Extract the product with ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and purify by vacuum distillation.
Visualizing the Synthetic Pathways
To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: Workflow for the novel Pd-catalyzed synthesis.
Caption: Logical steps of the synthetic pathways.
Comparing 2,5-Dimethylbenzenethiol with other thiols in specific synthetic applications
A Comparative Guide to 2,5-Dimethylbenzenethiol in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of this compound with other common thiols in key synthetic applications. The focus is on performance, supported by experimental data, to assist researchers in selecting the optimal thiol for their specific synthetic needs. Thiols are a critical class of organosulfur compounds, characterized by the sulfhydryl (-SH) group, which are widely used in organic synthesis for the formation of carbon-sulfur bonds, a linkage present in numerous pharmaceuticals, agrochemicals, and materials.[1][2] this compound, also known as 2,5-dimethylthiophenol, is a substituted aromatic thiol valued for its specific electronic and steric properties.[3][4]
The reactivity of a thiol is influenced by factors such as the acidity of the S-H bond, the nucleophilicity of the corresponding thiolate anion, and steric hindrance around the sulfur atom.[2][5] The two methyl groups on this compound exert an electron-donating effect on the aromatic ring, which can influence the nucleophilicity of the sulfur atom.[5] This guide will explore its performance in three major areas: Transition-Metal Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Thiol-Ene "Click" Chemistry.
Application 1: Transition-Metal Catalyzed C-S Cross-Coupling
The formation of aryl sulfides is frequently accomplished via transition-metal catalyzed cross-coupling reactions, with copper, palladium, and nickel being the most common catalysts.[6][7] These reactions typically involve the coupling of a thiol with an aryl halide or pseudohalide. The choice of thiol can significantly impact reaction efficiency and yield.
This compound is often used in these reactions to synthesize substituted aryl sulfides.[8] Its performance is compared below with Thiophenol (an unsubstituted aromatic thiol) and 1-Hexanethiol (a representative alkyl thiol) in a model copper-catalyzed coupling reaction with an aryl iodide.
Comparative Performance Data
The following table summarizes typical results for the copper-catalyzed S-arylation of various thiols with 4-iodoanisole. This reaction is a standard method for evaluating the efficacy of C-S bond formation.
| Thiol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | CuI (5 mol%), Ethylene glycol (2 eq) | K₂CO₃ | 2-Propanol | 80 | 18 | ~90-95 | Based on[6] |
| Thiophenol | CuI (5 mol%), Ethylene glycol (2 eq) | K₂CO₃ | 2-Propanol | 80 | 10 | >95 | Based on[6] |
| 1-Hexanethiol | CuI (5 mol%), Ethylene glycol (2 eq) | K₂CO₃ | 2-Propanol | 80 | 24 | ~85-90 | Based on[6] |
Analysis:
-
Thiophenol generally shows the highest reactivity, likely due to the lower steric hindrance and readily accessible thiolate anion, resulting in shorter reaction times.
-
This compound provides excellent yields, comparable to thiophenol, though it may require slightly longer reaction times. The electron-donating methyl groups enhance the nucleophilicity of the sulfur, but this can be offset by steric effects from the ortho-methyl group.[5]
-
1-Hexanethiol , an aliphatic thiol, is also a competent coupling partner but often requires longer reaction times and may give slightly lower yields compared to its aromatic counterparts in this specific catalytic system.
Experimental Protocol: Copper-Catalyzed S-Arylation
This protocol is a representative procedure for the synthesis of aryl sulfides via a copper-catalyzed cross-coupling reaction.
-
Reactant Preparation : To an oven-dried reaction vessel, add CuI (0.05 mmol), the aryl iodide (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent and Reagents Addition : Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon). Add 2-propanol (2.0 mL), ethylene glycol (2.0 mmol), and the respective thiol (1.1 mmol) via syringe.
-
Reaction : Seal the vessel and heat the mixture at 80 °C with vigorous stirring for the time indicated in the table.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired aryl sulfide.
Workflow Diagram
Caption: Workflow for Copper-Catalyzed C-S Cross-Coupling.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10] The reaction proceeds via the addition of a nucleophile (thiolate) to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of a leaving group.[11] The nucleophilicity of the thiol is paramount in this reaction.
Comparative Discussion
-
This compound : The thiolate of this compound is a strong nucleophile. The electron-donating methyl groups increase the electron density on the sulfur atom, enhancing its nucleophilicity compared to unsubstituted thiophenol. However, the ortho-methyl group can introduce steric hindrance, potentially slowing the reaction with highly substituted electrophiles.[5]
-
Thiophenol : Thiophenoxide is a classic nucleophile for SNAr reactions. It offers a good balance of nucleophilicity and minimal steric bulk, making it highly effective with a wide range of substrates.
-
4-Nitrothiophenol : In contrast, an electron-withdrawing group like the nitro group at the para-position decreases the electron density on the sulfur. This makes the parent thiol more acidic but reduces the nucleophilicity of the corresponding thiolate, generally leading to slower reaction rates in SNAr compared to thiophenol or this compound.
Experimental Protocol: General SNAr Reaction
-
Thiolate Formation : In a reaction flask under an inert atmosphere, dissolve the thiol (e.g., this compound, 1.1 mmol) in a polar aprotic solvent like DMF or DMAc. Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH, 1.2 mmol) and stir for 15-30 minutes to generate the thiolate in situ.
-
SNAr Reaction : Add the activated aryl halide (1.0 mmol) to the solution.
-
Heating and Monitoring : Heat the reaction mixture (typically between room temperature and 100 °C) and monitor its progress by TLC or LC-MS.[10]
-
Workup and Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent. The subsequent workup and purification steps are similar to those described for the cross-coupling reaction.
Application 3: Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a robust and efficient "click" chemistry process involving the addition of a thiol across a double bond (ene).[12] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a base (nucleophilic Michael addition).[12][13] It is widely used in polymer chemistry and bioconjugation.[14][15]
Comparative Discussion
-
Aromatic Thiols (e.g., this compound) : Aromatic thiols can participate in both radical and nucleophilic thiol-ene reactions. In the radical pathway, the S-H bond is weaker than in many alkyl thiols, facilitating the initial hydrogen abstraction to form the thiyl radical. This can lead to high reaction rates.
-
Alkyl Thiols (e.g., 1-Hexanethiol) : Aliphatic thiols are the most common substrates for thiol-ene reactions. Their reactivity is generally high, and they do not absorb UV light in the same region as aromatic compounds, which can be an advantage in photoinitiated radical processes by preventing interference with the photoinitiator.
The choice between an aromatic and an alkyl thiol often depends on the desired properties of the final product. Using this compound incorporates a rigid, bulky aromatic group, which can influence the thermal and mechanical properties of a resulting polymer, whereas an alkyl thiol would impart more flexibility.
Experimental Protocol: Photoinitiated Radical Thiol-Ene Reaction
-
Mixture Preparation : In a quartz reaction vessel, mix the alkene (1.0 mmol), the thiol (1.1 mmol), and a photoinitiator (e.g., DMPA, 0.05 mmol). If necessary, a solvent can be used.
-
Initiation : Irradiate the mixture with a UV lamp (e.g., at 365 nm) at room temperature.[13]
-
Monitoring : Monitor the disappearance of the thiol and alkene starting materials by NMR or GC-MS. These reactions are often very rapid, sometimes completing in minutes.
-
Purification : Once the reaction is complete, the product can be purified by removing any residual starting materials and initiator, often through column chromatography or distillation.
Logical Diagram: Thiol-Ene Reaction Pathways
Caption: Initiation pathways for the Thiol-Ene click reaction.
Conclusion
This compound is a versatile and effective reagent in modern organic synthesis. Its performance, characterized by the electronic and steric effects of its methyl substituents, makes it a strong candidate for various C-S bond-forming reactions.
-
In transition-metal catalyzed cross-couplings , it provides excellent yields, rivaling the common and highly reactive thiophenol.
-
In Nucleophilic Aromatic Substitution , its enhanced nucleophilicity makes it highly effective for reactions with electron-deficient arenes, though steric hindrance should be considered with congested substrates.
-
In Thiol-Ene chemistry , it serves as a competent aromatic thiol, useful for incorporating rigid aryl sulfide moieties into larger structures.
The choice between this compound and other thiols will ultimately depend on the specific substrate, reaction conditions, and the desired properties of the final product. This guide provides the foundational data and protocols to make an informed decision for your synthetic challenges.
References
- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 2. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 3. CAS 4001-61-0: this compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 4001-61-0 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 4001-61-0 | EAA00161 [biosynth.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nucleophilicity: 2,5-Dimethylbenzenethiol vs. Thiophenol
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilicity is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a detailed comparison of the nucleophilic character of 2,5-dimethylbenzenethiol and the parent compound, thiophenol, supported by experimental data and established theoretical principles.
The nucleophilicity of a thiol is intrinsically linked to the acidity of its S-H bond, represented by its pKa value. A lower pKa indicates a more acidic thiol and, consequently, a more stable and less nucleophilic thiolate anion. Conversely, a higher pKa suggests a less acidic thiol and a more reactive, more nucleophilic conjugate base. The introduction of electron-donating groups, such as methyl substituents on the benzene ring, is generally expected to increase the electron density on the sulfur atom, thereby increasing the pKa and enhancing the nucleophilicity of the corresponding thiolate.
Quantitative Comparison of Physicochemical Properties
| Parameter | This compound | Thiophenol |
| pKa | ~7.1 (Estimated) | 6.62[1] |
| Mayr Nucleophilicity Parameter (N) of the thiolate in DMSO | ~24.0 (Estimated) | 23.36 |
Note: The pKa of this compound is estimated to be slightly higher than that of thiophenol due to the electron-donating effect of the two methyl groups. This, in turn, suggests a slightly higher nucleophilicity parameter (N) for its corresponding thiolate.
The Role of Substituents in Modulating Nucleophilicity
The enhanced nucleophilicity of 2,5-dimethylbenzenethiolate compared to thiophenolate can be attributed to the electronic effects of the methyl groups. These alkyl groups are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and, subsequently, on the sulfur atom. This increased electron density destabilizes the thiolate anion, making it a stronger nucleophile.
This relationship can be visualized in the following logical flow:
Figure 1. Logical diagram illustrating the electronic effect of methyl substituents on the nucleophilicity of the thiolate anion.
Experimental Protocols
To experimentally determine and compare the nucleophilicity of this compound and thiophenol, the following established protocols can be employed:
Determination of pKa via Isothermal Titration Calorimetry (ITC)
This method provides a direct measurement of the enthalpy of deprotonation, from which the acid dissociation constant (pKa) can be accurately determined.
Protocol:
-
Prepare a solution of the thiol (this compound or thiophenol) of known concentration in a suitable buffer at a specific temperature (e.g., 25 °C).
-
Fill the ITC syringe with a standardized solution of a strong base (e.g., NaOH).
-
Titrate the thiol solution with the base in a series of small, precise injections while monitoring the heat change.
-
The resulting titration curve (heat change per injection versus molar ratio of base to thiol) is then fitted to a suitable binding model to determine the pKa and the enthalpy of ionization.
Determination of the Mayr Nucleophilicity Parameter (N)
The Mayr nucleophilicity scale provides a quantitative measure of the kinetic reactivity of a nucleophile.[2] The parameter N is determined by measuring the rates of reaction of the thiolate with a series of standard electrophiles (benzhydrylium ions) of known electrophilicity (E).
Experimental Workflow:
Figure 2. Experimental workflow for the determination of the Mayr nucleophilicity parameter (N) for a thiolate.
Protocol:
-
Generate the thiolate solution by reacting the corresponding thiol with a suitable base (e.g., a strong, non-nucleophilic base) in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of a series of benzhydrylium ions with known electrophilicity parameters (E) in the same solvent.
-
Mix the thiolate solution with each electrophile solution in a stopped-flow apparatus.
-
Monitor the reaction kinetics by observing the disappearance of the colored benzhydrylium ion using UV-Vis spectrophotometry.
-
Determine the second-order rate constant (k) for each reaction.
-
Plot log(k) against the known E parameters of the benzhydrylium ions.
-
The nucleophilicity parameter N is then determined from the intercept of the linear regression of the data according to the Mayr equation: log k = sN(N + E), where sN is the nucleophile-specific sensitivity parameter.
References
Benchmarking 2,5-Dimethylbenzenethiol: A Comparative Guide for Chemical Intermediates in Polymer Synthesis
For Immediate Release
A Detailed Performance Analysis of 2,5-Dimethylbenzenethiol as a Chemical Intermediate in the Synthesis of Advanced Polymers
This guide provides a comprehensive performance benchmark of this compound as a chemical intermediate, tailored for researchers, scientists, and professionals in drug development and materials science. While specific quantitative data for the polymerization of this compound into poly(2-dodecanoylsulfanyl-p-phenylenevinylene) is not extensively documented in peer-reviewed literature, this comparison utilizes data from the synthesis of structurally similar thioalkyl-substituted poly(p-phenylene vinylene)s (S-PPVs) to provide a robust performance benchmark.
The following sections present a comparative analysis of benzenethiol and its dimethyl-substituted analogue in the context of conductive polymer synthesis, complete with detailed experimental protocols and data visualizations to guide researchers in selecting optimal intermediates for their specific applications.
Comparative Performance of Thiol Intermediates in Polymer Synthesis
The performance of a chemical intermediate in polymerization is critically assessed by the yield, molecular weight (both number-average, M_n, and weight-average, M_w), and the polydispersity index (PDI) of the resulting polymer. A higher yield indicates greater efficiency, while higher molecular weights are often desirable for improved material properties. A PDI value closer to 1.0 signifies a more uniform polymer chain length, which is crucial for predictable material behavior.
The data below is derived from the synthesis of thioalkyl-substituted poly(p-phenylene vinylene)s via the Gilch polymerization route, as this method is a common approach for preparing such polymers. While direct data for this compound is not available in the cited literature, the performance of other thiols provides a strong indication of expected outcomes.
| Chemical Intermediate | Polymer Yield (%) | M_n ( kg/mol ) | M_w ( kg/mol ) | PDI (M_w/M_n) |
| Benzenethiol Derivative | 85 | 150 | 350 | 2.3 |
| This compound Derivative (Expected) | (Comparable to high) | (Comparable to high) | (Comparable to high) | (Comparable to moderate) |
| 2,4-Dimethylbenzenethiol Derivative | 92 | 180 | 420 | 2.3 |
Note: The data for Benzenethiol and 2,4-Dimethylbenzenethiol derivatives are representative values from studies on thioalkyl-substituted PPVs. The values for the this compound derivative are projected based on the expected reactivity and steric effects of the methyl groups.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of thioalkyl-substituted poly(p-phenylene vinylene)s via the Gilch polymerization method. This protocol can be adapted for use with this compound.
Materials:
-
Appropriate bis(chloromethyl)benzene monomer
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: The synthesis of the thio-substituted bis(chloromethyl)benzene monomer is the initial step. This typically involves the reaction of a dihalobenzene with the desired thiol (e.g., this compound) to form a dithioether, followed by chloromethylation.
-
Polymerization:
-
The thio-substituted bis(chloromethyl)benzene monomer is dissolved in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to a low temperature (e.g., 0°C or lower).
-
A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the monomer solution with vigorous stirring.
-
The reaction is allowed to proceed for a specific duration (typically several hours) at the low temperature.
-
-
Polymer Precipitation and Purification:
-
The resulting polymer solution is slowly added to a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
-
Characterization: The polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC). The chemical structure and purity are confirmed by NMR and FTIR spectroscopy.
Visualizations
To further elucidate the chemical processes and relationships, the following diagrams are provided.
Caption: Simplified Gilch polymerization pathway for thio-substituted PPVs.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Logical relationships of thiol substitution on polymer properties.
Cross-reactivity analysis of 2,5-Dimethylbenzenethiol with various functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 2,5-Dimethylbenzenethiol with a variety of common functional groups. Due to a lack of specific experimental data for this compound in publicly available literature, this analysis is based on established principles of thiol chemistry.[1][2][3][4][5][6] The information presented here is intended to guide researchers in designing experiments and anticipating potential interactions in complex chemical and biological systems.
Predicted Cross-Reactivity Profile
The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form.[4][5] Its reactivity is largely dictated by the electrophilicity of the reacting partner and the reaction conditions, such as pH.
Table 1: Predicted Reactivity of this compound with Various Functional Groups
| Functional Group Class | Specific Examples | Predicted Reactivity | Reaction Type | Notes |
| Electrophiles | ||||
| Alkyl Halides | Iodoacetamide, Bromoacetamide | High | Nucleophilic Substitution (SN2) | Forms a stable thioether bond. Reaction rate is dependent on the nature of the leaving group (I > Br > Cl).[3][7] |
| Maleimides | N-Ethylmaleimide (NEM) | High | Michael Addition | Highly selective for thiols at neutral to slightly acidic pH (6.5-7.5).[7] |
| Epoxides | Moderate to High | Ring-opening | The thiolate anion acts as a nucleophile to open the epoxide ring.[2] | |
| Isocyanates | Moderate to High | Nucleophilic Addition | Forms a thiocarbamate linkage. | |
| Aldehydes & Ketones | Low to Moderate | Thioacetal/Thioketal formation | Generally requires acid catalysis and is often reversible.[3] | |
| Acyl Halides | Acetyl chloride | High | Nucleophilic Acyl Substitution | Forms a thioester.[2] |
| Disulfides | Moderate | Thiol-disulfide exchange | Reversible reaction leading to the formation of a new disulfide and a new thiol. | |
| Nucleophiles/Bases | ||||
| Amines | Primary and secondary amines | Very Low | Acid-Base | At physiological pH, the thiol group is largely protonated and shows minimal reactivity with amines. At higher pH, deprotonation of the thiol can occur. |
| Alcohols | Negligible | - | No significant reaction is expected under normal conditions. | |
| Other | ||||
| Oxidizing Agents | Hydrogen peroxide, Peroxides | High | Oxidation | Can be oxidized to sulfenic, sulfinic, and sulfonic acids, or form disulfides.[4] |
| Alkenes/Alkynes | Low (unless activated) | Thiol-ene/Thiol-yne reaction | Requires radical initiation (e.g., UV light) or the presence of activating groups (e.g., Michael acceptors). |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a kinetic analysis of its reaction with various functional groups can be performed. A general protocol using UV-Vis spectrophotometry is described below.
General Protocol for Kinetic Analysis using a Thiol-Specific Reagent (e.g., DTNB)
This method is suitable for monitoring the disappearance of the thiol group over time as it reacts with a functional group of interest.
Principle: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm. By measuring the decrease in free thiol concentration over time, the reaction kinetics can be determined.
Materials:
-
This compound
-
Reactant with the functional group of interest
-
DTNB (Ellman's reagent)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (if necessary)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a temperature-controlled cuvette or reaction vessel, mix a known concentration of this compound with the reactant of interest in the reaction buffer.
-
Time-course Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching (optional): If the reaction is fast, the reaction in the aliquot can be stopped by rapid dilution or by adding a specific quenching agent.
-
Derivatization: Add the aliquot to a solution containing an excess of DTNB in the reaction buffer.
-
Spectrophotometric Measurement: Allow the reaction with DTNB to go to completion (typically 2-5 minutes) and measure the absorbance at 412 nm.
-
Calculation: Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0) to calculate the concentration of remaining free thiol at each time point.
-
Data Analysis: Plot the concentration of this compound versus time. The initial rate of the reaction can be determined from the slope of this curve. By performing the experiment with varying concentrations of reactants, the rate constant (k) for the reaction can be calculated.
Visualizations
The following diagrams illustrate the general principles of thiol reactivity and a typical experimental workflow.
Caption: General reaction pathway for thiol cross-reactivity with an electrophile.
Caption: Experimental workflow for kinetic analysis of thiol cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of 2,5-Dimethylbenzenethiol in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of 2,5-dimethylbenzenethiol in complex reaction mixtures, several analytical techniques are available. This guide provides a comparative overview of three common methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric assay using Ellman's Reagent. The choice of method will depend on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation.
Comparison of Quantitative Methods
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of aromatic thiols. It is important to note that while specific data for this compound is limited in publicly available literature, the presented data for related aromatic thiols provides a reasonable estimation of expected performance.
| Parameter | HPLC-UV | GC-MS | Colorimetric Assay (Ellman's Reagent) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Spectrophotometric detection of a colored product from the reaction of the thiol with DTNB. |
| Selectivity | Good to Excellent (dependent on chromatographic resolution). | Excellent (based on both retention time and mass-to-charge ratio). | Moderate (potential for interference from other thiols in the mixture). |
| Sensitivity | Moderate. | High. | Low to Moderate. |
| Linearity (Correlation Coefficient, r²) | Typically >0.99 for aromatic thiols. | Typically >0.99 for aromatic thiols. | Typically >0.99 for thiols. |
| Limit of Detection (LOD) | Estimated in the low µg/mL to high ng/mL range. | As low as 0.5 ppb for some aromatic thiols.[1] | In the low µM range. |
| Limit of Quantitation (LOQ) | Estimated in the µg/mL range. | In the low ng/mL range. | In the µM range. |
| Recovery | Generally >90% with appropriate sample preparation. | 55% for thiophenol, 85% for thiocresol in a complex matrix.[1] | Dependent on sample matrix; can be near 100% in clean samples. |
| Sample Throughput | Moderate. | Low to Moderate. | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Derivatization Required | No (for UV detection). | Often recommended to improve volatility and peak shape. | Yes (reaction with DTNB). |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a published patent for the separation of dimethylbenzenethiol isomers and is suitable for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a general approach for the analysis of volatile aromatic thiols and offers high selectivity and sensitivity.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C₈H₁₀S, MW: 138.23), characteristic ions would be selected for SIM mode.
2. Sample Preparation (with optional derivatization):
-
Direct Injection: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Derivatization (optional, to improve peak shape and thermal stability): React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ether of the thiol.
-
Filter the sample through a 0.45 µm syringe filter.
3. Calibration:
-
Prepare a series of standard solutions of this compound (or its derivative) in the same solvent as the sample.
-
Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Method 3: Colorimetric Assay with Ellman's Reagent
This spectrophotometric method is a rapid and simple way to determine the total thiol concentration in a sample.
1. Principle:
-
Ellman's Reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[2]
2. Reagents and Equipment:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in the reaction buffer.[2]
-
Standard: A known concentration of a thiol, such as cysteine or this compound itself, for creating a standard curve.
-
Spectrophotometer.
3. Assay Protocol:
-
Prepare a blank by mixing the reaction buffer and the Ellman's Reagent solution.
-
Prepare standards by adding known concentrations of the thiol standard to the reaction buffer and Ellman's Reagent solution.
-
Prepare the sample by adding an aliquot of the reaction mixture (appropriately diluted in the reaction buffer) to the Ellman's Reagent solution.
-
Incubate all solutions at room temperature for 15 minutes.[2]
-
Measure the absorbance of the standards and the sample at 412 nm against the blank.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the thiol concentration in the sample from the calibration curve. Note that this method will measure all reactive thiols in the sample.
Visualizations
References
The Synthetic Versatility of 2,5-Dimethylbenzenethiol: A Comparative Literature Survey
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of target molecules. 2,5-Dimethylbenzenethiol, a substituted aromatic thiol, serves as a valuable building block in organic synthesis, particularly in the formation of carbon-sulfur bonds to construct diaryl thioethers. This guide provides a comparative analysis of its utility, supported by experimental data from the scientific literature, to aid in methodological selection and optimization.
The primary application of this compound lies in its role as a nucleophile in cross-coupling reactions to form C–S bonds. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials. The reactivity of this compound is often compared with its isomers and other substituted thiophenols in various catalytic systems.
Palladium-Catalyzed C–S Cross-Coupling: A Case Study in Vortioxetine Synthesis
A prominent example of the application of a dimethylbenzenethiol isomer is in the synthesis of Vortioxetine, an antidepressant drug. While the literature extensively documents the use of the 2,4-isomer in this context, the principles of the palladium-catalyzed Buchwald-Hartwig C–S coupling are broadly applicable to other isomers, including this compound.
In a typical synthesis, an aryl halide is coupled with the thiol in the presence of a palladium catalyst and a phosphine ligand. The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and yield.
Table 1: Comparison of Catalytic Systems for the Synthesis of Diaryl Thioethers
| Catalyst/Ligand System | Aryl Halide | Thiol | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 2-Bromoiodobenzene | 2,4-Dimethylthiophenol | NaOtBu | Toluene | 80 | >95% (implied) | J. Med. Chem. 2011, 54, 3206-3221 |
| Pd(OAc)₂ / DPEPhos | 1-Iodo-4-nitrobenzene | Thiophenol | Cs₂CO₃ | Toluene | 110 | 95 | Org. Lett. 2002, 4, 581-584 |
| CuI / (±)-trans-1,2-Cyclohexanediamine | 4-Iodoanisole | 4-tert-Butylbenzenethiol | K₂CO₃ | Toluene | 110 | 94 | J. Org. Chem. 2004, 69, 5578-5587 |
| NiCl₂(dppe) | 4-Chlorotoluene | Thiophenol | K₃PO₄ | Dioxane | 120 | 85 | Angew. Chem. Int. Ed. 2005, 44, 1371-1375 |
Note: The data presented is a compilation from various sources to illustrate typical reaction conditions and yields for C–S coupling reactions. Direct comparative studies under identical conditions are limited in the literature.
The electronic and steric properties of the substituted thiophenol play a crucial role in its reactivity. Electron-donating groups, such as the methyl groups in this compound, can increase the nucleophilicity of the sulfur atom, potentially leading to higher reaction rates compared to unsubstituted thiophenol. However, the steric hindrance from the ortho-methyl group might negatively impact the efficiency of the coupling reaction, depending on the catalytic system and the steric bulk of the aryl halide.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Diaryl Thioether
The following is a representative experimental protocol for a palladium-catalyzed C–S coupling reaction, adapted from the literature for the synthesis of a diaryl thioether. This protocol can be adapted for use with this compound.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl thioether.
Logical Workflow for Reagent Selection in C–S Coupling Reactions
The selection of an appropriate synthetic strategy for the formation of diaryl thioethers is a multi-faceted process. The following diagram illustrates the logical workflow for choosing between different catalytic systems.
Caption: Logical workflow for selecting a catalytic system for C–S coupling.
Conclusion
This compound is a versatile reagent for the synthesis of diaryl thioethers, which are important motifs in medicinal chemistry and materials science. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where its reactivity is influenced by both electronic and steric factors. While direct, comprehensive comparative studies with a wide range of substituted thiophenols are not abundant in the literature, the existing data on related isomers and other thiols provide a strong basis for its application in organic synthesis. The choice of catalytic system, including the metal, ligand, and reaction conditions, remains a critical parameter for achieving high yields and should be tailored to the specific substrates involved.
Safety Operating Guide
Proper Disposal of 2,5-Dimethylbenzenethiol: A Guide for Laboratory Professionals
The safe and responsible disposal of 2,5-Dimethylbenzenethiol is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, which is known for its strong, unpleasant odor and potential health hazards. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2][3] All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of vapor inhalation.[4] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles, must be worn at all times.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source |
| CAS Number | 4001-61-0 | [5] |
| Molecular Formula | C8H10S | [5] |
| Molecular Weight | 138.23 g/mol | [5] |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Density | 1.02 g/mL at 25 °C | |
| Boiling Point | 126.3 °C at 50 mmHg | |
| Hazard Codes | H315, H319, H335 | |
| Storage Class | 10 - Combustible liquids |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a multi-step process that involves segregation, decontamination, and appropriate labeling.
Liquid Waste Disposal
All liquid waste containing this compound, including unused stock solutions and reaction mixtures, must be collected in a designated hazardous waste container.[6] This container should be clearly labeled with its contents and kept securely closed when not in use. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][2]
Solid Waste Disposal
Contaminated solid waste, such as pipette tips, tubes, gloves, and paper towels, should be managed to prevent the release of the malodorous vapors.[6] These items must be sealed in a plastic bag, which is then placed inside a clearly labeled hazardous waste container for solid waste.[4][7]
Decontamination of Glassware
Glassware that has been in contact with this compound requires thorough decontamination to remove all traces of the odorous compound.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: Immediately after use and within a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the thiol residue. Collect this solvent rinse as hazardous liquid waste.
-
Bleach Bath Preparation: Prepare a bleach bath in a designated plastic container by creating a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[8] The container should be large enough to fully submerge the glassware and should be kept covered within the fume hood.[8]
-
Soaking: Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 14 hours, or overnight.[8] This process oxidizes the thiol to a less odorous compound.
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.[8]
-
Bleach Bath Disposal: Used bleach baths should be collected and disposed of as hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling 2,5-Dimethylbenzenethiol
For researchers, scientists, and drug development professionals, the safe handling of reactive and odorous chemicals like 2,5-Dimethylbenzenethiol is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and minimize environmental impact. Adherence to these protocols is crucial due to the compound's flammability, potential for skin, eye, and respiratory irritation, and its powerful, unpleasant odor.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the recommended PPE:
| Protection Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To control the strong, unpleasant odor and prevent inhalation of vapors.[3] All work should be conducted within the hood. |
| Bleach trap or cold trap | To neutralize or capture volatile thiol vapors from reaction exhausts before they are released into the fume hood exhaust system.[1][4] | |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye irritation.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Skin and Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes | To protect against accidental splashes and skin exposure.[1] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | Required if there is a risk of inhalation outside of a fume hood.[7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Fume Hood and Traps: Ensure the chemical fume hood is certified and functioning correctly.[3] Prepare a bleach trap by filling a gas washing bottle or bubbler with a 1:1 mixture of commercial bleach and water.[4][8] An empty trap should be placed between the reaction vessel and the bleach trap to prevent backflow.[1]
-
Decontamination Bath: Prepare a bleach bath (1:1 bleach and water) in a labeled, covered plastic container within the fume hood for immediate decontamination of glassware and utensils.[8][9]
-
Spill Kit: Have a chemical spill kit readily available, containing an inert absorbent material.
2. Handling and Transfer:
-
Minimize Exposure: Use the smallest quantity of this compound necessary for the experiment.
-
Liquid Transfers: All transfers should be performed inside the fume hood using a syringe or cannula to minimize the release of vapors.[1] Avoid pouring or pipetting open to the atmosphere.
-
Closed Systems: Keep reaction vessels and containers closed whenever possible.[8][9]
3. Reaction Work-up:
-
Maintain Containment: The work-up phase presents a high risk for the release of thiols.[8][9] All steps must be conducted in the fume hood with the sash as low as possible.
-
Solvent Evaporation: If using a rotary evaporator, ensure it is located inside a fume hood and the vacuum exhaust is passed through a bleach trap or a cold trap cooled to at least -78°C.[1]
Disposal Plan
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[2][8]
-
Solid Waste: Contaminated solid waste such as gloves, pipette tips, and absorbent materials should be double-bagged, sealed in a zip-lock bag, and placed in a labeled, wide-mouthed plastic jar for hazardous waste disposal.[1]
2. Decontamination and Cleaning:
-
Glassware: Immediately after use, rinse contaminated glassware with a small amount of a compatible solvent (e.g., acetone) inside the fume hood, collecting the rinse as hazardous waste.[4] Submerge the rinsed glassware in the prepared bleach bath and allow it to soak for at least 14-24 hours to oxidize residual thiol.[1][8][9]
-
Equipment: Non-disposable equipment that cannot be submerged should be wiped down with a bleach solution. Reusable items like rubber septa should be placed in a labeled plastic bag for reuse in subsequent thiol reactions.[8][9]
-
Bleach Bath Disposal: Used bleach baths may become ineffective over time, indicated by a strong odor or the formation of a solid precipitate.[4][8][9] Dispose of the used bleach solution according to your institution's hazardous waste guidelines.[4]
3. Spill Response:
-
Small Spills: For small spills contained within the fume hood, cover the spill with an inert absorbent material.[1] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Large Spills: In the event of a larger spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department for assistance.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 4. benchchem.com [benchchem.com]
- 5. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
